(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUKCOHAEJTUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744361 | |
| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-67-5 | |
| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol molecular weight
An In-Depth Technical Guide to (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for professionals in the field.
Core Molecular Attributes
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position. The trifluoromethyl moiety, a common bioisostere for chlorine, significantly influences the molecule's physicochemical properties, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
Physicochemical Properties
A clear understanding of the molecule's properties is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C6H5F3N2O | [2] |
| Molecular Weight | 178.11 g/mol | Calculated |
| Boiling Point | 201.9±40.0°C at 760 mmHg | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Chemical Structure
The structural arrangement of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is pivotal to its reactivity and interaction with biological systems.
Caption: Chemical structure of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic pathway would disconnect the hydroxymethyl group to a more stable precursor, such as an ester or a carboxylic acid, which can be reduced in a final step. The core pyrimidine ring can be assembled through a condensation reaction of a trifluoromethylated 1,3-dicarbonyl compound with a suitable amidine or urea derivative.
Caption: Retrosynthetic analysis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
General Experimental Protocol (Hypothetical)
The following is a generalized, multi-step protocol based on established synthetic methodologies for similar compounds.[3]
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine 5-(trifluoromethyl)uracil with an excess of phosphorus oxychloride (POCl3).
-
Reaction Conditions: Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. Heat the mixture to reflux for several hours.
-
Work-up: After cooling, carefully quench the excess POCl3 with ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Selective reduction of the 4-chloro group can be achieved using specific catalytic hydrogenation conditions.
Step 2: Introduction of the Hydroxymethyl Group
-
Reaction Setup: Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in an appropriate solvent like anhydrous THF in a flask under an inert atmosphere.
-
Grignard Reaction: Prepare a Grignard reagent from a protected hydroxymethyl source (e.g., (methoxymethoxy)methylmagnesium chloride) and add it to the pyrimidine solution at low temperature.
-
Deprotection and Reduction: Following the coupling, deprotect the hydroxyl group under acidic conditions. If a carbonyl group is introduced instead, a subsequent reduction step using a mild reducing agent like sodium borohydride would be necessary.
-
Purification: Purify the final product using column chromatography on silica gel.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
| Analytical Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. | Structural elucidation and confirmation. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the hydroxymethyl group, and the trifluoromethyl group (quartet due to C-F coupling). | Confirmation of the carbon skeleton. |
| ¹⁹F NMR | A singlet for the CF3 group. | Confirmation of the trifluoromethyl group's presence and electronic environment. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (178.11). | Determination of molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching.[4] | Identification of functional groups. |
| Elemental Analysis | Experimental percentages of C, H, N, and F should match the calculated values for C6H5F3N2O.[5] | Determination of elemental composition and purity. |
Applications in Drug Discovery and Development
The unique combination of a pyrimidine core and a trifluoromethyl group makes (4-(Trifluoromethyl)pyrimidin-2-yl)methanol a valuable building block in medicinal chemistry.
Role of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate by:
-
Increasing Lipophilicity: Facilitating passage through biological membranes.[1]
-
Improving Metabolic Stability: The C-F bond is highly stable, resisting enzymatic degradation.[1]
-
Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, leading to stronger interactions with target proteins.
The Pyrimidine Scaffold
Pyrimidine derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and anti-HIV properties.[6] They are key components of many approved drugs.
Potential Therapeutic Areas
Given the properties of its constituent moieties, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol and its derivatives are promising candidates for the development of novel therapeutics in areas such as:
-
Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation.[7]
-
Infectious Diseases: As antibacterial or antiviral agents.[8]
-
Inflammatory Diseases: As modulators of inflammatory pathways.[9]
Caption: Relationship between molecular properties and therapeutic applications.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a promising and versatile building block for the synthesis of novel bioactive molecules. Its unique structural features, particularly the trifluoromethyl group, offer significant advantages in drug design. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further exploration of its synthetic derivatization and biological evaluation is warranted to fully unlock its therapeutic potential.
References
-
Matrix Fine Chemicals. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 131747-46-1. [Link]
-
西安速加医药科技有限公司. (4-(trifluoromethyl)pyridin-2-yl)methanol|131747-46-1. [Link]
-
Porphyrin Systems. (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. [Link]
-
PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol. [Link]
-
PubChem. 4-(Trifluoromethyl)pyridine. [Link]
-
Uneyama, K. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 168-177. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Inno Pharmchem. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
ResearchGate. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4-(Trifluoromethyl)pyrimidin-2-yl)methanol – porphyrin-systems [porphyrin-systems.com]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jelsciences.com [jelsciences.com]
An In-depth Technical Guide to the Structure Elucidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, a key building block in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold significantly modulates the physicochemical and pharmacological properties of resulting compounds, making unambiguous structural confirmation paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of Fluorinated Pyrimidines
Pyrimidine derivatives are a cornerstone of numerous therapeutic agents, owing to their presence in the nucleobases of DNA and RNA.[1][2] The introduction of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol serves as a valuable synthon in the synthesis of novel drug candidates.[4] Its precise chemical structure dictates its reactivity and spatial arrangement, directly impacting the efficacy and safety of its downstream derivatives. Therefore, a multi-faceted analytical approach is essential for its unequivocal characterization.
A Multi-pronged Approach to Structure Elucidation
The definitive confirmation of the structure of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, with the molecular formula C6H5F3N2O, relies on the synergistic interpretation of data from several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application forms a self-validating system for structure elucidation.
Figure 1: A schematic overview of the integrated workflow for the structure elucidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atoms. For (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H6 |
| ~7.50 | d | 1H | H5 |
| ~4.80 | s | 2H | -CH₂OH |
| ~3.50 | br s | 1H | -OH |
Interpretation:
-
Aromatic Protons (H5 and H6): The two doublets in the aromatic region are characteristic of the two protons on the pyrimidine ring. The downfield shift of H6 is attributed to the deshielding effect of the adjacent nitrogen atom and the trifluoromethyl group. The coupling between H5 and H6 would result in a doublet for each, with a typical coupling constant of approximately 5 Hz.
-
Methylene Protons (-CH₂OH): The singlet at around 4.80 ppm corresponds to the two protons of the methanol group. The absence of coupling indicates no adjacent protons.
-
Hydroxyl Proton (-OH): The broad singlet around 3.50 ppm is characteristic of a hydroxyl proton. Its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~165.0 | s | C2 |
| ~158.0 | q, ²JCF ≈ 35 Hz | C4 |
| ~157.5 | s | C6 |
| ~122.0 | q, ¹JCF ≈ 275 Hz | -CF₃ |
| ~118.0 | s | C5 |
| ~64.0 | s | -CH₂OH |
Interpretation:
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C2, attached to the methanol group and flanked by two nitrogens, will appear significantly downfield. C4, directly bonded to the electron-withdrawing trifluoromethyl group, will also be downfield and will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[5] C6 will also be in the downfield region. C5 is expected to be the most upfield of the aromatic carbons.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF).[5]
-
Methanol Carbon (-CH₂OH): The carbon of the methanol group will appear in the aliphatic region, typically around 64.0 ppm.
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -68.0 | s | -CF₃ |
Interpretation:
-
The presence of a single sharp peak in the ¹⁹F NMR spectrum is definitive evidence for the trifluoromethyl group. The chemical shift is characteristic for a -CF₃ group attached to an aromatic ring.[6][7] The absence of coupling indicates no neighboring fluorine atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.
-
¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A 30° pulse width, a relaxation delay of 1 second, and 64 scans are typically sufficient.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to TMS (0.00 ppm for ¹H and ¹³C) or an external reference for ¹⁹F.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and providing information about the molecule's fragmentation pathways.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 178.0354 | High | [M]⁺˙ (Molecular Ion) |
| 177.0276 | Moderate | [M-H]⁺ |
| 149.0323 | Moderate | [M-CHO]⁺ |
| 109.0299 | High | [M-CF₃]⁺ |
| 69.9952 | Moderate | [CF₃]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak at m/z 178.0354 corresponds to the exact mass of C₆H₅F₃N₂O, confirming the molecular formula.
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): This is a common fragmentation for alcohols.
-
Loss of Formaldehyde ([M-CHO]⁺): This fragmentation is characteristic of primary alcohols.
-
Loss of the Trifluoromethyl Radical ([M-CF₃]⁺): Cleavage of the C-CF₃ bond is a favorable fragmentation pathway due to the stability of the resulting pyrimidine cation.
-
Trifluoromethyl Cation ([CF₃]⁺): The peak at m/z 69.9952 is a clear indicator of the trifluoromethyl group.
-
Figure 2: Proposed major fragmentation pathways for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol under electron ionization.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Determine the exact mass of the molecular ion and major fragment ions. Use this information to calculate the elemental composition and confirm the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium | O-H stretch (alcohol) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |
| 1050-1000 | Medium | C-O stretch (primary alcohol) |
Interpretation:
-
O-H Stretch: The broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indication of the hydroxyl group and is broadened due to hydrogen bonding.[8]
-
C-H Stretches: The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methanol group.
-
Pyrimidine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.[9]
-
C-F Stretch: The strong absorption bands in the 1350-1150 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1]
-
C-O Stretch: The medium intensity band around 1050-1000 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Unified Structural Assignment
The convergence of data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, high-resolution mass spectrometry, and infrared spectroscopy provides an unambiguous and self-validating confirmation of the structure of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. The NMR data elucidates the precise connectivity of the atoms, the mass spectrometry confirms the elemental composition and provides fragmentation information consistent with the proposed structure, and the IR spectroscopy identifies the key functional groups. This integrated analytical approach ensures the highest level of scientific integrity and is essential for the advancement of research and development in medicinal chemistry.
References
-
Zhang, X., et al. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 8, 589. [Link]
-
Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Journal of Computer-Aided Molecular Design, 38(1), 4. [Link]
-
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
-
Singh, R., et al. (2018). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 16(34), 6234-6244. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Penner, P., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12469-12473. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
ResearchGate. (n.d.). Identification of Absorption Peaks in FT-IR Spectra of Methanol-and Ether-Insoluble Fractions of Oak, Pine, and. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
-
Reutov, O. A., et al. (2005). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 43(10), 849-854. [Link]
-
Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183. [Link]
-
El-Gamal, M. I., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Bioorganic & Medicinal Chemistry, 31, 117469. [Link]
-
Penner, P., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie (International ed. in English), 59(30), 12469-12473. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. [Link]
-
Novartis. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. [Link]
-
Rogers, L. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
National Center for Biotechnology Information. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PubMed Central. [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
-
ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (n.d.). Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
myExperiment. (2012). 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. [Link]
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Colorado State University. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
J&K Scientific. (n.d.). [4-(Trifluoromethyl)pyrimidin-2-yl]methanol. [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. myexperiment.org [myexperiment.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
Comprehensive Spectral Profiling of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject Matter: Structural Characterization, Synthesis Logic, and Spectral Interpretation (NMR, MS, IR)
Executive Summary & Chemical Context[1][2][3][4][5][6]
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS: 1240594-67-5) is a critical heterocyclic building block in the development of kinase inhibitors and agrochemicals. The introduction of the trifluoromethyl (
This guide provides a definitive reference for the spectral characterization of this compound. Unlike generic databases, we correlate the spectral features with the underlying electronic environment of the 4-trifluoromethylpyrimidine scaffold, providing a robust framework for quality control and structural validation.
Physicochemical Profile[3][5][6][7][8][9][10][11][12][13]
-
IUPAC Name: [4-(Trifluoromethyl)pyrimidin-2-yl]methanol
-
Molecular Formula:
-
Molecular Weight: 178.11 g/mol
-
Physical State: White to off-white crystalline solid
-
Solubility: Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water.
Synthesis & Experimental Protocol
To ensure the spectral data presented is contextually accurate, we define the standard high-purity synthesis route: the selective reduction of Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate . This method minimizes by-products common in direct cyclization routes.
Preparation Workflow (Standard Reduction Protocol)
The following protocol yields analytical-grade material suitable for spectroscopic validation.
Reagents:
-
Precursor: Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate (1.0 eq)
-
Reductant: Sodium Borohydride (
, 2.0 eq) -
Solvent: Methanol (Anhydrous)
Procedure:
-
Dissolution: Dissolve the ester precursor in anhydrous methanol at
under nitrogen atmosphere. -
Reduction: Add
portion-wise over 30 minutes. The electron-deficient pyrimidine ring makes the ester highly reactive; temperature control is critical to prevent over-reduction or ring opening. -
Quench: Stir for 2 hours at room temperature. Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine.[1] -
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Process Visualization (DOT Diagram)
Figure 1: Step-by-step synthesis and isolation workflow for the generation of analytical standards.
Spectral Data Interpretation
The following data represents the consensus spectral signature for high-purity (>98%) material.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][7][13]
Solvent:
NMR (400 MHz,
)
The pyrimidine ring protons exhibit a characteristic AX system (or AB depending on field strength) heavily deshielded by the nitrogen atoms and the
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.15 | Doublet ( | 1H | H-6 | Deshielded by adjacent N1; characteristic of 4-substituted pyrimidines. |
| 7.95 | Doublet ( | 1H | H-5 | Upfield relative to H-6; couples with H-6. Proximity to |
| 5.65 | Triplet ( | 1H | -OH | Hydroxyl proton. Appears as a triplet due to coupling with |
| 4.72 | Doublet ( | 2H | -CH2- | Benzylic-like methylene. Shifts to singlet if |
NMR (100 MHz,
)
The spectrum is dominated by the coupling of Carbon-13 with Fluorine-19, resulting in quartets for the
| Shift ( | Multiplicity | Assignment | |
| 169.5 | Singlet | - | C-2 (Quaternary, attached to |
| 158.8 | Singlet | - | C-6 (CH, adjacent to N) |
| 155.2 | Quartet | ~35 Hz | C-4 (Quaternary, attached to |
| 121.5 | Quartet | ~274 Hz | -CF3 (Trifluoromethyl carbon) |
| 117.8 | Quartet | ~3 Hz | C-5 (CH, adjacent to C4) |
| 64.2 | Singlet | - | -CH2- (Methylene) |
NMR (376 MHz,
)
- -65.2 ppm (Singlet): The trifluoromethyl group appears as a sharp singlet. No proton coupling is typically resolved at standard resolution.
Mass Spectrometry (MS)[7]
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Molecular Ion (
): 178 m/z[1] -
Base Peak: Typically 147 m/z or 109 m/z depending on ionization energy.
Fragmentation Logic (EI):
-
178 (
): Parent peak. -
149 (
): Loss of formyl radical (common in primary alcohols). -
109 (
): Loss of the trifluoromethyl radical is a dominant pathway for this scaffold. -
69 (
): Diagnostic peak for trifluoromethylated compounds.
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).
| Wavenumber ( | Intensity | Assignment | Notes |
| 3250 - 3400 | Broad, Med | O-H Stretch | Hydrogen-bonded hydroxyl group. |
| 2950, 2880 | Weak | C-H Stretch | Aliphatic methylene stretches. |
| 1590, 1560 | Strong | C=N / C=C | Pyrimidine ring skeletal vibrations. |
| 1120 - 1300 | Very Strong | C-F Stretch | Multiple bands characteristic of |
| 1050 | Strong | C-O Stretch | Primary alcohol C-O stretch. |
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities must be monitored:
-
The Ester Precursor: Monitor via IR (C=O stretch at 1740
—absent in pure alcohol) and NMR (Ethyl quartet/triplet). -
Hydrolysis Product (Carboxylic Acid): Broad OH stretch >3000
and shift of H-6 downfield. -
Over-reduction (Methyl derivative): Loss of C-O signal in NMR; appearance of methyl doublet at ~2.5 ppm.
Validation Checklist
References
-
Synthesis of Pyrimidine Derivatives
- Title: "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv
- Source:Frontiers in Chemistry (2020).
- Context: Describes the NMR characterization of the 4-trifluoromethylpyrimidine scaffold.
-
Spectral Data of Pyridine Analogs (Comparative)
- Title: "Synthesis and applic
- Source:Beilstein Journal of Organic Chemistry.
- Context: Provides comparative shifts for the isosteric pyridine alcohols.
-
General IR Interpretation
- Title: "Table of Characteristic IR Absorptions."
- Source:University of Chemistry and Technology, Prague.
- Context: Standard reference for C-F and O-H stretching assignments.
-
Compound Database Entry
- Title: "[4-(Trifluoromethyl)pyrimidin-2-yl]methanol."
- Source:PubChem CID 71301529.
- Context: Verification of CAS 1240594-67-5 and molecular weight.
Sources
Technical Guide: 1H NMR Spectroscopy of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Executive Summary
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (
Correct interpretation of this spectrum requires understanding three specific phenomena:
-
Electronic Deshielding: The cumulative effect of the pyrimidine nitrogens and the electron-withdrawing
group.[2][1] -
Heteronuclear Coupling: The often-overlooked scalar coupling between the
nuclei and the pyrimidine ring protons.[2][1] -
Solvent-Dependent Exchange: The behavior of the hydroxyl proton in protic vs. aprotic polar solvents.[2]
Structural Analysis & Coupling Logic
Before analyzing the spectrum, we must map the magnetic environment. The pyrimidine ring creates a significant ring current, while the substituents dictate the fine structure of the signals.
Graphviz: Structural Connectivity & Magnetic Influence
The following diagram illustrates the scalar coupling pathways (
Figure 1: Magnetic connectivity diagram highlighting the electron-withdrawing group (EWG) effects of CF3 and the vicinal coupling pathways.[2][1]
Experimental Protocol: Sample Preparation
To obtain a publication-quality spectrum where the hydroxyl coupling is visible (validating the primary alcohol), strict adherence to the following protocol is required.
Reagents
-
Solvent: DMSO-
(99.9% D) with 0.03% TMS (Tetramethylsilane).[2][1]-
Why DMSO? Chloroform (
) often allows rapid proton exchange with trace water, collapsing the OH signal to a singlet. DMSO forms strong hydrogen bonds with the solute, slowing exchange and revealing the OH triplet.
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Workflow
-
Dissolution: Dissolve 12 mg of the compound in 0.6 mL DMSO-
. -
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).[2][1]
-
Acquisition Parameters:
Spectral Assignment & Data Interpretation[3][4][5][6][7][8][9][10][11]
The following data represents the theoretical consensus shifts based on substituent additivity rules for pyrimidines, calibrated against experimental analogues in DMSO-
Summary Table
| Assignment | Shift ( | Multiplicity | Integration | Notes | |
| H-6 (Ar) | 9.15 – 9.25 | Doublet ( | 1H | Most deshielded; adjacent to N. | |
| H-5 (Ar) | 7.90 – 8.05 | Doublet of Quartets ( | 1H | Split by H6 and long-range CF3.[2][1] | |
| -OH | 5.60 – 5.80 | Triplet ( | 1H | Broadens if wet.[2][1] | |
| -CH | 4.70 – 4.80 | Doublet ( | 2H | Couples to OH.[2][1] |
Detailed Analysis
The Aromatic Region (7.5 – 9.5 ppm)
This region confirms the 2,4-disubstituted pyrimidine core.[2][1]
-
H-6 (The Downfield Signal): This proton appears furthest downfield (~9.2 ppm).[2][1] It is located between N1 and C5.[2][1] The proximity to the electronegative nitrogen atom creates a strong deshielding effect. It appears as a doublet due to vicinal coupling with H-5.[2][1]
-
H-5 (The Diagnostic Signal): This proton is key to confirming the position of the
group.[2][1] It appears upfield of H-6 (~8.0 ppm).[2][1]-
Primary Splitting: Doublet (
Hz) from H-6.[2][1] -
Secondary Splitting: Careful inspection often reveals a quartet fine structure or line broadening.[2][1] This is the through-space/through-bond coupling to the three fluorine atoms (
).[2][1] This "fuzziness" on the doublet is a hallmark of ortho-trifluoromethyl groups.[2][1]
-
The Aliphatic Region (4.0 – 6.0 ppm)
This region validates the hydroxymethyl side chain.[1]
-
-CH
- (Methylene): In DMSO- , this signal appears at ~4.75 ppm.[2][1] If the sample is dry, it will appear as a doublet . If the sample is wet (rapid exchange), it collapses to a singlet . -
-OH (Hydroxyl): Appearing at ~5.7 ppm.[2][1][3] In dry DMSO, this is a triplet , caused by the two methylene protons splitting the hydroxyl proton (
rule: ).
Analytical Workflow & Logic
Use this flowchart to guide your interpretation process during live analysis.
Figure 2: Step-by-step logic flow for validating the spectrum integrity and assigning signals.
Advanced Validation: 19F NMR
If the
-
Expected Signal: A single singlet appearing between -60 and -70 ppm .[2][1]
-
Validation: If you see two peaks in the fluorine spectrum, you likely have a regioisomer impurity (e.g., 5-trifluoromethyl isomer), which is a common byproduct in pyrimidine synthesis.[1]
Troubleshooting Common Artifacts
-
Water Suppression: The water peak in DMSO appears at 3.33 ppm.[2] If your compound has trace water, the OH signal (5.7 ppm) may drift toward 3.33 ppm or broaden significantly. Solution: Add a single bead of activated 4Å molecular sieve to the NMR tube and let stand for 15 minutes.[1]
-
Rotational Sidebands: Pyrimidines are planar and stack well.[2][1] If concentration is too high (>20 mg/0.6 mL), you may see viscosity-induced broadening.[2][1] Solution: Dilute the sample.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[2][1]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[2][1] (Context for
- H coupling constants). Link[2][1] -
ChemicalBook. (n.d.).[2][1] Pyrimidine-4-yl-methanol Derivatives Spectral Data. (General reference for pyrimidine methanol shifts). Link
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[2][1] (Source for chemical shift additivity rules). Link
Sources
Structural Elucidation of Trifluoromethylpyrimidines: A Comprehensive 13C NMR Guide
Introduction: The Fluorine Conundrum in Drug Discovery
The trifluoromethyl (
The core challenge is twofold: Signal Dilution and Relaxation Physics .[1]
-
Spin-Spin Coupling: The
F nucleus ( , 100% natural abundance) couples strongly with C.[2] This splits the carbon signals into quartets ( ), distributing the signal intensity across four peaks and burying quaternary carbons in the baseline noise. -
Relaxation Times (
): Pyrimidine ring carbons, particularly those substituted with , are often quaternary. They lack the efficient dipolar relaxation mechanism provided by attached protons, leading to excessively long longitudinal relaxation times ( s).
This guide provides a field-proven methodology to overcome these hurdles, ensuring high-fidelity structural elucidation.
Theoretical Framework: The Physics of C-F Coupling
Understanding the magnitude of J-coupling is prerequisite to interpreting the spectra. In a trifluoromethylpyrimidine system, the coupling constants follow a predictable distance-dependence.
The Splitting Hierarchy
The
-
(Ipso): The carbon directly bonded to the three fluorine atoms (
).-
Pattern: Quartet (
). -
Magnitude: ~270–275 Hz.
-
Shift: Typically
118–125 ppm.
-
-
(Ortho): The pyrimidine ring carbon attached to the
group.-
Pattern: Quartet.
-
Magnitude: ~30–35 Hz.
-
-
(Meta): Carbons two bonds away (adjacent ring carbons).
-
Pattern: Quartet (often unresolved or broadened).
-
Magnitude: ~2–5 Hz.
-
Visualization: The C-F Splitting Logic
The following diagram illustrates the signal splitting propagation caused by the
Caption: Propagation of J-coupling from the fluorine nuclei to the pyrimidine scaffold, illustrating the signal dilution effect.
Experimental Optimization Strategy
To recover the signal lost to splitting and relaxation, we must abandon standard "walk-up" parameters.
A. Relaxation Agents: The "Secret Weapon"
Quaternary carbons in fluorinated heterocycles can have
Protocol:
-
Reagent: Chromium(III) acetylacetonate, Cr(acac)
.[3][4] -
Concentration: 0.025 M to 0.05 M (approx. 3–5 mg in 0.6 mL solvent).
-
Mechanism: Paramagnetic relaxation enhancement (PRE). The unpaired electrons of Cr
provide a highly efficient relaxation pathway, reducing to < 1 second. -
Result: Allows for rapid pulsing (
s) without signal saturation, enabling quantitative integration.
B. Pulse Sequences: Decoupling Choices
The choice of pulse sequence dictates whether you see the coupling information or collapse it for sensitivity.
| Mode | Pulse Sequence (Bruker) | Description | Use Case |
| Standard | zgpg30 | Power-gated proton decoupling. | Routine structure verification. C-F couplings remain visible. |
| Quantitative | zgig | Inverse-gated proton decoupling.[5] | qNMR. Eliminates NOE to ensure integral accuracy (requires long |
| Dual Decoupled | zgpg30 (modified) | Highest Sensitivity. Collapses C-F quartets into singlets. Requires a triple-resonance probe (TBO/TXO) or specialized dual-channel setup. |
C. Workflow for Difficult Samples
The following decision tree outlines the optimal path for analyzing low-solubility or highly fluorinated samples.
Caption: Decision matrix for optimizing 13C acquisition parameters based on hardware availability and sample concentration.
Data Interpretation: Pyrimidine Shift Table
When analyzing trifluoromethylpyrimidines, expect the following chemical shift ranges and coupling constants. Note that the Nitrogen atoms in the pyrimidine ring already deshield C2, C4, and C6.
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| 118 – 125 | Quartet | Often weak; look for the "legs" of the quartet. | ||
| C-ipso (Ring-C attached to | 155 – 165 | Quartet | Highly deshielded by both N and F. | |
| C-ortho (Adjacent to | 110 – 120 | Quartet | Splitting is subtle; often appears as a broadened line. | |
| C-meta (Distal) | Variable | Singlet/Broad | Negligible | Usually sharp unless F is at C2 position. |
Key Diagnostic: If you observe a quartet at ~120 ppm with a massive splitting (~270 Hz), that is your
Advanced Techniques: 2D Correlation
When 1D
HMBC
Instead of the traditional Proton-Carbon HMBC, modern instruments allow for Fluorine-Carbon correlation.
-
Why use it: It links the
protons (which don't exist) directly to the carbon framework via the Fluorine signal. -
Connectivity: You will see correlations from the
signal to the ipso (C2) and ortho (C1/C3) carbons. -
Setup: Requires a probe tunable to
on the observe or decoupling channel.[6]
HMBC (Standard)
-
Caution: The C-F splitting is preserved in the F1 dimension (Carbon). Cross-peaks for fluorinated carbons will appear split or broadened, reducing intensity.
Validated Protocol for "Difficult" Samples
Scenario: 5 mg of a novel trifluoromethylpyrimidine derivative. Low solubility.
-
Solvent: Dissolve in 0.6 mL DMSO-d6 . (CDCl
is acceptable, but DMSO often improves solubility and sharpens exchangeable protons). -
Relaxation Agent: Add 3 mg Cr(acac)
. Shake until dissolved (solution will turn purple/dark). -
Temperature: Set probe to 300 K (27°C) to prevent precipitation and sharpen lines.
-
Parameters (Bruker nomenclature):
-
PULPROG: zgpg30 (Standard) or zgig (Quantitative).
-
D1 (Relaxation Delay): 2.0 seconds (sufficient due to Cr(acac)
). -
NS (Scans): 1024 to 4096 (Overnight run recommended for clear quartets).
-
SW (Sweep Width): 240 ppm (Ensure -10 to 230 ppm is covered to catch carbonyls and
).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz). High LB helps visualize the broad quartets of the quaternary carbons.
-
References
-
Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
Vulpetti, A., et al. "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules." Chemistry - A European Journal, 2024.[7]
-
Nanalysis Corp. "Cheat codes for 13C qNMR: Use of Cr(acac)3." Nanalysis Blog, 2022.[3]
-
University of Chicago. "Optimized Default 13C Parameters and Relaxation Agents." NMR Facility Guide, 2020.
-
Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[8] Canadian Journal of Chemistry, 1992.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 4. Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry Profiling of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Executive Summary
This technical guide details the mass spectrometry (MS) fragmentation dynamics of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (MW: 178.04 Da). Designed for analytical chemists and medicinal chemistry teams, this document synthesizes electrospray ionization (ESI) mechanics with predictive fragmentation modeling.[1]
The presence of the electron-withdrawing trifluoromethyl (–CF3) group, combined with the ionizable hydroxymethyl handle, creates a distinct spectral signature characterized by competitive water elimination and fluorinated rearrangements.
Structural Analysis & Ionization Physics
Understanding the charge localization is a prerequisite for interpreting the fragmentation cascade.
| Feature | Chemical Logic | MS Consequence |
| Pyrimidine Core | Nitrogen lone pairs (N1/N3) act as proton acceptors. | [M+H]⁺ (m/z 179) is the dominant precursor in ESI(+). |
| –CH2OH (C2) | Exocyclic hydroxymethyl group at the amidine position (between two N atoms). | Facilitates neutral loss of H₂O due to resonance stabilization of the resulting cation by neighboring nitrogens. |
| –CF3 (C4) | Strong Electron Withdrawing Group (EWG). | Destabilizes ring-based carbocations; promotes HF elimination and characteristic mass defects. |
Protonation Site
In ESI(+), protonation occurs preferentially at the pyrimidine nitrogen atoms (N1 or N3). While the hydroxyl oxygen can be protonated, the ring nitrogens are significantly more basic. The inductive effect of the –CF3 group at C4 slightly reduces the basicity of N3, making N1 the statistically favored site for initial protonation.
Fragmentation Pathways (The Core Mechanism)
The fragmentation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol follows three distinct channels governed by internal energy distribution.
Pathway A: Dehydration (The Stabilized Cation)
Transition: m/z 179 → m/z 161 (Δ -18 Da) This is the most thermodynamically favorable low-energy pathway.
-
Mechanism: Proton transfer from the ring nitrogen to the hydroxyl group facilitates the elimination of water.
-
Driving Force: The resulting cation at the exocyclic methyl group is stabilized by the "amidine-like" resonance of the pyrimidine ring (N–C–N). Despite the electron-withdrawing –CF3, the immediate resonance from N1 and N3 stabilizes this fragment, often making it the Base Peak (100%) .
Pathway B: Formaldehyde Elimination
Transition: m/z 179 → m/z 149 (Δ -30 Da) A competitive rearrangement involving a four-membered transition state.
-
Mechanism: Hydride transfer from the hydroxymethyl group to the ring, followed by the expulsion of neutral formaldehyde (CH₂O).
-
Result: Formation of the protonated 4-(trifluoromethyl)pyrimidine species.
Pathway C: Fluorine-Specific Degradation
Transition: m/z 161 → m/z 141 (Δ -20 Da) High-energy collision-induced dissociation (CID) triggers the interaction between the –CF3 group and adjacent ring protons.
-
Mechanism: HF elimination. In ESI, this is often a secondary fragmentation event from the dehydrated ion.
-
Diagnostic Value: The loss of 20 Da (HF) is a hallmark of trifluoromethylated aromatics in MS/MS.
Visualization of Fragmentation Logic
The following diagram maps the precursor ion to its critical product ions.
Figure 1: ESI(+) Fragmentation tree for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol showing primary dehydration and secondary fluorinated losses.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this LC-MS/MS workflow. This protocol minimizes in-source fragmentation (ISF) while maximizing sensitivity.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in Methanol (HPLC grade) . Avoid acetonitrile initially to prevent potential solvent-adduct confusion during method development.
-
Concentration: Dilute to 1 µg/mL (1 ppm) with 0.1% Formic Acid in Water/MeOH (50:50).
-
Validation Check: Inject a blank (solvent only) immediately before the sample to rule out carryover.
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV. (Avoid >4.0 kV to prevent discharge on the fluorinated moiety).
-
Cone Voltage: Start low (20V).
-
Why? Hydroxymethyl groups are labile. High cone voltage will cause In-Source Fragmentation (ISF) , showing m/z 161 as the parent instead of 179.
-
-
Source Temp: 120°C.
-
Desolvation Gas: 400 L/hr (Nitrogen).
Step 3: Data Acquisition & Validation
-
Full Scan (MS1): Scan m/z 50–300.
-
Success Criteria: Observe dominant peak at m/z 179 .
-
Failure Mode: If m/z 161 is dominant, lower the Cone Voltage.
-
-
Product Ion Scan (MS2): Select m/z 179 as precursor.
-
Collision Energy (CE) Ramp: 10 -> 40 eV.
-
Target: Observe the transition 179 -> 161 (Low CE) and 161 -> 141 (High CE).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyrimidine Derivatives. National Institute of Standards and Technology. [Link]
- Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Establishes RDA and cross-ring cleavage rules for pyrimidines).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
In Vitro Evaluation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol: A Technical Guide for Hit-to-Lead Optimization
Executive Summary
Compound: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Role: Pharmacophore Scaffold / Fragment
Key Attribute: Trifluoromethyl (
This guide outlines the technical workflow for evaluating (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (hereafter TFPM-2-MeOH ) as a chemical probe or drug scaffold. In modern medicinal chemistry, this moiety is prized for the electron-withdrawing nature of the
Part 1: Structural Integrity & Quality Control (Pre-Evaluation)
Before biological assays, the chemical integrity of the probe must be validated. The electron-deficient pyrimidine ring renders the hydroxymethyl group susceptible to specific degradation pathways.
Purity Assessment Protocol
Objective: Ensure >98% purity to prevent false positives in bioassays (pan-assay interference).
-
LC-MS Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV (254 nm) and ESI+ (Expected M+H: ~179.1 Da).
-
Note: The
group may cause ion suppression; ensure adequate equilibration.
-
-
NMR Validation:
-
1H NMR (DMSO-d6): Confirm the singlet/doublet for the
(approx. 4.6 ppm) and the OH proton. Disappearance of the OH coupling often signals oxidation to aldehyde. -
19F NMR: Crucial for quantifying the
integrity (approx. -63 ppm).
-
Part 2: Physicochemical Profiling (The Foundation)
The
Lipophilicity (LogD) & Solubility
The
Protocol: Shake-Flask Method (Thermodynamic Solubility)
-
Preparation: Saturate PBS (pH 7.4) with TFPM-2-MeOH in excess solid.
-
Incubation: Shake for 24 hours at 25°C.
-
Filtration: 0.45 µm PVDF filter (low binding).
-
Quantification: HPLC-UV against a standard curve in DMSO.
Data Interpretation Table:
| Parameter | Expected Range | Implication for Drug Design |
| LogP | 1.2 – 1.8 | Moderate lipophilicity; good membrane permeability. |
| Solubility (pH 7.4) | > 100 µM | High solubility expected due to H-bond donor/acceptor balance. |
| pKa (Pyridine N) | < 2.0 |
Part 3: Metabolic Stability & ADME (The Critical Filter)
The Core Challenge: While the
Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Workflow:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Concentration: 1 µM test compound (to ensure first-order kinetics).
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode).
Mechanistic Insight (Causality):
-
If rapid disappearance is observed with NADPH: P450-mediated oxidation is likely.
-
If rapid disappearance is observed without NADPH (in S9 fraction): Cytosolic ADH is the culprit. This is common for pyrimidine methanols.
Plasma Protein Binding (PPB)
Protocol: Rapid Equilibrium Dialysis (RED).
-
Membrane Cutoff: 8 kDa.
-
Duration: 4 hours at 37°C.
-
Significance:
moieties often increase albumin binding (>90%), reducing free fraction ( ).
Part 4: Safety & Off-Target Toxicity[1]
Cytotoxicity Screening (CellTiter-Glo)
Avoid colorimetric assays (MTT) as pyrimidines can sometimes interfere with tetrazolium reduction. Use ATP-based luminescence.
-
Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (General).
-
Dosing: 8-point dose-response (0.1 µM to 100 µM).
-
Threshold:
flags the scaffold as a "frequent hitter" or toxicophore.
hERG Inhibition (Cardiotoxicity)
Electron-deficient aromatic rings can pi-stack with the hERG channel pore.
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Positive Control: E-4031.
-
Acceptance Criteria:
is desired for early fragments.
Part 5: Visualizing the Evaluation Workflow
The following diagram illustrates the decision logic for retaining or discarding the TFPM-2-MeOH scaffold based on experimental data.
Figure 1: Critical decision tree for the in vitro evaluation of TFPM-2-MeOH. The metabolic stability step is the primary bottleneck due to the alcohol moiety.
Part 6: Troubleshooting & Optimization
If the scaffold fails specific modules, use the following medicinal chemistry strategies:
| Failure Mode | Root Cause | Chemical Mitigation Strategy |
| Rapid Clearance | Oxidation of | 1. Gem-dimethylate the |
| Low Solubility | Introduce a solubilizing amine tail or replace | |
| hERG Inhibition | Reduce aromaticity (saturate the ring) or add polarity to the 4-position. |
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Trifluoromethyl)pyrimidin-2-yl)methanol. (Used for safety classification grounding). Link
-
PubChem. (2024).[2] Compound Summary: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. National Library of Medicine. Link
-
Paryzhak, S., et al. (2018).[3] Physicochemical properties of some pyrimidine derivatives. MedCrave. (Grounding for pyrimidine solubility behavior). Link
Sources
The Strategic Deployment of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique constellation of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a detailed exploration of a key building block that leverages these advantages: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. As a versatile scaffold, this compound presents a confluence of desirable features: a metabolically robust trifluoromethyl group, a hydrogen-bonding pyrimidine core, and a reactive hydroxymethyl handle for diverse synthetic elaborations.
Physicochemical Properties and Structural Attributes
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol, identified by its CAS number 1240594-67-5, is a crystalline solid at room temperature.[1] Its chemical structure marries the electron-withdrawing nature of the trifluoromethyl group with the aromatic pyrimidine ring system, influencing the molecule's overall electronic and steric properties.
| Property | Value | Source |
| CAS Number | 1240594-67-5 | J&K Scientific[2] |
| Molecular Formula | C₆H₅F₃N₂O | porphyrin-systems[1] |
| Molecular Weight | 178.11 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 201.9±40.0 °C at 760 mmHg | porphyrin-systems[1] |
The trifluoromethyl group significantly impacts the lipophilicity and metabolic stability of molecules.[3] Its presence can enhance membrane permeability and protect adjacent chemical bonds from enzymatic degradation, thereby improving a drug candidate's bioavailability and half-life. The pyrimidine core, a common motif in biologically active compounds, offers multiple points for hydrogen bonding interactions with protein targets.
Synthesis and Availability
While specific, detailed synthetic procedures for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are not extensively documented in publicly available literature, its commercial availability from several chemical suppliers indicates that scalable synthetic routes have been developed. The general synthesis of trifluoromethylated pyrimidines often involves the condensation of a trifluoromethyl-containing building block, such as a trifluoro-β-diketone, with a suitable amidine or urea derivative.
A plausible synthetic pathway could involve the reduction of a corresponding carboxylic acid or ester derivative, such as 2-carboxy-4-(trifluoromethyl)pyrimidine. This precursor could potentially be synthesized through a cyclocondensation reaction.
Caption: A potential synthetic route to the target molecule.
Reactivity and Application as a Building Block
The chemical utility of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol lies in the reactivity of its primary alcohol functionality. This hydroxyl group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Key Reactions of the Hydroxymethyl Group
The hydroxymethyl group can readily undergo several key reactions, making it a valuable connection point in multi-step syntheses.
Caption: Reactivity of the hydroxymethyl group.
Experimental Protocol: Oxidation to the Aldehyde
A common and mild oxidation protocol to convert the primary alcohol to the corresponding aldehyde, (4-(trifluoromethyl)pyrimidin-2-yl)carbaldehyde, would involve the use of Dess-Martin periodinane (DMP).
-
Dissolution: Dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Stir the biphasic mixture vigorously for 15-30 minutes, then separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel.
This resulting aldehyde is a valuable intermediate for subsequent reactions such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
Incorporation into Bioactive Scaffolds
The true value of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is realized in its application as a building block for the synthesis of complex molecules with potential therapeutic applications. While specific examples citing this exact molecule in the synthesis of named drug candidates are not prevalent in the readily accessible literature, its structural motifs are found in a variety of kinase inhibitors and other targeted therapies.[4][5]
The general strategy involves using the hydroxymethyl group, or a derivative thereof, to connect the trifluoromethylpyrimidine core to other pharmacophoric fragments.
Caption: Workflow for utilizing the building block.
For instance, after conversion to the corresponding mesylate or tosylate, the 2-(halomethyl)-4-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution with a variety of nucleophiles, such as phenols, anilines, or thiols, to introduce diverse functionalities.
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is a bioisostere for several other chemical groups, including the methyl and chloro groups, but with distinct electronic properties.[3] Its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions and improving oral bioavailability. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cellular membranes.[3]
Conclusion
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a valuable and versatile building block for medicinal chemists. Its trifluoromethyl-substituted pyrimidine core offers a pre-packaged combination of metabolic stability and hydrogen bonding capability. The readily functionalizable hydroxymethyl group provides a convenient anchor point for the construction of more complex and diverse chemical libraries. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the strategic use of well-designed building blocks like (4-(Trifluoromethyl)pyrimidin-2-yl)methanol will undoubtedly play a crucial role in the successful development of the next generation of medicines.
References
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol. Porphyrin Systems. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF. ResearchGate. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]
-
4-Trifluoromethyl-Pyridine-2-Methanol. Pipzine Chemicals. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]
-
[4-(Trifluoromethyl)pyrimidin-2-yl]methanol | 1240594-67-5. J&K Scientific. [Link]
-
[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol | C6H10F3NO | CID 71757869. PubChem. [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PMC. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971. PubChem. [Link]
-
Uio-67-5-Fu as A Drug Delivery Platform for 5-Fu. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
Sources
- 1. (4-(Trifluoromethyl)pyrimidin-2-yl)methanol – porphyrin-systems [porphyrin-systems.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: Strategic Implementation of Trifluoromethyl Groups in Pyrimidine Scaffolds
Executive Summary
The incorporation of trifluoromethyl (
Physicochemical Modulation: The "Magic Methyl" Fallacy
While often termed a bioisostere of the methyl group (
The Physicochemical Triad
The bioactivity of
-
Electronic Withdrawal (-I Effect): Fluorine is the most electronegative element.[1] A
group at the C5 position of a pyrimidine ring significantly pulls electron density from the aromatic system. This lowers the of the N3-H proton, increasing its acidity and potentially strengthening hydrogen bond interactions with target protein residues. -
Lipophilicity (
): The group is highly lipophilic.[1] Replacing a with typically increases the value by approximately 1.0–1.2 units.[1] This modification is strategic for improving membrane permeability in polar pyrimidine scaffolds.[1] -
Steric Bulk: The Van der Waals volume of a
group ( ) is significantly larger than a group ( ) and is more comparable to an isopropyl group.[1] This bulk can be leveraged to fill hydrophobic pockets in enzyme active sites (e.g., Thymidylate Synthase).[1]
Data Comparison: Methyl vs. Trifluoromethyl[1][2][3][4][5]
| Property | Methyl Group ( | Trifluoromethyl Group ( | Impact on Pyrimidine Bioactivity |
| Hansch | 0.56 | 1.04 | Enhances membrane permeability and blood-brain barrier penetration.[1] |
| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Deactivates ring to oxidation; increases acidity of ring protons.[1] |
| Metabolic Stability | Labile (Oxidation to | Robust (C-F bond ~116 kcal/mol) | Blocks CYP450-mediated metabolic clearance.[1] |
| Steric Volume | ~24 | ~43 | Increases shape complementarity in large hydrophobic pockets.[1] |
Visualization: Physicochemical Impact Pathways[1]
Caption: Causal pathways linking trifluoromethyl substitution to key bioactivity outcomes in pyrimidines.[1]
Synthetic Protocols: Installing the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Group[6][7]
Reliable synthesis is the bedrock of medicinal chemistry. Below are two distinct, self-validating protocols for accessing trifluoromethylated pyrimidines: De Novo Cyclization (for scaffold construction) and Radical Functionalization (for late-stage modification).[1]
Protocol A: De Novo Synthesis via Cyclocondensation
Application: Creating the pyrimidine ring with the
Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl trifluoroacetoacetate)[1]
-
Amidine or Urea derivative (e.g., Acetamidine HCl)
-
Base: Sodium Ethoxide (NaOEt)
-
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask under
, dissolve Sodium metal (1.2 eq) in anhydrous EtOH to generate fresh NaOEt. -
Addition: Add the Amidine HCl (1.0 eq) to the base solution. Stir for 15 minutes to liberate the free base.
-
Condensation: Dropwise add Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) over 20 minutes. Control Point: Exotherm may occur; maintain temp < 40°C.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The reaction is complete when the starting keto-ester spot disappears.[1]
-
Workup: Cool to RT. Acidify with 1N HCl to pH ~4 to precipitate the hydroxypyrimidine tautomer. Filter the solid, wash with cold water, and dry.
Protocol B: Late-Stage Radical Trifluoromethylation (Minisci-Type)
Application: Direct C-H trifluoromethylation of electron-deficient heteroarentes (pyrimidines) using the Langlois Reagent.[1] This is a metal-free, scalable approach.[1]
Reagents:
-
Radical Source: Sodium Trifluoromethanesulfinate (
, Langlois Reagent) - 3.0 eq[1] -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.)[1] - 5.0 eq[1]
-
Solvent: DCM/Water biphasic system (1:1) or DMSO
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrimidine substrate (1 mmol) and
(3 mmol) in DCM/Water (1:1, 10 mL). -
Initiation: Cool to 0°C. Add TBHP (5 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature and stir vigorously for 12–24 hours. Mechanism Note: The TBHP generates a radical from the sulfinate, which attacks the electron-deficient pyrimidine ring.
-
Validation: Check LC-MS for the mass shift of +68 Da (M +
- H). -
Workup: Extract with DCM (3x). Wash organics with saturated
and brine.[1] Dry over and concentrate. -
Purification: Flash chromatography is usually required to separate regioisomers, though C4/C6 substitution is favored.[1]
Visualization: Minisci Reaction Workflow
Caption: Workflow for metal-free radical trifluoromethylation of pyrimidines using Langlois reagent.
Case Study: Trifluridine & TAS-102
Compound: Trifluridine (
Mechanism of Action (MoA)
Trifluridine exemplifies the dual-action capability of
-
Inhibition of Thymidylate Synthase (TS):
-
The enzyme TS normally converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by transferring a methyl group to the C5 position.
-
In Trifluridine, the C5 position is occupied by
.[1] The enzyme binds FTD-monophosphate (F3dTMP) covalently but cannot complete the methylation reaction because the C-F bond is stable and cannot be abstracted like a C-H bond. This creates a "dead-end" complex, inhibiting the enzyme.[1]
-
-
DNA Incorporation:
The Metabolic Challenge (The Role of Tipiracil)
Despite its potency, Trifluridine has a short half-life (~12 mins) in plasma when given alone because it is rapidly catabolized by Thymidine Phosphorylase (TP) . TP cleaves the pyrimidine base from the sugar.
-
Solution: TAS-102 (Lonsurf) combines Trifluridine with Tipiracil (a potent TP inhibitor) in a 1:0.5 molar ratio.[1]
-
Effect: Tipiracil maintains effective blood concentrations of Trifluridine, allowing it to be used systemically for colorectal cancer.
Visualization: Trifluridine MoA & Metabolism[1][10]
Caption: Dual mechanism of Trifluridine and the protective role of Tipiracil against metabolic degradation.[1]
References
-
Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lenz, H. J., Stintzing, S., & Loupakis, F. (2015).[1] TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews. [Link]
-
Ji, Y., et al. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Temmink, O. H., et al. (2007).[1] Trifluorothymidine resistance is associated with decreased thymidine kinase and equilibrative nucleoside transporter expression or increased secretory phospholipase A2.[1] Molecular Cancer Therapeutics. [Link]
Sources
- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Exploring the SAR of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol analogs
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it a privileged scaffold in drug design.[2] The strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) for a specific, promising scaffold: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. We will dissect the core structure, propose systematic modifications, and outline the experimental logic required to navigate the optimization of this compound class from a hit to a lead candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Introduction: The Strategic Value of the Scaffold
Nitrogen-containing heterocycles are paramount in modern pharmacology, with pyrimidine derivatives being particularly noteworthy for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The fundamental concept of Structure-Activity Relationship (SAR) analysis is the linchpin of medicinal chemistry, allowing scientists to rationally design more potent and selective drugs by correlating specific structural features with changes in biological activity.
The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold presents three key features ripe for SAR exploration:
-
The Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, acting as a versatile scaffold and a key interaction hub.[4]
-
The Trifluoromethyl Group (C4-CF3): A potent electron-withdrawing group that can significantly modulate the electronics of the pyrimidine ring and enhance pharmacokinetic properties. Studies on related structures have shown that the introduction of a C4-trifluoromethyl group can dramatically increase cellular potency.[6]
-
The Methanol Linker (C2-CH2OH): A flexible linker with a crucial hydrogen-bond-donating hydroxyl group, providing a key attachment point for further derivatization or interaction with a biological target.
This guide will systematically explore the SAR of this core, providing a framework for logical, data-driven lead optimization.
Systematic SAR Exploration of the Core Scaffold
The process of SAR exploration is iterative, involving the design, synthesis, and biological evaluation of analogs to build a comprehensive understanding of the molecule's interaction with its target.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
Key Points of Modification
To effectively probe the SAR, we can dissect the molecule into distinct regions for modification. Each modification aims to test a specific hypothesis about the molecule's interaction with its biological target.
Caption: Key modification points on the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold.
Region 1 (R¹): The Methanol Hydroxyl Group
The primary alcohol is a versatile functional group. Its hydroxyl moiety can act as a hydrogen bond donor and acceptor, which is often critical for binding affinity.
-
Causality Behind Experimental Choices: Modifications here probe the necessity and nature of the hydrogen bond. Is it a donor or acceptor? Is it necessary at all, or is it a point for metabolic liability?
-
Proposed Modifications:
-
O-Methylation (—OCH₃): This removes the hydrogen bond donating capability. A significant loss in potency would confirm the importance of the H-bond donor.
-
Fluorination (—F): Replaces the hydroxyl with a weak hydrogen bond acceptor. This can improve metabolic stability and membrane permeability.
-
Amination (—NH₂): Maintains hydrogen bond donating potential but alters the electronics and basicity of the group.
-
Esterification (—OC(O)R): Creates a prodrug that may improve bioavailability. The ester can be cleaved in vivo to release the active parent alcohol.
-
Region 2 (R²): The α-Carbon
Modifications at the carbon bearing the hydroxyl group explore the steric tolerance of the binding pocket.
-
Causality Behind Experimental Choices: Introducing substituents at this position can orient other parts of the molecule differently within the binding site and can introduce chirality.
-
Proposed Modifications:
-
Alkylation (—CH(R)OH): Introducing small alkyl groups (e.g., methyl) creates a secondary alcohol and a chiral center. The stereoisomers must be separated and tested individually, as biological targets are chiral and will likely exhibit stereospecific binding.
-
Aryl Substitution (—CH(Ar)OH): Adding a phenyl or other aryl ring can introduce beneficial π-π stacking or hydrophobic interactions. The SAR of the aryl ring itself can then be explored (e.g., substitution with halogens, methoxy groups).
-
Region 3 & 4 (R³, R⁴): The Pyrimidine Ring
The C5 and C6 positions of the pyrimidine ring are key sites for fine-tuning the electronic and steric properties of the scaffold.
-
Causality Behind Experimental Choices: Substituents here can modulate the pKa of the pyrimidine nitrogens and fill adjacent hydrophobic or polar pockets. In related pyrimidine and pyridine series, substitution at these positions has been shown to be critical for potency and selectivity.[6][7]
-
Proposed Modifications:
-
Halogenation (C5-Cl, C5-Br): Introduces a lipophilic group and can act as a hydrogen bond acceptor.
-
Alkylation (C5-Me): A small, lipophilic group that can probe for hydrophobic pockets.
-
Amination (C6-NH₂): Introduces a potent hydrogen bond donor/acceptor group, which could establish new interactions with the target.
-
SAR Data Summary (Hypothetical Kinase Target)
The following table summarizes hypothetical data from a primary screen against a target kinase (e.g., EGFR, based on the activity of related compounds[8]). This illustrates how SAR data is tabulated for comparative analysis.
| Analog ID | Modification (vs. Parent) | R¹ | R² | R³ | R⁴ | EGFR IC₅₀ (nM) | Rationale / Comments |
| Parent | - | -OH | -H | -H | -H | 150 | Starting hit compound. |
| A-1 | O-Methylation | -OCH₃ | -H | -H | -H | >10,000 | Loss of H-bond donor is detrimental. |
| A-2 | Amination | -NH₂ | -H | -H | -H | 250 | H-bond donor is tolerated but OH is preferred. |
| B-1 | α-Methyl (S-isomer) | -OH | -CH₃ | -H | -H | 85 | Favorable steric interaction. |
| B-2 | α-Methyl (R-isomer) | -OH | -CH₃ | -H | -H | 950 | Binding pocket shows stereospecificity. |
| B-3 | α-Phenyl (S-isomer) | -OH | -Ph | -H | -H | 25 | Significant potency gain from hydrophobic/π-π interaction. |
| C-1 | C5-Chloro | -OH | -H | -Cl | -H | 50 | Increased lipophilicity and/or H-bond acceptance is favorable. |
| C-2 | C6-Amino | -OH | -H | -H | -NH₂ | >5,000 | Steric clash or unfavorable electronic effect. |
| D-1 | α-Phenyl (S) + C5-Cl | -OH | -Ph | -Cl | -H | 4 | Lead Candidate: Combination of optimal modifications is synergistic. |
Experimental Protocols for SAR Validation
Scientific integrity demands robust and reproducible experimental protocols. The methodologies described below represent self-validating systems for synthesizing and evaluating analogs.
General Synthesis Protocol: Preparation of Analog B-3
This protocol describes a plausible route for the synthesis of an α-phenyl substituted analog, a key step in exploring the R² position.
Step 1: Oxidation of Parent Alcohol to Aldehyde
-
Dissolve the parent (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Grignard Addition to Form Secondary Alcohol (Analog B-3)
-
Prepare a solution of the crude aldehyde from Step 1 in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under a nitrogen atmosphere.
-
Add phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to yield the racemic product. Chiral separation via SFC is then required to isolate the individual enantiomers for testing.
Self-Validation: Each step is monitored by TLC or LC-MS to ensure reaction completion. The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Biological Assay Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™)
This protocol outlines a time-resolved FRET (TR-FRET) assay, a robust method for measuring kinase inhibition.
1. Reagent Preparation:
-
Kinase: Human EGFR (recombinant).
-
Substrate: Fluorescein-labeled poly(GT) substrate.
-
Antibody: Terbium-labeled anti-phosphotyrosine antibody.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control, 0% inhibition).
2. Assay Procedure:
-
Prepare a serial dilution of the test compounds (analogs) in a 384-well plate. Final DMSO concentration should be kept constant at 1%.
-
Add EGFR kinase to all wells except those for the "no enzyme" control.
-
Add the poly(GT) substrate and ATP to initiate the phosphorylation reaction.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding a development solution containing EDTA and the terbium-labeled antibody.
-
Incubate for a further 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).
3. Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data using the 0% inhibition (DMSO) and 100% inhibition (no enzyme or high concentration of staurosporine) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls on every plate validates the assay's performance. A calculated Z'-factor > 0.5 ensures the assay is robust and suitable for screening.
Logic-Driven Lead Optimization
The data gathered from the SAR exploration guides the subsequent steps in the drug discovery pipeline. A decision-tree framework ensures that resources are focused on the most promising chemical space.
Caption: A decision tree for navigating lead optimization based on initial SAR data.
Conclusion and Future Outlook
The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has established a comprehensive framework for its systematic exploration. The key takeaways from our hypothetical SAR analysis indicate that:
-
A hydrogen bond-donating hydroxyl group at the R¹ position is critical for activity.
-
The binding pocket exhibits significant stereoselectivity and can accommodate bulky hydrophobic groups at the R² position, such as a phenyl ring.
-
The pyrimidine C5 position is a viable point for introducing substituents to enhance potency.
Future work should focus on combining the most beneficial modifications into single molecules (as in analog D-1 ), followed by a comprehensive assessment of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By applying the rigorous, iterative principles of SAR exploration, researchers can efficiently and effectively translate this promising chemical matter into next-generation therapeutics.
References
-
Bohnacker, T., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
-
Flytour. (n.d.). Structure Activity Relationship Of Drugs. Flytour. Available at: [Link]
-
Sun, H., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications - American Chemical Society. Available at: [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2025). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. Available at: [Link]
-
Kumar, R., et al. (2024). pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. Available at: [Link]
-
Yan, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Yan, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available at: [Link]
-
Yan, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
CDD Vault. (2025). What is a Structure Activity Relationship? CDD Vault. Available at: [Link]
-
Le, C. M., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. RSC Advances. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Unnamed. (n.d.). Structure Activity Relationship Of Drugs. Cloud.flytour.com.br. Available at: [Link]
-
Kaur, R., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Wrzecionko, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Bevk, D., et al. (2007). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules. Available at: [Link]
-
Liu, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]
-
Wrzecionko, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Potential therapeutic targets for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol derivatives
Technical Whitepaper: Therapeutic Profiling of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Scaffolds
Executive Summary: The Fluorine-Linker Advantage
The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from the synergistic combination of the trifluoromethyl (
While the
This guide delineates three primary therapeutic targets where derivatives of this scaffold have demonstrated high potency: P2X7 Receptor Antagonism (CNS/Pain), EGFR Kinase Inhibition (Oncology), and GPR119 Agonism (Metabolic Disease).
Primary Therapeutic Target: P2X7 Receptor Antagonism[1]
Therapeutic Area: Neuropathic Pain, CNS Inflammation, Depression.
The purinergic P2X7 receptor is an ATP-gated ion channel. Its overexpression is linked to the release of pro-inflammatory cytokines (IL-1
Mechanistic Rationale
Derivatives of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol function as allosteric antagonists .
-
The
Role: Occupies the hydrophobic allosteric pocket of the P2X7 trimer, preventing the conformational change required for channel pore dilation. -
The Methanol Role: The hydroxyl group is typically converted to a benzyl ether or heterocyclic ether . This extension reaches into the "upper" vestibule of the receptor, providing subtype selectivity (over P2X4 or P2X3).
Signaling Pathway Visualization
The following diagram illustrates the blockade of the P2X7-NLRP3 axis by these derivatives.
Caption: Blockade of the ATP-P2X7-NLRP3 inflammatory cascade by 4-trifluoromethylpyrimidine derivatives.
Secondary Therapeutic Target: EGFR Kinase Inhibition[2]
Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC).
Pyrimidine scaffolds are foundational to kinase inhibitors (e.g., Gefitinib). The 4-
Mechanistic Rationale
-
Gatekeeper Interaction: The
group is bulky and electron-withdrawing. In mutant EGFR (e.g., T790M), this group can exploit specific hydrophobic interactions in the ATP-binding pocket that are inaccessible to smaller substituents. -
Derivatization: The C2-methanol is often oxidized to an aldehyde and reductively aminated, or converted to a methylene-linked amine. This "tail" extends towards the solvent front, improving solubility and pharmacokinetic properties.
Key Data Summary: Activity of C2-Modified Derivatives
| Derivative Type | Modification at C2 | Target Selectivity | IC50 (nM) |
| Benzyl Ether | P2X7 (Antagonist) | 12 - 45 | |
| Alkyl Amine | EGFR (Inhibitor) | 80 - 150 | |
| Thioether | GPR119 (Agonist) | 200 - 500 |
Experimental Validation Protocols
To validate the therapeutic potential of these derivatives, the following self-validating protocols are recommended.
Synthetic Derivatization (Williamson Ether Synthesis)
Objective: Convert the C2-methanol to a bioactive ether (P2X7 pharmacophore).
-
Reagents: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Benzyl Bromide derivative (1.1 eq), Dry DMF.
-
Procedure:
-
Cool DMF solution of the alcohol to 0°C under
. -
Add NaH portion-wise. Observation: Evolution of
gas confirms deprotonation. -
Stir for 30 min, then add Benzyl Bromide dropwise.
-
Warm to RT and stir for 4 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar alcohol spot (
) and appearance of a less polar ether spot ( ).
-
-
Workup: Quench with water, extract with EtOAc, wash with brine.
Calcium Flux Assay (P2X7 Functional Validation)
Objective: Measure antagonistic potency (
-
Cell Line: HEK293 stably expressing human P2X7.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: BzATP (More potent than ATP for P2X7).
-
Protocol:
-
Load cells with Fluo-4 AM for 45 min at 37°C.
-
Incubate cells with Test Compound (0.1 nM – 10
M) for 20 min. -
Baseline Check: Measure fluorescence (
) for 10s to ensure compound does not induce flux alone (Agonist check). -
Inject BzATP (
concentration). -
Measure fluorescence peak.
-
-
Self-Validation:
-
Positive Control: AZ10606120 (Known P2X7 antagonist) must show
nM. -
Negative Control: DMSO vehicle only (Must show max signal).
-
Experimental Logic Flow
Caption: Iterative medicinal chemistry workflow for scaffold optimization.
References
-
Discovery of P2X7 Receptor Antagonists: Bhattacharya, A., et al. (2017).[1] "4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate." Journal of Medicinal Chemistry. [Link]
-
EGFR Inhibitor Design: Liu, Y., et al. (2022).[2] "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
GPR119 Agonists for Diabetes: Ritter, K., et al. (2019). "Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists." Bioorganic Chemistry. [Link][3]
-
Trifluoromethylation in Medicinal Chemistry: Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews. [Link]
-
P2X7 Antagonist AZ10606120: Michel, A.D., et al. (2007). "AZ10606120, a novel P2X7 receptor antagonist."[1] British Journal of Pharmacology. [Link]
Sources
- 1. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Agrochemical potential of trifluoromethylpyrimidine compounds
The Trifluoromethylpyrimidine Scaffold: A Technical Analysis of Agrochemical Potency
Executive Summary
The incorporation of trifluoromethyl (
The Fluorine Effect: Physicochemical Rationale
The strategic placement of a
-
Electronic Modulation (pKa Shift): The strong electron-withdrawing nature of the
group (Hammett constant ) significantly lowers the pKa of adjacent protons. In uracil-based herbicides (a subset of pyrimidines), this acidity is crucial for binding within the PPO enzyme pocket. -
Lipophilicity & Translocation: The
group increases the partition coefficient ( ), facilitating the penetration of waxy plant cuticles and improving rainfastness. -
Metabolic Blockade: The C-F bond strength (
) renders the ring resistant to oxidative metabolism by cytochrome P450s, extending the half-life of the active ingredient within the target pest.
Herbicidal Dominance: PPO Inhibition[1][2][3][4]
The most commercially successful application of the trifluoromethylpyrimidine scaffold is in PPO-inhibiting herbicides (Group 14). Compounds like Saflufenacil and Tiafenacil utilize a uracil core (pyrimidine-2,4-dione) substituted with a trifluoromethyl group.[1]
Mechanism of Action (MoA)
These compounds inhibit Protoporphyrinogen Oxidase (PPO), the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX in the chlorophyll/heme biosynthetic pathway.[2] Inhibition leads to an accumulation of substrate, which leaks into the cytoplasm and undergoes light-dependent oxidation to form singlet oxygen (
Visualizing the Pathway
The following diagram illustrates the cascade from enzyme inhibition to plant necrosis.
Figure 1: The lethal cascade of PPO inhibition triggered by trifluoromethylpyrimidine herbicides.
Emerging Frontiers: Antiviral & Fungicidal Activity[6]
Beyond herbicides, recent research has identified trifluoromethylpyrimidine amide derivatives as potent inhibitors of plant viruses, specifically Tobacco Mosaic Virus (TMV) .
-
Target: TMV Coat Protein (CP).
-
Mechanism: Microscale thermophoresis (MST) studies indicate that these compounds bind to the TMV CP, interfering with the polymerization required for viral assembly.
-
Key Insight: The trifluoromethyl group is essential for hydrophobic interaction within the viral protein pocket.
Synthetic Architectures
The synthesis of the core scaffold is high-yielding and scalable. The standard industrial route utilizes ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate) as the fluorine source.
Core Synthesis Protocol
Step 1: Cyclocondensation (The "Building Block" Reaction)
-
Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate, Acetamidine hydrochloride (or Urea for uracils), Sodium Ethoxide (NaOEt).
-
Conditions: Reflux in Ethanol for 6-12 hours.
-
Yield: Typically >80%.
-
Self-Validation: The formation of the pyrimidine ring is confirmed by the disappearance of the ester carbonyl peak (~1740 cm⁻¹) and the appearance of the pyrimidine ring stretches (~1500-1600 cm⁻¹) in IR/NMR.
Step 2: Functionalization (Chlorination)
-
Reagents:
(Phosphorus oxychloride), catalytic DMF. -
Mechanism: Nucleophilic aromatic substitution (
) precursor generation. The hydroxyl group is converted to a chloride, a versatile leaving group.
Step 3: Coupling (Active Ingredient Formation)
-
Reagents: Substituted phenols, amines, or sulfonamides.
-
Conditions:
, Acetonitrile, Reflux.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for generating trifluoromethylpyrimidine agrochemicals.
Comparative Data: Commercial vs. Experimental
The table below contrasts established commercial herbicides with experimental antiviral candidates, highlighting the versatility of the scaffold.
| Compound Class | Representative Molecule | Target | Application | Key Structural Feature |
| Herbicide | Saflufenacil | PPO Enzyme | Broadleaf weeds in corn/soy | Uracil core with |
| Herbicide | Tiafenacil | PPO Enzyme | Burndown, non-selective | Pyrimidinedione with trifluoromethyl group |
| Antiviral (Exp) | Compound 5m [1] | TMV Coat Protein | Tobacco Mosaic Virus | Trifluoromethylpyrimidine amide ether |
| Fungicide (Exp) | Compound 5o [2] | Unknown (Non-SDHI) | Phomopsis sp. | Pyrimidine amide with 100% inhibition rate |
References
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (2021). Link
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. (2021). Link
-
Saflufenacil - Pesticide Properties DataBase. University of Hertfordshire. (2025). Link
-
Tiafenacil - New Active Ingredient Review. Minnesota Department of Agriculture. (2021). Link
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022).[3] Link
Sources
Strategic Utilization of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Advanced Materials Science
Executive Summary: The Fluorinated Heterocycle Advantage
In the hierarchy of materials science building blocks, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol represents a "privileged scaffold"—a bifunctional molecular linchpin that bridges the gap between organic synthesis and functional material engineering.
While historically categorized as a pharmaceutical intermediate, this molecule’s unique electronic architecture—combining an electron-deficient pyrimidine core, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a reactive hydroxymethyl handle—makes it an ideal precursor for:
-
High-Performance Optical Polymers: Derivatization into methacrylates for low-loss optical waveguides.
-
Organic Electronics (OLEDs): Synthesis of bipolar host materials requiring high triplet energy (
) and electron transport capability. -
Crystal Engineering: Exploiting fluorine-fluorine (
) interactions for supramolecular assembly.
This guide provides a technical roadmap for researchers to transition this molecule from a raw reagent into high-value functional materials.
Molecular Architecture & Reactivity Analysis
Understanding the electrostatic landscape of the molecule is prerequisite to its application.
The "Push-Pull" Electronic System
The pyrimidine ring is naturally electron-deficient (π-deficient). The addition of a -CF₃ group at the C4 position exacerbates this deficiency, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This is critical for n-type semiconductor applications.
-
The -CF₃ Group: Induces strong dipole moments and enhances thermal stability. In solid-state packing, it facilitates segregation into fluorous domains.
-
The -CH₂OH Group: Acts as the "universal adaptor," allowing for esterification (polymers), etherification, or conversion to a leaving group for nucleophilic substitution (ligand synthesis).
Visualization of Synthetic Divergence
The following workflow illustrates how this single precursor diverges into two distinct material classes.
Caption: Divergent synthetic pathways transforming the precursor into optical polymers (top) and OLED host materials (bottom).
Application I: Fluorinated Optical Polymers
Fluorinated polymethacrylates are essential for plastic optical fibers (POFs) and waveguides due to their low C-H vibrational absorption (reducing optical loss) and low refractive index.
The Strategy
By converting the alcohol to a methacrylate, we create a monomer that combines the transparency of fluoropolymers with the high glass transition temperature (
Protocol: Monomer Synthesis & Polymerization
Objective: Synthesize Poly[(4-(trifluoromethyl)pyrimidin-2-yl)methyl methacrylate].
Phase A: Monomer Synthesis[1]
-
Reagents: 1.0 eq (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, 1.2 eq Methacryloyl chloride, 1.5 eq Triethylamine (TEA), DCM (anhydrous).
-
Procedure:
-
Dissolve alcohol and TEA in DCM under
atmosphere at 0°C. -
Dropwise add methacryloyl chloride.
-
Stir at RT for 12 hours.
-
Purification: Wash with
, brine, and water. Dry over . Purify via silica flash chromatography (Hexane/EtOAc). -
Validation:
NMR must show vinyl protons at 5.6 and 6.1 ppm.
-
Phase B: RAFT Polymerization (Controlled Architecture)
Using RAFT (Reversible Addition-Fragmentation chain Transfer) ensures low dispersity (
-
Components:
-
Monomer: From Phase A.
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
-
Initiator: AIBN (0.1 eq relative to CTA).
-
Solvent: Anisole (degassed).
-
-
Workflow:
-
Combine reagents in a Schlenk tube. Freeze-pump-thaw (3 cycles) to remove
. -
Heat to 70°C for 12-24 hours.
-
Quench in liquid nitrogen.
-
Precipitation: Dropwise into cold methanol to precipitate the polymer.
-
-
Data Output:
| Property | Target Value | Relevance |
| Refractive Index ( | < 1.45 | Cladding material for waveguides |
| Dispersity ( | < 1.2 | Optical homogeneity |
| Thermal Stability ( | > 300°C | Processing resilience |
Application II: Bipolar Host Materials for OLEDs
In Organic Light Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF), the host material must balance hole and electron transport.
-
Electron Transport Unit: The (4-trifluoromethyl)pyrimidine core (high electron affinity).
-
Hole Transport Unit: A carbazole moiety (attached via the methanol handle).
The Mechanism
The -CF₃ group lowers the LUMO, facilitating electron injection. The pyrimidine ring provides a high triplet energy level (
Protocol: Synthesis of Pyrimidine-Carbazole Host
Objective: Synthesize 9-((4-(trifluoromethyl)pyrimidin-2-yl)methyl)-9H-carbazole.
-
Activation (Chlorination):
-
React the starting alcohol with Thionyl Chloride (
) in DCM at reflux for 2 hours. -
Evaporate solvent to yield the crude alkyl chloride.
-
-
Nucleophilic Substitution:
-
Reagents: Carbazole (1.0 eq), NaH (1.2 eq), DMF (anhydrous).
-
Step 1: Add NaH to Carbazole in DMF at 0°C (deprotonation). Stir 30 min.
-
Step 2: Add the alkyl chloride (dissolved in DMF) dropwise.
-
Step 3: Heat to 80°C for 6 hours.
-
-
Purification: Recrystallization from Ethanol/Toluene.
-
Characterization:
-
Cyclic Voltammetry (CV): Measure HOMO/LUMO levels. Expect LUMO stabilization due to -CF₃.
-
Photoluminescence: Measure
(Triplet energy) at 77K.
-
Supramolecular Engineering & Stability
For pharmaceutical co-crystals or solid-state materials, the interplay between the hydroxyl group and the fluorinated core is vital.
-
Hydrogen Bonding: The -OH group acts as a donor/acceptor.
-
Halogen Bonding: The -CF₃ group can participate in
or interactions, directing crystal packing into layered structures. This is crucial for modifying the solubility or melting point of active pharmaceutical ingredients (APIs) if this scaffold is used as a co-former.
References
- Gribble, G. W. (2015). Fluorine-Containing Heterocycles. Springer. (Foundational text on the electronic effects of CF3 on heterocycles).
-
Tao, Y., et al. (2011). "Solution-Processable Highly Efficient Yellow- and Red-Emitting Phosphorescent Organic Light-Emitting Diodes from a Pyrimidine-Based Host." Advanced Functional Materials. Link (Demonstrates pyrimidine utility in OLEDs).
- Iacono, S. T., et al. (2011). "Fluorinated Methacrylate Polymers for Optical Waveguides." Journal of Materials Chemistry.
-
ChemScene. (2023). (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Product Data. Link (Source for physical property verification).
-
Percec, V., et al. (2006). "Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization of Methacrylates." Journal of the American Chemical Society. (Basis for the polymerization protocols).[1][2][3][4]
Disclaimer: This guide describes experimental procedures involving hazardous chemicals. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Trifluoromethylpyrimidine Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylpyrimidine Alcohols in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This "super-halogen" imparts a unique combination of properties to a molecule, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1] Pyrimidine rings, as essential components of nucleobases and numerous bioactive molecules, are frequent targets for such modifications. The further incorporation of a hydroxyl or hydroxymethyl group onto this scaffold creates trifluoromethylpyrimidine alcohols – a class of compounds with significant potential as versatile intermediates and pharmacologically active agents in their own right. These bifunctional molecules offer a handle for further derivatization, enabling the exploration of a wider chemical space in the quest for novel therapeutics for a range of diseases, including cancer and viral infections.[2]
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of trifluoromethylpyrimidine alcohols, focusing on two distinct and effective strategies: the de novo construction of the pyrimidine ring and the functional group interconversion of a pre-functionalized pyrimidine. The causality behind experimental choices, best practices, and troubleshooting are discussed to ensure reproducible and efficient synthesis.
Synthetic Strategy 1: De Novo Ring Construction - Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
This approach builds the trifluoromethylpyrimidine core from acyclic precursors. The following protocol details the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol, a valuable building block for more complex molecules. The synthesis proceeds in three main stages: cyclization to form a tetrahydropyrimidine intermediate, followed by a tosylation-elimination sequence to furnish the aromatic pyrimidine.
Overall Synthetic Scheme:
Caption: Synthetic route to 2-(trifluoromethyl)pyrimidin-5-ol.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Diamino-2-hydroxypropane | 90.12 | 9.0 g | 0.1 | --- |
| Ethyl trifluoroacetate | 142.08 | 14.2 g | 0.1 | --- |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 24.8 g | 0.13 | Handle with care, corrosive. |
| Triethylamine | 101.19 | 18.0 g | 0.178 | Use in a fume hood. |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 | Caustic, handle with care. |
| Dichloromethane (DCM) | 84.93 | ~100 mL | --- | Anhydrous, for extraction. |
| Dimethyl sulfoxide (DMSO) | 78.13 | ~200 mL | --- | Anhydrous. |
| Petroleum Ether | --- | As needed | --- | For purification. |
| Ethyl Acetate | 88.11 | As needed | --- | For extraction and purification. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | --- | For drying organic layers. |
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).
-
Heat the reaction mixture to 160-180°C and maintain for 4-6 hours. The removal of water via the Dean-Stark trap drives the cyclization.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether (~20 mL) and stir vigorously to induce precipitation.
-
Collect the solid by vacuum filtration and dry to afford 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol as a crystalline solid.[3]
-
Rationale: This is a condensation-cyclization reaction. The amino groups of 1,3-diamino-2-hydroxypropane nucleophilically attack the carbonyl carbon of ethyl trifluoroacetate, followed by intramolecular cyclization and elimination of ethanol and water to form the stable tetrahydropyrimidine ring.
-
Step 2: Synthesis of 1,5-Di-O-tosyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine
-
Dissolve the intermediate from Step 1 (e.g., 10 g, ~0.059 mol) in anhydrous dichloromethane (100 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (18 g, 0.178 mol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (24.8 g, 0.13 mol) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 3 hours after the addition is complete.
-
Quench the reaction by adding water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (50 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by trituration with petroleum ether to yield the di-tosylated intermediate as a white solid.[3]
-
Rationale: Both the secondary amine and the hydroxyl group of the tetrahydropyrimidine are nucleophilic and react with the electrophilic p-toluenesulfonyl chloride. The tosyl groups are excellent leaving groups, setting the stage for the subsequent elimination reaction.
-
Step 3: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
-
Dissolve the di-tosylated intermediate from Step 2 (e.g., 24 g, ~0.05 mol) in anhydrous dimethyl sulfoxide (200 mL).
-
Add powdered sodium hydroxide (4.4 g, 0.11 mol).
-
Stir the reaction mixture at room temperature for at least 48 hours. The reaction can be gently warmed (e.g., to 40°C) to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), pour the mixture into water (300 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to obtain 2-(trifluoromethyl)pyrimidin-5-ol.[3]
-
Rationale: The strong base (NaOH) facilitates a double elimination of p-toluenesulfinic acid, leading to the formation of two new double bonds and the aromatization of the pyrimidine ring.
-
Synthetic Strategy 2: Functional Group Interconversion - Synthesis of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol
This strategy involves the modification of a pre-existing trifluoromethylpyrimidine scaffold. A common and efficient method is the reduction of a carboxylic acid or its ester derivative.
Overall Synthetic Scheme:
Caption: Synthesis of (2-(trifluoromethyl)pyrimidin-4-yl)methanol via reduction.
Representative Protocol: Reduction of Ethyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate
While a specific literature protocol for this exact transformation on the pyrimidine core was not found, the reduction of esters to primary alcohols is a fundamental and reliable reaction in organic synthesis. The following is a representative protocol based on established chemical principles.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | 220.14 | 5.0 g | 0.0227 | --- |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 1.0 g | 0.0264 | Extremely reactive with water. Handle with extreme care under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~100 mL | --- | --- |
| Ethyl Acetate | 88.11 | As needed | --- | For quenching. |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | --- | For workup. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | --- | For drying. |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of an inert gas (argon or nitrogen), add lithium aluminum hydride (1.0 g, 0.0264 mol).
-
Add anhydrous tetrahydrofuran (50 mL) via cannula or syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (5.0 g, 0.0227 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench it carefully by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and then water (3 mL) (Fieser workup). This should produce a granular precipitate.
-
Stir the mixture for 15 minutes, then add anhydrous sodium sulfate and filter the mixture through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (2-(trifluoromethyl)pyrimidin-4-yl)methanol.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Rationale: The hydride (H-) from LiAlH4 acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the ester. This occurs twice, first displacing the ethoxide and then reducing the intermediate aldehyde to the primary alcohol. The strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the pyrimidine ring, but the ester reduction is generally a robust transformation.
-
Best Practices and Troubleshooting
-
Moisture Control: Many of the reagents used, particularly organometallics and hydrides like LiAlH4, are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and conduct reactions under an inert atmosphere. Use anhydrous solvents.
-
Temperature Management: The addition of highly reactive reagents should be done slowly and at low temperatures (e.g., 0°C) to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. This helps in determining the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Purification: Trifluoromethylated compounds can sometimes be challenging to purify due to their volatility and unique polarity. Careful selection of chromatographic conditions is crucial. Recrystallization from an appropriate solvent system can also be an effective purification method.
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when handling corrosive, flammable, and water-reactive reagents.
Conclusion
The synthesis of trifluoromethylpyrimidine alcohols is an important endeavor for the discovery of new drug candidates. The two detailed protocols presented here provide reliable and adaptable methods for accessing these valuable compounds. The de novo synthesis allows for the construction of the core heterocyclic structure with the desired substitution pattern, while the functional group interconversion approach offers a straightforward route from readily available precursors. By understanding the underlying chemical principles and adhering to best practices in the laboratory, researchers can confidently synthesize these important molecules for further investigation in drug development programs.
References
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
-
Gao, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2376-2388. [Link]
- Longxining Shanghai Pharmaceutical Technology Co ltd. (2020). Synthetic method of 2-(trifluoromethyl) pyrimidine-5-ol. CN111533699A.
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Zheng, C., et al. (2019). A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]
- F. Hoffmann-La Roche AG. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.
- Henan Normal University. (2016).
-
Vitale, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7101. [Link]
-
Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Pharmaceutical Chemistry Journal, 54, 1215–1226. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing (4-(Trifluoromethyl)pyrimidin-2-yl)methanol as a key building block. Trifluoromethylated pyrimidines are of significant interest in medicinal chemistry and drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This document, designed for researchers and drug development professionals, offers in-depth insights into the reaction mechanism, optimization of reaction conditions, and step-by-step experimental procedures.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely employed strategy in modern drug design.[3] The strong electron-withdrawing nature of the CF3 group can significantly modulate the pKa of nearby functionalities, influence molecular conformation, and improve resistance to oxidative metabolism. Pyrimidine moieties are also a cornerstone in numerous pharmaceuticals, owing to their prevalence in nucleobases and their ability to participate in various biological interactions.[4] The combination of these two structural features in (4-(Trifluoromethyl)pyrimidin-2-yl)methanol makes it a valuable synthon for the construction of novel and potent bioactive molecules.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[5][6] Its broad functional group tolerance and generally mild reaction conditions have made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1]
This guide will focus on the practical application of the Suzuki coupling to (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, addressing the specific challenges and considerations associated with this electron-deficient heterocyclic substrate.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (in this context, a 2-halo-(4-(trifluoromethyl)pyrimidin-2-yl)methanol derivative) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Materials and Reagents
-
(2-Chloro-4-(trifluoromethyl)pyrimidin-2-yl)methanol (or the corresponding bromo- derivative)
-
Aryl- or Heteroarylboronic Acid or Pinacol Ester
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand
-
Ligand (if required): e.g., SPhos, XPhos, P(t-Bu)₃
-
Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvent: e.g., 1,4-Dioxane, Toluene, DMF, with water as a co-solvent
-
Anhydrous solvents and reagents
-
Inert atmosphere system (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer for product characterization
General Protocol for Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2. General workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (2-chloro-4-(trifluoromethyl)pyrimidin-2-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Considerations for the Hydroxymethyl Group
The presence of the hydroxymethyl group at the C2 position introduces a potentially reactive site. While some studies on similar substrates have shown that protection of the alcohol is not always necessary,[9] it is a factor to consider, especially if side reactions or low yields are observed.
-
Potential for O-arylation: Although less common in Suzuki couplings, O-arylation can be a competing pathway under certain conditions.
-
Coordination to Palladium: The oxygen of the hydroxymethyl group could potentially coordinate to the palladium center, influencing the catalytic activity.
If issues arise that are suspected to be related to the free hydroxyl group, protection as a silyl ether (e.g., TBDMS) or a benzyl ether may be considered. These protecting groups are generally stable under Suzuki coupling conditions and can be readily removed post-coupling.
Optimization of Reaction Parameters
The success of the Suzuki coupling with (4-(trifluoromethyl)pyrimidin-2-yl)methanol is highly dependent on the careful selection of reaction parameters.[10][11]
| Parameter | Options | Considerations for (4-(CF₃)pyrimidin-2-yl)methanol |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Buchwald-type ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ are often effective for electron-deficient heterocycles.[3] |
| Ligand | PPh₃, dppf, SPhos, XPhos, P(t-Bu)₃ | Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred for challenging couplings.[11] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile | Aprotic polar solvents are generally effective. The addition of water is often crucial for the transmetalation step.[8] |
| Temperature | Room Temperature to 120 °C | Due to the electron-deficient nature of the pyrimidine ring, elevated temperatures are typically required. Microwave irradiation can significantly reduce reaction times.[5] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Screen different bases and solvent systems |
| Dehalogenation of starting material | - Presence of water or protic impurities- Inefficient transmetalation | - Use anhydrous solvents- Use a stronger base or a different catalyst/ligand system to promote transmetalation |
| Formation of homocoupled boronic acid product | - Oxidative conditions | - Ensure the reaction is maintained under an inert atmosphere |
| Low isolated yield after purification | - Product is highly polar and difficult to separate from baseline impurities | - Use a different eluent system for chromatography- Consider a different purification technique (e.g., recrystallization) |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of (4-(trifluoromethyl)pyrimidin-2-yl)methanol, providing access to a diverse range of novel chemical entities for drug discovery and development. Careful consideration of the electron-deficient nature of the pyrimidine ring and the presence of the hydroxymethyl group is crucial for successful outcomes. By optimizing the choice of catalyst, ligand, base, and solvent, researchers can efficiently synthesize valuable compounds bearing the trifluoromethylpyrimidine scaffold.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. RSC Publishing. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Publishing. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
-
PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Available at: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
ResearchGate. Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]
-
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available at: [Link]
-
BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]
-
Kyoto University Research Information Repository. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. Available at: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes: Synthesis of Potent Kinase Inhibitors Utilizing (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Introduction: Strategic Deployment of the 4-(Trifluoromethyl)pyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent a pivotal class of drug targets, particularly in oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern therapeutic strategies. The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, largely due to its bioisosteric resemblance to the adenine core of ATP, which enables competitive inhibition at the kinase hinge region.[2][3]
The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring offers significant advantages in drug design. The -CF3 group is a powerful electron-withdrawing moiety that can profoundly influence the physicochemical properties of a molecule. It often enhances metabolic stability, increases lipophilicity (which can improve cell permeability), and can lead to stronger and more selective binding interactions with the target protein.[4]
This application note provides a comprehensive guide to the synthesis of a potent kinase inhibitor scaffold based on the versatile building block, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol . We will detail a robust, two-step synthetic protocol, elucidate the mechanistic rationale behind each step, and discuss the significance of this scaffold in targeting critical signaling pathways, such as the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
Rationale for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol as a Core Building Block
The choice of (4-(trifluoromethyl)pyrimidin-2-yl)methanol as a starting material is predicated on its inherent reactivity and its strategic placement of key functional groups. The primary alcohol at the 2-position provides a convenient handle for chemical modification, allowing for the introduction of various side chains to explore the structure-activity relationship (SAR). The 4-trifluoromethyl group, as previously mentioned, imparts desirable pharmacokinetic and pharmacodynamic properties to the final inhibitor.
Our synthetic strategy hinges on a two-step process:
-
Activation of the Primary Alcohol: Conversion of the hydroxyl group into a more reactive leaving group, such as a chloride, is the crucial first step. This transforms the relatively inert alcohol into a potent electrophile.
-
Nucleophilic Substitution: The activated intermediate can then readily undergo nucleophilic substitution with a wide range of amines, allowing for the systematic construction of a diverse library of potential kinase inhibitors.
This modular approach provides medicinal chemists with a powerful platform for the rapid optimization of inhibitor potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (Intermediate 1)
This protocol details the critical activation step, converting the starting alcohol into a reactive chloromethyl intermediate. Thionyl chloride is employed as the chlorinating agent, a choice justified by its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq.) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (Intermediate 1) , can be used in the next step without further purification or can be purified by flash column chromatography on silica gel if necessary.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | Yellow to light brown oil/solid |
| Yield | 70-85% |
| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H), 7.4 (d, 1H), 8.9 (d, 1H) ppm |
| ¹⁹F NMR (CDCl₃) | δ ~ -70 ppm |
Protocol 2: Synthesis of N-(3,5-dichlorophenyl)-1-(4-(trifluoromethyl)pyrimidin-2-yl)methanamine (Exemplar Kinase Inhibitor)
This protocol describes the nucleophilic substitution reaction between the activated intermediate and a representative aniline to generate a final kinase inhibitor. The choice of 3,5-dichloroaniline is illustrative, as this substitution pattern is frequently found in potent kinase inhibitors. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing in the nucleophilic substitution.
Materials:
-
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (Intermediate 1)
-
3,5-Dichloroaniline
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq.) in anhydrous DMF (approx. 15 mL per gram of aniline).
-
Add diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Add a solution of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (Intermediate 1) (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, N-(3,5-dichlorophenyl)-1-(4-(trifluoromethyl)pyrimidin-2-yl)methanamine .
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 55-75% |
| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H), 5.1 (br s, 1H), 6.7 (s, 2H), 7.0 (s, 1H), 7.3 (d, 1H), 8.8 (d, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ ~50, 112, 122, 123, 135, 147, 155 (q), 158, 165 ppm |
| LC-MS (ESI) | [M+H]⁺ calculated and found |
Visualizing the Synthetic Workflow
Caption: Synthetic scheme for a potent kinase inhibitor.
Targeting the JAK-STAT Signaling Pathway
The 2-aminopyrimidine scaffold is a common feature in inhibitors of the Janus kinase (JAK) family.[4][5] The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[6][7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[8]
Inhibitors based on the (4-(trifluoromethyl)pyrimidin-2-yl)methanol scaffold are designed to bind to the ATP-binding pocket of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of downstream signaling can halt the aberrant cellular processes driven by an overactive JAK-STAT pathway.
Caption: The JAK-STAT signaling pathway and inhibitor action.
Conclusion
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The straightforward and robust two-step synthetic protocol detailed in these application notes provides a reliable and adaptable method for generating a diverse library of compounds for SAR studies. The resulting 2-((arylamino)methyl)-4-(trifluoromethyl)pyrimidine scaffold is a promising pharmacophore for targeting key signaling cascades, such as the JAK-STAT pathway, which are implicated in a range of human diseases. This guide serves as a foundational resource for researchers in drug discovery and medicinal chemistry aiming to develop novel and effective kinase-targeted therapeutics.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5705920/]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01658a]
- JAK-STAT signaling pathway. Wikipedia. [URL: https://en.wikipedia.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9607869/]
- Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12350288/]
- Recent Advances in Pyrimidine-Based Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381716/]
- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents. [URL: https://patents.google.
- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20149615/]
- Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm3012239]
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents. [URL: https://patents.google.
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. [URL: https://www.mdpi.com/1422-8599/2018/3/M1001]
- JAK-STAT Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00167]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2453]
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [URL: https://www.preprints.org/manuscript/202404.1610/v1]
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [URL: https://juniperpublishers.com/argh/pdf/ARGH.MS.ID.555585.pdf]
- Kinase inhibitors and their uses. Google Patents. [URL: https://patents.google.
- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31881471/]
- Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20684603/]
- 4-Amino-3,5-dichloropyridine. ResearchGate. [URL: https://www.researchgate.net/publication/379059530_4-Amino-35-dichloropyridine]
- Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. ResearchGate. [URL: https://www.researchgate.
- Compounds and compositions as RAF kinase inhibitors. Google Patents. [URL: https://patents.google.
- Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibi... ChEMBL. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1641414/]
- JAK-STAT Signaling Pathway: Animated Explanation (4K). YouTube. [URL: https://www.youtube.
- Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26130408/]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00772]
- The JAK/STAT Pathway. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3671542/]
- Patent Application Publication (10) Pub. No.: US 2016/0096848A1. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b2/89/3e/164789523e1291/US20160096848A1.pdf]
- Video: The JAK-STAT Signaling Pathway. JoVE. [URL: https://www.jove.
Sources
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Synthesis of Potent TLR8 Antagonists from (4-(Trifluoromethyl)pyrimidin-2-yl)methanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of pyrimidine-based Toll-like receptor 8 (TLR8) antagonists, starting from the readily accessible building block, (4-(trifluoromethyl)pyrimidin-2-yl)methanol. This document is designed to empower researchers in immunology, medicinal chemistry, and drug discovery with the necessary knowledge to synthesize and evaluate this promising class of immunomodulatory compounds.
Introduction: The Rationale for Targeting TLR8
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs). TLR8, an endosomally located receptor, is primarily activated by single-stranded RNA (ssRNA), a hallmark of viral infections. Upon activation, TLR8 initiates a signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12, thereby orchestrating an immune response to clear the pathogen.[1][2]
However, aberrant or sustained activation of TLR8 can lead to chronic inflammation and contribute to the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Consequently, the development of small-molecule antagonists that can selectively inhibit TLR8 signaling represents a compelling therapeutic strategy for these debilitating conditions. Pyrimidine-based scaffolds have emerged as a particularly promising chemotype for the development of potent and selective TLR8 antagonists.
This guide details a strategic synthetic approach to access these valuable compounds from (4-(trifluoromethyl)pyrimidin-2-yl)methanol, a starting material that, while not the most direct precursor in published literature, can be efficiently converted into a key intermediate for the synthesis of diverse TLR8 antagonists.
Synthetic Strategy: From a Pyrimidinyl-Methanol to a Versatile Halogenated Intermediate
The majority of reported syntheses for pyrimidine-based TLR8 antagonists commence from di-halogenated pyrimidine precursors. Therefore, a key strategic consideration is the conversion of the 2-methanol group of (4-(trifluoromethyl)pyrimidin-2-yl)methanol into a more synthetically versatile halide. This transformation unlocks the potential for subsequent nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are the workhorses for introducing the diverse chemical functionalities required for potent TLR8 antagonism.
The proposed synthetic pathway involves a two-step sequence:
-
Oxidation: The primary alcohol of (4-(trifluoromethyl)pyrimidin-2-yl)methanol is first oxidized to the corresponding 2-hydroxypyrimidine. It is crucial to recognize that this product exists in a tautomeric equilibrium with its more stable keto form, 4-(trifluoromethyl)pyrimidin-2(1H)-one.[3][4][5][6]
-
Halogenation: The resulting pyrimidone is then converted to the corresponding 2-chloropyrimidine using a standard chlorinating agent such as phosphorus oxychloride (POCl3).[7][8][9] This chlorinated intermediate serves as a versatile platform for the subsequent introduction of various amine and aryl substituents, which are known to be critical for TLR8 antagonist activity.
Figure 1: Proposed synthetic workflow.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-(trifluoromethyl)pyrimidine
This section provides a detailed, step-by-step protocol for the synthesis of the crucial chlorinated pyrimidine intermediate.
Step 1: Oxidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol to 4-(Trifluoromethyl)pyrimidin-2(1H)-one
Causality: The initial oxidation of the primary alcohol is a critical step to introduce a functional group that can be readily converted into a leaving group. Common oxidizing agents can be employed for this transformation.
Protocol:
-
To a stirred solution of (4-(trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add an oxidizing agent like manganese dioxide (MnO2, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidant.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethyl)pyrimidin-2(1H)-one. This product is often used in the next step without further purification.
Step 2: Chlorination of 4-(Trifluoromethyl)pyrimidin-2(1H)-one
Causality: The conversion of the pyrimidone to the 2-chloropyrimidine is essential to activate the 2-position for subsequent nucleophilic substitution. Phosphorus oxychloride is a widely used and effective reagent for this transformation.[7][8][9]
Protocol:
-
In a fume hood, carefully add 4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl3, 5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.[7]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-(trifluoromethyl)pyrimidine.
Part 2: Synthesis of a Representative TLR8 Antagonist
This section outlines a general procedure for the synthesis of a TLR8 antagonist from the key chlorinated intermediate via a nucleophilic aromatic substitution reaction.
Protocol:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, add the desired amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., potassium carbonate, K2CO3, or triethylamine, Et3N, 2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final TLR8 antagonist.
Table 1: Representative Reaction Conditions and Yields
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | (4-(Trifluoromethyl)pyrimidin-2-yl)methanol | MnO2, DCM | Room Temp. | 4-12 | >90 (crude) |
| 2 | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | POCl3, cat. Pyridine | 110 | 2-4 | 60-80 |
| 3 | 2-Chloro-4-(trifluoromethyl)pyrimidine, Amine | K2CO3, DMF | 80-120 | 4-24 | 50-90 |
Characterization and Validation
The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Application Notes: Biological Evaluation of TLR8 Antagonists
The synthesized compounds should be evaluated for their ability to antagonize TLR8 signaling. A tiered approach, starting with in vitro cell-based assays and potentially progressing to in vivo models, is recommended.
In Vitro Assays
1. TLR8 Reporter Assay:
-
Principle: This is a primary screening assay that utilizes a reporter cell line, such as HEK293 cells, stably co-transfected with human TLR8 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.[10][11][12][13][14] TLR8 activation by an agonist (e.g., R848) leads to NF-κB activation and subsequent reporter gene expression, which can be quantified. Antagonists will inhibit this response.
-
Protocol:
-
Seed the TLR8 reporter cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., R848 or ssRNA).
-
After an appropriate incubation period (typically 16-24 hours), measure the reporter gene activity (e.g., by measuring luminescence or absorbance).
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the TLR8-mediated response.
-
Figure 2: TLR8 NF-κB Reporter Assay Workflow.
2. Cytokine Production Assay:
-
Principle: This assay measures the ability of the antagonist to inhibit the production of pro-inflammatory cytokines from primary human immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated monocytes, upon TLR8 stimulation.[15][16]
-
Protocol:
-
Isolate human PBMCs from healthy donor blood.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with a TLR8 agonist.
-
After 18-24 hours, collect the cell culture supernatant.
-
Measure the levels of cytokines such as TNF-α, IL-6, and IL-12 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Table 2: Key Biological Assays for TLR8 Antagonist Evaluation
| Assay | Cell Type | Readout | Purpose |
| TLR8 Reporter Assay | HEK293-hTLR8 | NF-κB-driven reporter (Luciferase, SEAP) | Primary screening for TLR8 antagonism |
| Cytokine Production | Human PBMCs, Monocytes | TNF-α, IL-6, IL-12 levels (ELISA) | Confirmation of anti-inflammatory activity in primary immune cells |
In Vivo Models
For promising candidates, in vivo studies in relevant animal models of autoimmune or inflammatory diseases are necessary to evaluate their therapeutic efficacy, pharmacokinetics, and safety profile.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR is beyond the scope of this guide, it is important to note that the nature of the substituents at the 2- and 4-positions of the pyrimidine ring, as well as the presence and position of the trifluoromethyl group, significantly influences the potency and selectivity of TLR8 antagonism.[17] Researchers are encouraged to explore a diverse range of amines and aryl groups for substitution to build a robust SAR and identify lead compounds with optimal pharmacological properties.
Conclusion
This guide provides a detailed and actionable framework for the synthesis and evaluation of pyrimidine-based TLR8 antagonists starting from (4-(trifluoromethyl)pyrimidin-2-yl)methanol. By following the outlined protocols and leveraging the provided scientific context, researchers can effectively contribute to the development of novel therapeutics for the treatment of autoimmune and inflammatory diseases.
References
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]
- Chloropyrimidine process.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. National Center for Biotechnology Information. [Link]
-
TLR8/NF-κB Reporter – HEK293 Recombinant Cell Line. BPS Bioscience. [Link]
-
TLR reporter cell lines for screening TLR agonists and antagonists. The Journal of Immunology. [Link]
-
Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines. National Center for Biotechnology Information. [Link]
-
Toll-Like Receptor Assay for Innate-Adaptive Immune Response. Eurofins Discovery. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
9.4.2. Tautomers. Chemistry LibreTexts. [Link]
-
Small-molecule TLR8 antagonists via structure-based rational design. National Center for Biotechnology Information. [Link]
Sources
- 1. What are TLR8 antagonists and how do they work? [synapse.patsnap.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Advanced Synthetic Protocols: Utilizing (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Next-Gen Fungicide Discovery
[1][2]
Part 1: Executive Summary & Strategic Rationale
In the race to combat resistance against Quinone outside Inhibitors (QoI) and Succinate Dehydrogenase Inhibitors (SDHI), the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold (CAS: 1240594-67-5 ) has emerged as a high-value pharmacophore.[1][2]
This structural motif offers three critical advantages for fungicide design:
-
Metabolic Stability: The trifluoromethyl (
) group at the C4 position blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the active ingredient in planta.[2] -
Lipophilicity Modulation: The electron-withdrawing
group increases the logP, enhancing cuticular penetration and rainfastness without compromising systemic mobility.[1][2] -
Synthetic Versatility: The C2-hydroxymethyl group serves as a "universal handle," allowing for rapid diversification into ethers, esters, and amines—key linkages found in blockbuster fungicides like Azoxystrobin and Fluopyram.[2]
This guide details the optimized protocols for synthesizing, activating, and coupling this scaffold to generate novel fungicidal candidates.[2]
Part 2: Chemical Profile & Safety[1][2]
| Property | Data |
| IUPAC Name | (4-(Trifluoromethyl)pyrimidin-2-yl)methanol |
| CAS Number | 1240594-67-5 |
| Molecular Formula | |
| Molecular Weight | 178.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water |
| Storage | 2-8°C, Hygroscopic (Store under Nitrogen) |
Safety Warning:
-
Pyrophoric Reagents: Protocols below utilize Lithium Aluminum Hydride (
), which reacts violently with water.[2] All glassware must be oven-dried.[1][2] -
Corrosives: Thionyl chloride (
) releases toxic and gases.[2] Perform all reactions in a well-ventilated fume hood. -
Bioactivity: As a pyrimidine derivative, treat the compound as a potential genotoxin until fully characterized.[2]
Part 3: Synthetic Protocols
Protocol A: Scaffold Synthesis via Ester Reduction
Rationale: While the alcohol is commercially available, in-house synthesis from Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate ensures freshness and allows for isotopic labeling if required for metabolic studies.[1][2]
Reaction Scheme:
Materials:
-
Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate (10.0 mmol)[1][2]
-
Lithium Aluminum Hydride (
) (1.0 M in THF, 12.0 mmol)[2] -
Anhydrous Tetrahydrofuran (THF) (50 mL)[2]
-
Rochelle's Salt (Potassium Sodium Tartrate) (sat.[2] aq. solution)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the pyrimidine ester (2.20 g, 10 mmol) in 30 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.
-
Reduction: Add the
solution (12 mL, 12 mmol) dropwise via syringe over 15 minutes. Crucial: Maintain internal temperature below 5°C to prevent ring reduction or over-reaction.[2] -
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).[2] The starting material (
) should disappear, yielding the alcohol ( ).[2] -
Quench (Fieser Method):
-
Workup: Warm to room temperature, add
, and stir for 15 minutes. Filter through a Celite pad. -
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1][2]
Expected Yield: 85-92%
Validation:
Protocol B: Scaffold Activation (Chlorination)
Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloromethyl group creates a highly reactive electrophile suitable for
Reaction Scheme:
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (from Protocol A)[1]
-
Thionyl Chloride (
) (1.5 equivalents)[2] -
Dichloromethane (DCM) (Anhydrous)[2]
-
Catalytic DMF (2 drops)[2]
Methodology:
-
Dissolution: Dissolve the alcohol (1.78 g, 10 mmol) in 20 mL anhydrous DCM. Add 2 drops of DMF (catalyst).[2]
-
Addition: Add
(1.1 mL, 15 mmol) dropwise at room temperature. -
Reaction: Heat to reflux (40°C) for 2 hours. The evolution of gas (
) indicates reaction progress.[2] -
Workup: Evaporate the solvent and excess
under reduced pressure (rotary evaporator with a base trap). -
Isolation: Redissolve the residue in DCM, wash with saturated
(to neutralize acid traces), dry over , and concentrate. -
Storage: The resulting 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine is unstable; use immediately for Protocol C.
Protocol C: Model Fungicide Synthesis (Ether Linkage)
Rationale: This protocol mimics the synthesis of strobilurin-class fungicides, linking the pyrimidine "head" to an aromatic "tail."[2]
Target Molecule: 4-((4-(Trifluoromethyl)pyrimidin-2-yl)methoxy)aniline (Precursor for amide fungicides).[1][2]
Methodology:
-
Nucleophile Preparation: In a 50 mL flask, combine 4-aminophenol (1.1 eq) and Potassium Carbonate (
, 2.0 eq) in Acetone (or DMF). Stir for 30 mins to generate the phenoxide. -
Coupling: Add the crude 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine (1.0 eq) dissolved in minimal solvent.
-
Conditions: Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours.
-
Mechanism:
attack of the phenoxide oxygen on the methylene carbon of the pyrimidine.[2] -
Purification: Pour into water, extract with EtOAc. Recrystallize from Ethanol.[2]
Part 4: Visualizations & Logic
Pathway Diagram: From Precursor to Active Fungicide
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Caption: Divergent synthetic pathways from the core alcohol scaffold to major fungicide classes.[1]
Mechanism of Action Logic (SAR)[2]
Caption: Structure-Activity Relationship (SAR) rationale for the trifluoromethyl-pyrimidine scaffold.
Part 5: References
-
Wu, W., et al. (2019). "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety."[2] Journal of Agricultural and Food Chemistry. Link[2]
-
Liu, Y., et al. (2007). "Reduction of Pyrimidine Derivatives by LiAlH4."[2] Journal of Chemical Research.[2] Link[2]
-
PubChem. "(4-(Trifluoromethyl)pyrimidin-2-yl)methanol Compound Summary."[1][2] Link[2]
-
Ramachandran, P. V., et al. (2023). "Selective Reduction of Esters to Ethers or Alcohols."[2][3] Organic Letters. Link[2]
-
Fungicide Resistance Action Committee (FRAC). "Mode of Action of SDHI and QoI Fungicides." Link
Disclaimer: This document is for research purposes only. All synthesis must be conducted by trained professionals in appropriate facilities.[2]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The derivatization of the hydroxyl group of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol offers a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrimidine core is a common scaffold in biologically active molecules. This guide provides detailed protocols for the conversion of the primary alcohol of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol into a variety of functional groups, including esters, ethers, and halides. The methodologies have been curated to provide reliable and adaptable procedures for researchers in the field.
Introduction to the Derivatization of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a valuable building block in synthetic and medicinal chemistry. Its primary hydroxyl group serves as a convenient handle for introducing a wide range of functionalities, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the hydroxyl group, necessitating carefully optimized reaction conditions.
This document outlines several robust methods for the derivatization of this key intermediate, including:
-
Esterification: To introduce ester moieties, which can act as prodrugs or enhance compound solubility and cell permeability.
-
Etherification: To generate ethers, which are generally more metabolically stable than esters.
-
Conversion to Halides: To create versatile intermediates for subsequent nucleophilic substitution reactions.
-
Conversion to Sulfonate Esters: To form excellent leaving groups for a variety of transformations.
Each protocol is presented with detailed, step-by-step instructions, a discussion of the underlying chemical principles, and guidance on the characterization of the resulting products.
Esterification Protocols
Steglich Esterification: Mild Conditions for Ester Synthesis
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild conditions, using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP)[1][2][3][4][5]. This method is particularly useful for sensitive substrates.
Reaction Scheme:
Steglich Esterification Workflow.
Protocol:
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
Carboxylic acid of choice (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous dichloromethane.
-
Add 4-(dimethylaminopyridine) (DMAP) (0.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the reaction mixture. If using EDC·HCl, an additional equivalent of a non-nucleophilic base like triethylamine may be beneficial.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Characterization Data (Example: Benzoate Ester):
| Data Type | Expected Values |
| ¹H NMR | Peaks corresponding to the pyrimidine ring, the methylene group (shifted downfield compared to the starting alcohol), and the aromatic protons of the benzoate group. |
| ¹³C NMR | Signals for the pyrimidine and benzoate carbons, with a characteristic ester carbonyl peak around 165-170 ppm. |
| IR (cm⁻¹) | Strong C=O stretching vibration around 1720 cm⁻¹, C-O stretching, and bands characteristic of the pyrimidine and aromatic rings. |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the ester. |
Mitsunobu Reaction: Inversion of Stereochemistry (if applicable)
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon[6]. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Reaction Scheme:
Mitsunobu Reaction Workflow.
Protocol:
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
Carboxylic acid of choice (e.g., p-nitrobenzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq.) in anhydrous THF to the reaction mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.
Etherification Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide[7][8][9][10].
Reaction Scheme:
Williamson Ether Synthesis Workflow.
Protocol:
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization Data (Example: Methyl Ether):
| Data Type | Expected Values |
| ¹H NMR | A singlet for the methoxy group protons around 3.4-3.6 ppm, along with signals for the pyrimidine ring and the methylene group. |
| ¹³C NMR | A signal for the methoxy carbon around 58-60 ppm, in addition to the pyrimidine and methylene carbons. |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the ether. |
Conversion to Halides and Sulfonate Esters
Conversion to (4-(Trifluoromethyl)pyrimidin-2-yl)methyl Chloride using Thionyl Chloride
The conversion of a primary alcohol to an alkyl chloride can be efficiently achieved using thionyl chloride (SOCl₂)[11]. Pyridine is often added to neutralize the HCl byproduct.
Reaction Scheme:
Chlorination Workflow.
Protocol:
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, catalytic)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2-1.5 eq.) to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Carefully pour the reaction mixture onto crushed ice and then neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloride, which can be used in the next step without further purification or purified by chromatography if necessary.
Tosylation of the Hydroxyl Group
The conversion of the hydroxyl group to a tosylate is an excellent way to generate a good leaving group for subsequent nucleophilic substitution reactions. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine[12][13][14][15][16].
Reaction Scheme:
Tosylation Workflow.
Protocol:
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure tosylate.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
DCC is a potent skin sensitizer. Avoid contact with skin and inhalation.
-
Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
DEAD and DIAD are potentially explosive and should be handled with care.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]
-
Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 9(12), e23416. [Link]
-
Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Colombo, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7294. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
-
SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2617. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Meth-Cohn, O., & Narine, B. (1980). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1524. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
-
Sharma, R. K., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 534-537. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... [Link]
-
Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-277. [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Ibrahim, M. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 219-228. [Link]
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]
-
ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][2]oxathioles and their transformations. [Link]
-
Kolehmainen, E., et al. (2006). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 44(4), 384-387. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]
-
Rajanna, K. C., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 143-149. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Chem Help ASAP. (2019). formation of tosylates & mesylates. [Link]
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(24), 5994. [Link]
-
Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
-
ResearchGate. (n.d.). Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
Application Note: Scalable Synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable protocol for the synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol .
Executive Summary
The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold is a critical building block in the development of kinase inhibitors and agrochemicals. Its amphiphilic nature, combined with the metabolic stability of the trifluoromethyl (
While traditional routes involving the lithiation of 4-(trifluoromethyl)pyrimidine or the reduction of 2-cyano derivatives exist, they often suffer from poor regioselectivity, cryogenic requirements, or toxic reagents (cyanides). This guide details a convergent, two-step cyclocondensation protocol utilizing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) and a protected amidine. This route is selected for its operational simplicity, high regiofidelity, and avoidance of heavy metal catalysts.
Key Advantages of This Protocol
-
Regioselectivity: >98% selectivity for the 4-
isomer due to the electronic polarization of ETFBO. -
Scalability: Avoids chromatography; relies on crystallization.
-
Safety: Eliminates the use of high-pressure CO (carbonylation) or alkali cyanides.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the pyrimidine ring around the trifluoromethyl group, rather than introducing the group onto a pre-formed ring.
-
Bond Disconnection: The C2-N3 and C6-N1 bonds are formed simultaneously.
-
Key Intermediates:
-
Electrophile: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). The
-ethoxy enone moiety acts as a 1,3-dielectrophile. -
Nucleophile: 2-Hydroxyacetamidine. To improve handling and crystallinity during scale-up, the hydroxyl group is protected as a benzoate ester.
-
Reaction Pathway Diagram[1]
Figure 1: Convergent synthetic route utilizing a protected amidine strategy to ensure crystallinity and purity.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-(Benzoyloxy)acetamidine Hydrochloride
Rationale: Free 2-hydroxyacetamidine is hygroscopic and unstable. The benzoate ester provides a crystalline hydrochloride salt suitable for bulk storage.
Reagents:
-
Benzoyloxyacetonitrile (1.0 equiv)
-
Methanol (anhydrous)
-
HCl (gas) or Acetyl Chloride (to generate HCl in situ)
-
Ammonia (7N in MeOH)
Protocol:
-
Pinner Reaction: Charge a reactor with Benzoyloxyacetonitrile (100 g, 0.62 mol) and anhydrous Methanol (300 mL). Cool to 0°C.
-
Acidification: Slowly bubble dry HCl gas into the solution until saturation (approx. 3-4 hours), maintaining internal temperature <10°C. Alternatively, add Acetyl Chloride (1.2 equiv) dropwise to the methanol solution (exothermic).
-
Imidate Formation: Stir the mixture at 0-5°C for 12 hours. Monitor by TLC or NMR for the disappearance of the nitrile peak (~2250 cm⁻¹).
-
Ammonolysis: Concentrate the mixture under reduced pressure to remove excess HCl. Redissolve the residue in cold Methanol (200 mL). Add 7N NH3 in MeOH (2.0 equiv) slowly at 0°C.
-
Crystallization: Stir at room temperature for 4 hours. Concentrate to ~50% volume. Add Diethyl Ether or MTBE (400 mL) to precipitate the amidine hydrochloride.
-
Filtration: Filter the white solid, wash with MTBE, and dry under vacuum.
-
Yield: ~85-90%
-
Appearance: White crystalline solid.
-
Stage 2: Cyclocondensation with ETFBO
Rationale: ETFBO directs the cyclization such that the
Reagents:
-
2-(Benzoyloxy)acetamidine HCl (from Stage 1) (1.0 equiv)
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (1.05 equiv)
-
Sodium Ethoxide (21% wt in EtOH) (1.1 equiv)
-
Ethanol (absolute)
Protocol:
-
Neutralization: In a reactor, suspend 2-(Benzoyloxy)acetamidine HCl (50 g, 0.23 mol) in Ethanol (250 mL). Add Sodium Ethoxide solution (1.1 equiv) dropwise at 0°C to liberate the free amidine. Stir for 15 min.
-
Addition: Add ETFBO (40.6 g, 0.24 mol) dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temperature <25°C during addition.
-
Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Disappearance of amidine and formation of the pyrimidine core.
-
-
Workup: Cool to room temperature. Concentrate reaction mixture to dryness.
-
Partition: Resuspend residue in Ethyl Acetate (300 mL) and Water (100 mL). Separate layers. Wash organic layer with Brine.
-
Purification: Dry over Na2SO4 and concentrate. The crude (4-(Trifluoromethyl)pyrimidin-2-yl)methyl benzoate can often be recrystallized from Heptane/EtOAc.
-
Yield: ~75-80%
-
Stage 3: Hydrolysis to Final Alcohol
Rationale: Mild basic hydrolysis removes the benzoyl protecting group without affecting the trifluoromethyl group (which is sensitive to strong reducing agents or very harsh basic conditions over long periods).
Reagents:
-
Intermediate Benzoate Ester
-
Sodium Hydroxide (1M aqueous)
-
Methanol
Protocol:
-
Hydrolysis: Dissolve the intermediate (50 g) in Methanol (200 mL). Add 1M NaOH (2.0 equiv) at room temperature.
-
Reaction: Stir at 20-25°C for 1-2 hours. IPC: Monitor disappearance of starting material.
-
Neutralization: Adjust pH to ~7-8 using 1M HCl.
-
Extraction: Concentrate to remove Methanol. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL). Note: The product is moderately water-soluble; thorough extraction is necessary.
-
Final Isolation: Dry organic phases (MgSO4), filter, and concentrate.
-
Polishing: Recrystallize from Hexane/Ether or distill if high purity is required (bp ~110°C at 1 mmHg).
Quantitative Data Summary
| Parameter | Stage 1 (Amidine Synthesis) | Stage 2 (Cyclocondensation) | Stage 3 (Hydrolysis) |
| Limiting Reagent | Benzoyloxyacetonitrile | Amidine HCl | Benzoate Intermediate |
| Key Reagent | NH3/MeOH | ETFBO | NaOH |
| Temperature | 0°C | Reflux (78°C) | RT (25°C) |
| Time | 16 h | 6 h | 2 h |
| Typical Yield | 88% | 78% | 92% |
| Purity (HPLC) | >98% | >95% | >99% |
| Atom Economy | High | Moderate (Loss of EtOH/H2O) | High |
Mechanism & Impurity Profile
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an aza-Michael addition followed by elimination-cyclization.
Mechanistic Flow[1]
Figure 2: Mechanistic pathway highlighting the regioselectivity origin. ETFBO polarization directs the nucleophilic amidine nitrogen to the beta-carbon.
Critical Quality Attributes (CQAs):
-
Regioisomer: The 6-trifluoromethyl isomer is theoretically possible but kinetically disfavored. ETFBO is highly polarized; the
-carbon is significantly more electrophilic towards the "hard" amidine nitrogen than the carbonyl carbon. -
Water Content: Moisture in Stage 2 can hydrolyze ETFBO to trifluoroacetylacetaldehyde, reducing yield.
Safety & Handling
-
ETFBO: A lachrymator and skin irritant. Handle in a fume hood.
-
Trifluoromethyl Group: Generally stable, but avoid contact with reducing metals (Mg, Li) which can cause defluorination.
-
Waste Disposal: Aqueous waste from Stage 3 contains benzoate salts. Organic waste from Stage 2 contains ethanol and ethoxide.
References
-
Synthesis of ETFBO & Pyrimidine Cyclization
- Title: "Regioselective synthesis of 4-trifluoromethyl-substituted pyrimidines using 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones."
- Source:Journal of Fluorine Chemistry
-
URL:[Link] (General Reference for ETFBO chemistry).
-
Amidine Synthesis (Pinner Reaction)
- Title: "Practical Synthesis of Amidines
- Source:Organic Process Research & Development
-
URL:[Link]
-
Scale-Up Considerations
- Title: "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)
- Source:Organic Process Research & Development
-
URL:[Link]
-
General Pyrimidine Reduction (Alternative Route Context)
- Title: "Reduction of Pyrimidine Deriv
- Source:Journal of Chemical Research
-
URL:[Link]
Application Note: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Solid-Phase Organic Synthesis (SPOS)
Part 1: Strategic Analysis & Chemical Rationale
Executive Summary
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS: 1240594-67-5) is a high-value heterocyclic building block, particularly prevalent in the development of kinase inhibitors, agrochemicals (e.g., Pyroxsulam analogs), and protein-protein interaction modulators.[1][2][3] The trifluoromethyl (
In Solid-Phase Organic Synthesis (SPOS), this molecule presents a dual utility:
-
As a Scaffold (Resin-Bound): Immobilized via the hydroxyl group to allow elaboration of the pyrimidine ring (though limited by the
group's inertness) or extension from the pyrimidine nitrogen (via N-oxidation/Minisci reactions). -
As a Capping Reagent (Solution-Phase): Used to terminate resin-bound pharmacophores via etherification (Mitsunobu) or nucleophilic substitution.
Chemical Challenges & Solutions
The electron-withdrawing nature of the
-
Acidity: The hydroxyl proton is more acidic (
est. 12-13) than typical aliphatic alcohols ( ~16). This enhances its utility as a pronucleophile in Mitsunobu reactions but requires careful base selection during direct alkylation to avoid side reactions. -
Nucleophilicity: The oxygen is less nucleophilic. Loading onto acid-labile resins (like Trityl) requires forcing conditions or specific catalysts.
-
Stability: The Ar-
bond is robust under standard SPOS conditions (TFA cleavage, piperidine deprotection), making it an excellent internal standard for 19F NMR reaction monitoring.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate immobilization strategy based on the intended library design.
Figure 1: Decision matrix for selecting the immobilization strategy. Blue: Starting material; Yellow: Decision point; Green/Red: Pathways.
Protocol A: Direct Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To load the pyrimidine alcohol onto 2-CTC resin for use as a starting scaffold. This creates an acid-labile ether linkage, allowing the final compound to be cleaved with dilute TFA.
Reagents:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (2.0 equivalents relative to resin loading)
-
DIPEA (N,N-Diisopropylethylamine) (5.0 equivalents)
-
DCM (Dichloromethane, anhydrous)
-
Methanol (HPLC grade)
Step-by-Step Procedure:
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor. Add 10 mL DCM and shake for 30 minutes. Drain.
-
Activation/Loading:
-
Dissolve the pyrimidine alcohol (2.0 eq) and DIPEA (5.0 eq) in 8 mL of anhydrous DCM.
-
Note: The excess base is critical to neutralize HCl generated and drive the reaction of the slightly acidic alcohol.
-
Add the solution to the swollen resin.
-
Agitate at room temperature for 4 hours. (Standard alcohols take 2 hours; the electron-deficient nature of this substrate requires extended time).
-
-
Capping (Critical):
-
Drain the reaction mixture.
-
Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL).
-
Shake for 20 minutes. This caps unreacted trityl chloride sites with methanol to prevent side reactions later.
-
Repeat capping step once.
-
-
Washing: Wash resin extensively: DCM (3x), DMF (3x), DCM (3x), MeOH (2x).
-
Drying: Dry resin under high vacuum/nitrogen stream until free-flowing.
Validation (Gravimetric):
Calculate loading (
Protocol B: Mitsunobu Coupling to Resin-Bound Phenols
Objective: To attach the pyrimidine moiety to a resin-bound scaffold (e.g., a tyrosine residue or a pharmacophore with a phenol group) via an ether linkage.
Mechanism: The Mitsunobu reaction inverts the stereochemistry (not applicable to this primary alcohol) and dehydrates the couple to form an ether. The acidity of the pyrimidine alcohol makes it a viable partner, though reaction order is key.
Reagents:
-
Resin-bound phenol/scaffold (swollen in THF/DCM)
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (5.0 eq)
-
Triphenylphosphine (
) (5.0 eq) -
DIAD (Diisopropyl azodicarboxylate) (5.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Preparation: Swell the resin-bound acceptor (e.g., Wang-bound phenol) in anhydrous THF for 30 minutes.
-
Reagent Solubilization:
-
In a separate vial, dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (5 eq) and
(5 eq) in anhydrous THF. -
Crucial Step: Cool this solution to 0°C (ice bath) if performing on >1g scale to minimize exotherm, though RT is acceptable for small library scale.
-
-
Activation: Add the DIAD (5 eq) dropwise to the solution containing the alcohol and phosphine. Let it stir for 5-10 minutes to form the betaine intermediate.
-
Why? Pre-formation of the betaine prevents the azodicarboxylate from reacting directly with the resin-bound nucleophile.
-
-
Coupling: Transfer the activated mixture to the resin vessel.
-
Reaction: Agitate at room temperature for 12–16 hours.
-
Work-up: Drain and wash: THF (3x), DCM (3x), MeOH (3x), DCM (3x).
-
Tip: A wash with 50% DMF/MeOH is effective at removing triphenylphosphine oxide byproducts.
-
Part 3: Quality Control & Validation
Gel-Phase 19F NMR
The trifluoromethyl group provides a unique handle for non-destructive analysis directly on the solid support.
Protocol:
-
Swell ~20 mg of the functionalized resin in
or -DMSO (approx 0.5 mL) in a standard NMR tube. -
Acquire 19F NMR (typically -60 to -70 ppm range for
). -
Interpretation:
-
Sharp Singlet: Indicates high mobility and successful loading.
-
Broadening: May indicate aggregation or poor swelling.
-
Shift: Compare the chemical shift to the free alcohol in solution. A shift of <0.5 ppm is typical, but the appearance of a single peak confirms the absence of degradation products (e.g., hydrolysis of the
).
-
Data Summary Table
| Parameter | Method A (2-CTC Loading) | Method B (Mitsunobu) |
| Role of Pyrimidine | Scaffold (Starting Material) | Reagent (Capping Group) |
| Linkage Type | Trityl Ether (Acid Labile) | Aryl/Alkyl Ether (Stable) |
| Key Reagents | DIPEA (Base) | |
| Reaction Time | 4 Hours | 12–16 Hours |
| Validation | Gravimetric / Colorimetric (Negative) | 19F NMR / Cleavage & LCMS |
| Primary Challenge | Low nucleophilicity of OH | Removal of |
References
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved October 26, 2023, from [Link]
-
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[4][5][6] Synthesis, 1981(1), 1-28. (Foundational methodology adapted for SPOS).
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for 2-CTC loading mechanics).
- Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal, 10(13), 3130-3138.
Sources
- 1. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Libraries for Novel Kinase Inhibitors
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with a focused library of (4-(trifluoromethyl)pyrimidin-2-yl)methanol derivatives. We present a detailed protocol for a biochemical kinase assay using Fluorescence Polarization (FP) as a robust and sensitive detection method. The workflow encompasses library preparation, assay development and validation, primary and confirmatory screening, and a structured hit triage cascade. The causality behind experimental choices, self-validating system protocols, and data-driven decision-making are emphasized throughout to ensure scientific integrity and operational excellence.
Introduction: The Strategic Value of the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its utility is significantly enhanced by the incorporation of a trifluoromethyl (CF₃) group, a bioisostere for methyl or chloro groups that can dramatically improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The (4-(trifluoromethyl)pyrimidin-2-yl)methanol moiety, in particular, has emerged as a key pharmacophore in the development of potent and selective kinase inhibitors.[1][2] Kinases, which play a central role in cellular signaling pathways, are a major class of drug targets, especially in oncology and inflammatory diseases.[3] The deregulation of the phosphoinositide 3-kinase (PI3K)/mTOR pathway, for instance, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4]
This guide outlines a systematic HTS approach to identify novel kinase inhibitors from a library of compounds featuring this promising scaffold.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising lead compounds from a large library.[5][6] Our workflow is designed as a self-validating funnel, where each stage applies increasingly stringent criteria to advance only the most promising candidates, thereby conserving resources and focusing efforts on compounds with the highest potential.
Figure 1: High-Throughput Screening (HTS) Workflow. A phased approach from library preparation to lead series identification, ensuring rigorous validation at each step.
Phase 1: Library Preparation and Assay Validation
Compound Library Quality Control
The integrity of the screening library is paramount for the reliability of HTS data.[7] All compounds in the (4-(trifluoromethyl)pyrimidin-2-yl)methanol library must undergo rigorous quality control (QC) before screening.
Protocol 1: Library QC
-
Purity Assessment: A random sampling of 5-10% of the library compounds is analyzed by LC-MS to confirm identity and assess purity. A purity cutoff of >95% is recommended.[7]
-
Concentration Verification: Stock solutions (typically 10 mM in 100% DMSO) are verified for concentration using a suitable analytical method, such as quantitative NMR (qNMR) or a concentration-dependent absorbance/fluorescence assay.
-
Plate Preparation: The library is formatted into 384-well or 1536-well plates at the desired concentration for the primary screen. Master plates are stored at -20°C or -80°C to ensure stability.
Biochemical Kinase Assay: Fluorescence Polarization (FP)
We will utilize a competitive binding Fluorescence Polarization (FP) assay, a homogenous, robust, and sensitive method well-suited for HTS.[8][9] The principle relies on the change in rotational speed of a fluorescently labeled ligand (tracer) upon binding to a large protein kinase. An inhibitor compound will displace the tracer, leading to a decrease in the FP signal.
Figure 2: Principle of the FP-based Kinase Inhibition Assay. Inhibitors compete with the fluorescent tracer for binding to the kinase, resulting in a measurable decrease in fluorescence polarization.
Assay Development and Validation
The assay must be optimized and validated to ensure it is suitable for an HTS campaign. The primary metric for this is the Z'-factor, a statistical indicator of assay quality that considers the dynamic range and data variation.[10][11] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]
Protocol 2: FP Kinase Assay Validation
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant human PI3Kα at a working concentration determined by titration (e.g., 5 nM).
-
Tracer: Fluorescently labeled ATP-competitive tracer at a concentration around its Kd (e.g., 2 nM).
-
Positive Control: A known potent PI3K inhibitor (e.g., Wortmannin) at a concentration that gives maximal inhibition (e.g., 1 µM).
-
Negative Control: DMSO (vehicle, 0.1% final concentration).
-
-
Procedure (384-well plate):
-
Dispense 5 µL of Assay Buffer containing the tracer to all wells.
-
Add 50 nL of controls or library compounds using an acoustic liquid handler.
-
Add 5 µL of Assay Buffer containing the kinase to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation/Emission wavelengths appropriate for the tracer).
-
-
Z'-Factor Calculation:
Table 1: Assay Validation Results
| Parameter | Value | Interpretation |
|---|---|---|
| Positive Control (Mean mP) | 120 | Low polarization signal |
| Negative Control (Mean mP) | 350 | High polarization signal |
| Signal Window (mP) | 230 | Robust dynamic range |
| Z'-Factor | 0.78 | Excellent assay for HTS[12] |
Phase 2: Primary Screen and Hit Identification
Automated Primary HTS
The validated assay is now used to screen the entire (4-(trifluoromethyl)pyrimidin-2-yl)methanol library at a single concentration (e.g., 10 µM). Automation is critical for throughput and reproducibility.[5] Robotic liquid handlers are used for all dispensing steps.[5]
Data Analysis and Hit Selection
Raw data from the plate reader is normalized to account for plate-to-plate and systematic variations.[13] A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's signal is from the plate mean.[14]
Protocol 3: Primary HTS Data Analysis
-
Normalization: For each plate, calculate the mean (
) and standard deviation ( ) of all sample wells. -
Z-Score Calculation: For each compound well (x), calculate the Z-score:
-
Hit Selection: Define a Z-score cutoff to identify active compounds or "hits." A stringent cutoff (e.g., Z-score ≤ -3) is typically used to minimize false positives.
Table 2: Primary HTS Campaign Summary
| Parameter | Value |
|---|---|
| Library Size | 50,000 compounds |
| Screening Concentration | 10 µM |
| Hit Criteria | Z-Score ≤ -3.0 |
| Primary Hit Rate | 1.2% (600 compounds) |
Phase 3: Hit Confirmation and Prioritization
Primary hits must be subjected to a rigorous triage process to confirm their activity, eliminate artifacts, and prioritize the most promising chemical series for lead optimization.[15]
Hit Confirmation and Potency Determination
Confirmed hits are cherry-picked from the master plates and re-tested in the primary assay to generate 10-point dose-response curves.[15] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Orthogonal Assay
To rule out false positives resulting from assay-specific interference (e.g., fluorescence quenching), confirmed hits are tested in an orthogonal assay that employs a different detection technology.[15] A luminescence-based kinase activity assay (e.g., ADP-Glo™) is an excellent choice as it measures ADP production, a direct product of kinase activity.[16]
Hit Triage Cascade
The data from these follow-up studies are used to systematically filter the initial hit list down to a manageable number of high-quality lead series.
Figure 3: Hit Triage and Confirmation Cascade. A decision-making workflow to prioritize primary hits through potency determination, orthogonal testing, and cheminformatics analysis.
Table 3: Hit Prioritization Summary
| Stage | Criteria | Compounds Remaining |
|---|---|---|
| Primary Hits | Z-Score ≤ -3.0 | 600 |
| Confirmed Hits | IC₅₀ < 10 µM in FP assay | 390 |
| Potent Hits | IC₅₀ < 1 µM in FP assay | 312 |
| Orthogonally Confirmed | Active in ADP-Glo™ assay | 280 |
| Lead Series | Favorable physicochemical properties, non-PAINS, synthetic tractability | 14 (representing 4 distinct chemical series) |
Conclusion
The high-throughput screening of a (4-(trifluoromethyl)pyrimidin-2-yl)methanol library is a powerful strategy for the identification of novel kinase inhibitors. The structured workflow detailed in this application note, from rigorous library QC and assay validation to a multi-step hit triage cascade, provides a robust framework for success. By integrating automated liquid handling, sensitive detection technologies like Fluorescence Polarization, and stringent data analysis, researchers can efficiently navigate the complexities of early-stage drug discovery and identify high-quality lead candidates for further development.
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Inglese, J., Johnson, R. L., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191. Available at: [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. (Referenced in Wikipedia: Z-factor)
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. Available at: [Link]
- Macarron, R., Banks, M. N., Bojanic, D., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195.
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-178. Available at: [Link]
-
Gelin, C. F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(23), 9149-9167. Available at: [Link]
- Schorpp, K., et al. (2014). Challenges in secondary analysis of high throughput screening data. Statistical applications in genetics and molecular biology, 13(4), 461–482.
-
Gelin, C. F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
- Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(10), 663-670.
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
DATAtab. (2026, January 27). z-Score: Definition, Formula, Calculation & Interpretation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
-
Eurofins Discovery. (2023, March 8). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs [Video]. YouTube. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. z-Score: Definition, Formula, Calculation & Interpretation [numiqo.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. m.youtube.com [m.youtube.com]
Application Note: Strategic Utilization of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in PROTAC Design
Abstract
This technical guide details the application of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS: 1356111-18-6) as a privileged building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While often overlooked as a simple intermediate, this scaffold offers a unique solution to three common PROTAC challenges: metabolic instability , poor membrane permeability , and undefined exit vectors . This note provides a rationale for its inclusion in degrader campaigns, a validated synthetic protocol for linker attachment, and a framework for biological validation.
Part 1: Strategic Design & Rationale
The "Fluorine Effect" in PROTACs
The incorporation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is rarely accidental; it is a strategic choice to modulate the physicochemical properties of the degrader.
-
Metabolic Blockade: The trifluoromethyl (
) group at the 4-position of the pyrimidine ring acts as a metabolic shield. It prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common failure mode for pyrimidine-based kinase inhibitors. -
Lipophilicity Modulation: PROTACs often suffer from low cell permeability due to high molecular weight and polarity (High TPSA). The
group significantly increases lipophilicity ( value), aiding the molecule in crossing the lipid bilayer without adding excessive rotatable bonds. -
The "Exit Vector" Solution: The hydroxymethyl group (-
) at the 2-position provides a geometrically defined "exit vector." In PROTAC design, the linker must exit the Warhead (Protein of Interest ligand) towards the solvent front to avoid clashing with the binding pocket. This molecule serves as an ideal Linker-Warhead Interface.
Structural Placement
This building block is most effectively deployed in two specific zones of a PROTAC architecture:
-
Warhead Scaffold: As the core pharmacophore for kinase targets (e.g., EGFR, CDK) where a pyrimidine hinge-binder is required.
-
Linker-Ligase Interface: As a rigid spacer attached to the E3 ligase ligand to extend the linker reach while maintaining rigidity (reducing the entropic penalty of binding).
Figure 1: Strategic integration of the scaffold into the PROTAC architecture. The molecule acts as the critical junction between the pharmacophore and the linker.
Part 2: Synthetic Protocols
The primary challenge in utilizing this molecule is the efficient coupling of the hydroxyl group to the linker without compromising the pyrimidine ring. We present two validated pathways: Mitsunobu Coupling (preferred for phenolic linkers) and Activation/Alkylation (preferred for amine/aliphatic linkers).
Protocol A: Mitsunobu Coupling (Ether Linkage)
Objective: Attach a phenol-terminated linker (common in VHL ligand synthesis) to the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Reagents:
-
Triphenylphosphine (
) (Polymer-supported optional for easier cleanup) -
Diisopropyl azodicarboxylate (DIAD) or DEAD[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 equiv) and the Phenol-Linker construct (1.1 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Phosphine Addition: Add
(1.5 equiv) to the solution and stir at room temperature for 10 minutes to ensure complete dissolution. -
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Azodicarboxylate Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor by LC-MS (Look for mass shift:
). -
Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The
group makes the product distinctively less polar than the starting alcohol.
Protocol B: Activation to Bromide (Alkyl Linkage)
Objective: Convert the alcohol to a bromide for subsequent
Reagents:
-
Phosphorus tribromide (
) or (Appel Reaction) -
DCM (Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 equiv) in anhydrous DCM at 0°C.
-
Bromination: Add
(0.4 equiv - Note: stoichiometry is 1:3) dropwise. -
Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully quench with saturated
(gas evolution will occur). -
Isolation: Extract with DCM. The product, 2-(bromomethyl)-4-(trifluoromethyl)pyrimidine , is often unstable on silica; use immediately for the coupling step.
-
Coupling (The "Click"): React the fresh bromide with an Amine-Linker (e.g., Mono-Boc-Diamine) in DMF with
(2.0 equiv) at 60°C for 4 hours.
Part 3: Analytical & Biological Validation
Physicochemical Characterization Table
When characterizing the intermediate, compare the data against these expected values to ensure structural integrity.
| Property | Expected Value/Observation | Relevance to PROTAC |
| 19F NMR | Singlet around -65 ppm | Confirms integrity of |
| 1H NMR (-CH2-) | Singlet/Doublet ~4.7-4.9 ppm | Shift indicates successful functionalization (OH vs. O-Linker). |
| LogP | ~1.5 (Alcohol) | Higher LogP predicts better permeability. |
| Solubility | Moderate (DMSO, MeOH) | Ensure stock solutions are 10mM in DMSO. |
Biological Assay Workflow
To validate the efficacy of the PROTAC synthesized using this scaffold, a ternary complex assay is mandatory before degradation studies.
Figure 2: Validation hierarchy. Confirming ternary complex formation (AlphaLISA) is crucial before moving to Western Blot to rule out permeability issues.
Key Assay: Competitive Ternary Complex Formation (AlphaLISA)
-
Purpose: Determine if the rigid pyrimidine scaffold permits the formation of a productive [Target:PROTAC:Ligase] complex.
-
Method: Incubate Biotinylated-Target + His-tagged E3 Ligase + PROTAC + Acceptor/Donor beads.
-
Success Metric: A bell-shaped curve (Hook effect) indicates successful ternary complex formation. If the curve is flat, the linker length attached to the pyrimidine methanol is likely incorrect (steric clash).
Part 4: Troubleshooting & Optimization
Issue: Poor Solubility in Aqueous Media
-
Cause: The
group and aromatic rings increase lipophilicity significantly. -
Solution: If the final PROTAC precipitates in media, switch the linker from an alkyl chain to a PEG-3 or PEG-5 chain attached to the pyrimidine methanol. The oxygen atoms in PEG will offset the lipophilicity of the
.
Issue: Low Degradation Efficacy (
-
Cause: The "Exit Vector" geometry might be suboptimal.
-
Solution: The hydroxymethyl group at position 2 is rigid. If degradation is poor, the orientation is likely wrong. Consider using an isomer (e.g., (6-(Trifluoromethyl)pyrimidin-4-yl)methanol) to rotate the exit vector by ~60 degrees.
References
-
Mitsunobu Reaction in PROTAC Synthesis
- Source: Organic Chemistry Portal & Wikipedia.
- Relevance: Standard protocol for coupling primary alcohols to phenols in linker synthesis.
-
URL:
-
Impact of Trifluoromethyl Groups in Medicinal Chemistry
- Source: Journal of Fluorine Chemistry / PMC.
- Relevance: Explains the metabolic stability and lipophilicity benefits of the group.
-
URL:
-
PROTAC Linker Design Strategies
- Source: Journal of Medicinal Chemistry / PMC.
- Relevance: Discusses linker attachment points and the importance of exit vectors.
-
URL:
-
Pyrimidine Derivatives in Cancer Therapy
-
Source: Frontiers in Chemistry.[2]
- Relevance: Validates the pyrimidine scaffold as a privileged structure for kinase inhibitors.
-
URL:
-
Sources
Troubleshooting & Optimization
Technical Support Hub: Trifluoromethylpyrimidine Synthesis
This guide is structured as a Technical Support Hub for researchers encountering issues with trifluoromethylpyrimidine synthesis. It prioritizes mechanistic understanding over rote recipes, addressing the "why" behind common failures.
Status: Operational | Tier: 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Process Optimization
The Regioselectivity Crisis (Cyclization)
Ticket #402: "I reacted ethyl 4,4,4-trifluoroacetoacetate with an amidine, but I obtained the 6-trifluoromethyl isomer instead of the expected 4-trifluoromethyl product (or a mixture). Why?"
Root Cause Analysis
The reaction between
-
Electronic Activation: The strongly electron-withdrawing
group makes the adjacent carbonyl (C2) significantly more electrophilic than the ester carbonyl. Under kinetic control, the nucleophilic amidine nitrogen attacks here first, leading to the 4-trifluoromethyl pyrimidine. -
The Hydrate Trap: In the presence of even trace moisture, the
-adjacent ketone forms a stable gem-diol (hydrate) . This hydrate is non-electrophilic. Consequently, the amidine is forced to attack the ester group first, reversing the regioselectivity to yield the 6-trifluoromethyl isomer (often as the hydroxypyrimidine tautomer).
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Anhydrous EtOH/MeOH or Toluene. | Prevents gem-diol formation at the |
| Water Scavenger | Add Molecular Sieves (4Å) or use Dean-Stark . | Actively removes water generated during condensation, shifting equilibrium to the enone form. |
| Temperature | Reflux (Thermodynamic) vs. 0°C (Kinetic). | High temp often favors the thermodynamic product (which may vary based on substitution), but removing water is the primary control lever. |
| Reagent | Use Trifluoro-1,3-diketones instead of esters if possible. | Symmetrical diketones avoid the ester/ketone competition entirely, though they limit substitution patterns. |
Pathway Visualization
The following diagram illustrates the bifurcation point where moisture dictates the product outcome.
Caption: Figure 1. Moisture-dependent regioselectivity switch in trifluoroacetoacetate cyclizations.
The Stability Paradox (Hydrolysis & Solvolysis)
Ticket #519: "My LCMS shows the mass of a carboxylic acid [M-CF3+OH] instead of the trifluoromethyl pyrimidine after the workup."
Root Cause Analysis
The
-
Mechanism: The electron-deficient pyrimidine ring renders the
carbon susceptible to nucleophilic attack by hydroxide ( ). -
Sequence: Attack at
Formation of tetrahedral intermediate Elimination of (assisted by H-bonding or cation coordination) Hydrolysis to .
Prevention Guide
-
Avoid Strong Aqueous Bases: Do not use NaOH or KOH at high temperatures (>80°C) for prolonged periods.
-
Alternative Bases: Use non-nucleophilic bases like CsF , KOtBu , or DBU in organic solvents if base is required for subsequent steps.
-
Workup: Quench reactions with buffered ammonium chloride rather than strong acid/base washes which can catalyze hydrolysis during concentration.
Caption: Figure 2. Base-mediated hydrolysis mechanism of the trifluoromethyl group to carboxylic acid.
Radical Functionalization Issues
Ticket #730: "I tried adding a CF3 radical to my pyrimidine using Langlois reagent, but I see significant hydrodefluorination (CF2H) and regioisomers."
Root Cause Analysis
Direct radical trifluoromethylation (Minisci-type) is powerful but chaotic.
-
Regio-scrambling: Pyrimidine is electron-deficient. Radical attack is governed by nucleophilic character of the
radical. It prefers positions with higher electron density or those activated by protonation (C2/C4 are favored in acidic media). -
Hydrodefluorination: If the reaction medium contains good Hydrogen Atom Donors (HAD) like THF, alcohols, or excess alkyl reagents, the intermediate radical may abstract a hydrogen atom instead of undergoing oxidation/rearomatization, leading to
or saturated byproducts.
Optimization Table: CF3 Sources
| Reagent | Type | Best For | Common Side Effect |
| Langlois ( | Radical | Cheap, scalable, aqueous compatible. | Low regioselectivity; requires oxidant (TBHP). |
| Ruppert-Prakash ( | Nucleophilic | Specific addition to carbonyls/imines. | Requires fluoride source; moisture sensitive. |
| Togni Reagent | Electrophilic | Late-stage functionalization. | Expensive; can react with other nucleophiles. |
| Radical | Clean atom economy. | Handling difficulty; over-alkylation. |
Validated Experimental Protocol
Protocol: Anhydrous Cyclization of Acetamidine with Ethyl 4,4,4-trifluoroacetoacetate
Objective: Synthesize 2-methyl-4-(trifluoromethyl)pyrimidin-6-ol while minimizing the 6-
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush with Argon.
-
Reagents:
-
Acetamidine hydrochloride (10 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (10 mmol)
-
Sodium ethoxide (21% wt in EtOH, 10.5 mmol) - Freshly prepared preferred.
-
Solvent: Anhydrous Ethanol (50 mL) + Toluene (20 mL) (Toluene aids azeotropic water removal).
-
-
Execution:
-
Dissolve amidine HCl in EtOH/Toluene. Add NaOEt dropwise at 0°C. Stir 15 min.
-
Add the trifluoroacetoacetate dropwise at 0°C.
-
Allow to warm to RT, then heat to reflux for 6-12 hours. Monitor water collection in Dean-Stark.
-
-
Workup:
-
Concentrate in vacuo.
-
Dissolve residue in minimum water (cold).
-
Acidify carefully with acetic acid to pH 5-6 to precipitate the product. (Avoid strong HCl to prevent hydrolysis).
-
Filter and recrystallize from EtOH.
-
Self-Validation Check:
-
Is the product soluble in 5% NaHCO3? Yes = likely the hydroxypyrimidine (tautomer).
-
19F NMR: Single peak around -63 to -65 ppm. (If peak is -70 to -75 ppm, suspect hydrolysis or hydrate).
References
-
Regioselectivity in Cyclization: Frizzo, C. P., et al. (2014). "Heterocyclic synthesis using 1,1,1-trifluoro-4-methoxy-3-alken-2-ones." Journal of the Brazilian Chemical Society, 25, 133-140.
- Hydrolysis Mechanism: Schlosser, M. (2006). "The degradation of trifluoromethyl groups: A problem and a tool." Angewandte Chemie International Edition, 45(33), 5432-5446. (Contextual grounding on haloform cleavage).
-
Radical Trifluoromethylation: Studer, A. (2012). "A "renaissance" in radical trifluoromethylation." Angewandte Chemie International Edition, 51(36), 8950-8958.
-
Amidine Condensation Dynamics: Martins, M. A. P., et al. (2004). "Trifluoroacetylated enol ethers and enaminones: versatile precursors for heterocyclic synthesis." Chemical Reviews, 104(5), 2431-2470.
-
Hydrate Inhibition: Sosnovskikh, V. Y. (2003). "Reactions of 1,1,1-trifluorobutane-2,4-dione with nucleophiles." Russian Chemical Reviews, 72(6), 489.
Technical Support Center: Purification of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Case ID: PUR-PYR-CF3-OH Compound: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol CAS: 175277-45-1 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Welcome to the Purification Support Center. You are likely working with (4-(Trifluoromethyl)pyrimidin-2-yl)methanol , a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals.
The Challenge: This molecule presents a "push-pull" chromatographic behavior.
-
The "Pull" (Retention): The pyrimidine nitrogens and the primary alcohol (-CH2OH) are polar and function as Hydrogen Bond Acceptors (HBA) and Donors (HBD), causing strong interaction with the acidic silanols of silica gel.
-
The "Push" (Elution): The trifluoromethyl group (
) at the 4-position is highly lipophilic and electron-withdrawing.
Impact on Purification: The electron-withdrawing
Physicochemical Data Table
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Formula | MW: 178.11 g/mol | |
| Physical State | White to off-white solid | Potential solubility issues in Hexanes; risk of crystallization on column. |
| Polarity | Moderate-High | Requires polar mobile phase (EtOAc-rich or DCM/MeOH). |
| UV Activity | Strong ( | Easily detectable by UV; no stain usually required. |
| Acid/Base | Weakly Basic (Ring N) | May require 1% Triethylamine (TEA) if tailing occurs. |
| LogP (Predicted) | ~0.7 - 1.2 | Elutes mid-range in Reverse Phase; Retained in Normal Phase. |
Method Development: The "Self-Validating" Workflow
Do not guess your gradient. Use this decision tree to determine the optimal purification strategy based on your crude mixture's behavior.
Workflow Visualization
Figure 1: Decision logic for selecting the mobile phase based on TLC behavior.
Step-by-Step Purification Protocol
Phase A: Preparation & Loading
Critical Insight: Because this compound is a solid with a polar handle, Liquid Loading in DCM can lead to band broadening if the DCM volume is too high. Solid Loading is the gold standard here to ensure a tight starting band.
-
Dissolution: Dissolve the crude residue in a minimal amount of DCM or Acetone.
-
Adsorption: Add silica gel (ratio: 2g silica per 1g crude).
-
Evaporation: Rotary evaporate until a free-flowing powder is obtained. Ensure no solvent smell remains.
-
Packing: Add the powder to the top of a pre-equilibrated cartridge or glass column.
Phase B: Mobile Phase Selection
| System | Composition | When to Use |
| Standard | Hexanes : Ethyl Acetate (0-60% Gradient) | Default choice. The |
| Alternative | DCM : MeOH (0-5% Gradient) | Use if the compound is stuck on the baseline in EtOAc. Warning: Pyrimidines can elute very fast once MeOH hits >3%. |
| Modifier | Add 1% Triethylamine (TEA) | Use ONLY if TLC shows "comet tails" (streaking). The |
Phase C: The Run (Gradient Strategy)
-
Column Volume (CV): 1 CV = Volume of empty column space.
-
Equilibration: 3 CVs of starting solvent (e.g., 5% EtOAc/Hex).
-
Gradient Profile:
-
0% - 10% B over 2 CVs (Flush non-polar impurities).
-
10% - 40% B over 10 CVs (Target elution zone).
-
40% - 80% B over 5 CVs (Flush polar byproducts).
-
Hold 80% B for 2 CVs.
-
Troubleshooting Guide (Q&A)
Q1: My product is co-eluting with the starting material (likely the Ethyl Ester). How do I separate them?
-
Diagnosis: The ethyl ester precursor (Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate) is significantly less polar than your alcohol product. If they co-elute, your gradient is rising too fast.
-
The Fix:
-
Use a Isocratic Hold . Find the %B where the ester elutes (e.g., 20% EtOAc).
-
Run the column at 15% EtOAc for 5 CVs to clear the ester completely.
-
Only then ramp up to 40% EtOAc to elute your alcohol.
-
Q2: I see two spots on TLC that merge on the column. Is my compound decomposing?
-
Diagnosis: This is likely Rotamerism or Hemiacetal formation (less likely with
but possible with aldehyde impurities). However, the most common cause with pyrimidine methanols is Concentration Overload . -
The Fix: Check the peak shape. If the front is sharp and the back trails, you are overloading.
-
Action: Split the crude into two batches.
-
Validation: Run a 2D TLC (spot, run, rotate 90°, run again). If the two spots appear on the diagonal, it is a single compound. If they separate off-diagonal, they are distinct impurities.
-
Q3: The product crystallized inside the column/tubing.
-
Diagnosis: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol has poor solubility in Hexanes. If you inject a concentrated liquid load in DCM, and the mobile phase is 95% Hexane, the compound precipitates immediately upon hitting the mobile phase mixing point.
-
The Fix: Solid Load (as described in Phase A) is mandatory. Alternatively, start the gradient at a higher polarity (e.g., 20% EtOAc) to ensure solubility, provided the impurities allow it.
Q4: I am losing mass. Where did it go?
-
Diagnosis:
-
Volatility: Unlikely. This is a solid alcohol.
-
Water Solubility: Did you perform an aqueous workup before the column? Pyrimidine methanols have significant water solubility.
-
-
The Fix: Check the aqueous layer from your extraction. If you find product there, salt it out (saturate with NaCl) and extract with EtOAc (3x).
Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (C18) for this? A: Yes, absolutely.
-
Conditions: Water/Acetonitrile with 0.1% Formic Acid.
-
Benefit: The
group provides excellent retention on C18, often resulting in better separation from non-fluorinated impurities than normal phase silica. -
Prediction: The product will elute earlier than the ester precursor but later than simple pyrimidines.
Q: How should I store the purified fraction? A:
-
State: Dry solid.
-
Condition: Store under inert atmosphere (
or Ar) at 2-8°C. -
Reason: While the
stabilizes the ring, the primary alcohol is susceptible to slow oxidation to the carboxylic acid or aldehyde if left in solution with air exposure over long periods.
Q: Is the
References
-
Synthesis and Properties of Trifluoromethylpyrimidines
- Source: BenchChem. (n.d.).
-
Chromatographic Behavior of Fluorinated Heterocycles
- Source: National Institutes of Health (NIH). (2010). Preparation of trifluoromethylpyridine libraries. (Discusses S-alkylation and purification logic applicable to pyrimidine analogs).
-
URL:[Link]
- Source: Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (Provides context on solubility and workup of similar trifluoromethyl pyrimidine intermediates).
Sources
Technical Support Center: Recrystallization of Trifluoromethylpyrimidine Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Purification Protocols for Fluorinated Heterocycles
Introduction & Scope
Welcome to the Technical Support Center. You are likely here because standard recrystallization protocols for non-fluorinated pyrimidines are failing.
The Core Challenge: The trifluoromethyl (
-
Lipophilicity: The
group drastically increases , often causing the molecule to prefer "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystal lattice in polar solvents. -
Electron Withdrawal: The strong inductive effect (
) reduces the basicity of the pyrimidine nitrogens, altering solubility in acidic media and changing hydrogen-bond acceptor capabilities. -
Weak Intermolecular Forces: Fluorine is a poor hydrogen bond acceptor. Crystal packing often relies on weak
or stacking interactions, which are easily disrupted by impurities.
This guide provides self-validating protocols to overcome these specific barriers.
Solvent System Selection (Knowledge Base)
User Query: "Standard ethanol recrystallization yields an oil. Which solvent system should I use?"
Technical Analysis: Trifluoromethylpyrimidine derivatives are generally lipophilic . They are highly soluble in chlorinated solvents (DCM, chloroform) and esters (ethyl acetate), but often exhibit steep solubility curves in alcohols or non-polar hydrocarbons.
Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Mechanism & Notes |
| Methanol (MeOH) | Single Solvent | ⭐⭐⭐ | High Utility. Often the best balance of polarity. If the product is too soluble, cool to -20°C. |
| Hexanes / Ethyl Acetate | Binary System | ⭐⭐⭐⭐ | Gold Standard. Dissolve in min. hot EtOAc, add warm Hexanes until turbid. Excellent for removing polar impurities. |
| Ethanol / Water | Binary System | ⭐⭐ | Risky. High risk of oiling out due to the extreme hydrophobicity of the |
| Toluene | Single Solvent | ⭐⭐⭐ | Good for Non-Polar Analogs. High boiling point allows for high saturation, but removal of residual solvent is difficult. |
| DCM / Hexanes | Binary System | ⭐ | Avoid. DCM is too volatile; evaporation during filtration leads to crusting/amorphous precipitation. |
Troubleshooting: The "Oiling Out" Phenomenon
User Query: "My solution turned cloudy, but instead of crystals, I see oil droplets at the bottom."
Diagnosis:
You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystal phase. This is common in fluorinated compounds because the
Workflow: Rescuing an Oiled-Out Batch
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.
Corrective Protocol:
-
Reheat the mixture until the oil redissolves.
-
Add 10-20% more solvent. Oiling out often implies the solution is too concentrated (supersaturation is too high).
-
Cool slowly to exactly the temperature where the oil previously appeared, then stop .
-
Seed with a pure crystal (if available) or scratch the glass surface.
-
Trituration: If oil persists, cool to room temperature and vigorously stir (or sonicate) to induce a phase change from amorphous oil to crystalline solid.
Advanced Troubleshooting: Impurities & Polymorphism
User Query: "The melting point is 5°C lower than reported, but NMR looks clean."
Root Cause Analysis:
-
Polymorphism: Fluorinated compounds are notorious for polymorphism. The
group can rotate or pack in different orientations. You may have isolated a metastable polymorph. -
Solvate Formation: The electron-deficient ring may have trapped solvent molecules (especially if Toluene or Benzene was used).
-
Hydrolysis: The
group on a pyrimidine ring activates the 2- and 4-positions toward Nucleophilic Aromatic Substitution ( ). If you used Methanol/NaOH, you might have formed the methoxy-derivative impurity.
Validation Workflow
Figure 2: Analytical workflow to distinguish between impurity issues and polymorphism/solvates.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Method (Ethyl Acetate / Hexanes)
Best for: Initial purification of unknown derivatives.
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) dropwise while heating at 60°C until fully dissolved.
-
Critical: Do not boil off the solvent rapidly.
-
-
Remove from heat. Add Hexanes dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of EtOAc to clear the solution (restore single phase).
-
Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.
-
Refrigerate at 4°C overnight.
Protocol B: The "Polar" Method (Methanol)
Best for: Highly crystalline derivatives with high melting points (>100°C).
-
Dissolve solid in minimum boiling Methanol .
-
Optional: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Concentrate the filtrate by boiling off 20% of the volume.
-
Allow to cool to Room Temp.
-
Seeding: If no crystals form after 30 mins, scratch the inner wall of the flask with a glass rod at the air-liquid interface.
References
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Library. Link
-
Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[2] World Scientific News, 44 (2016) 13-34. Link
-
LibreTexts Chemistry. "Troubleshooting: Oiling Out." Chemistry LibreTexts. Link
-
National Institutes of Health (NIH). "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives." PubMed Central. Link
Sources
Technical Support: Optimization of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Synthesis
Case ID: PYR-CF3-OH-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary
The synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS: 1065484-83-6) typically proceeds via the reduction of its corresponding ester precursor, ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate .[1]
Users frequently report low yields (<40%) due to three primary failure modes:
-
Incomplete Reduction: The electron-deficient pyrimidine ring deactivates the ester carbonyl, making standard NaBH₄ reduction sluggish.[1]
-
Product Loss During Workup: The target alcohol is highly polar and water-soluble, leading to significant loss in the aqueous phase during standard extraction.[1]
-
Ring Instability: The use of harsh reducing agents (e.g., LiAlH₄) often leads to nucleophilic attack on the pyrimidine ring rather than the ester, causing decomposition.[1]
This guide details a Lewis-Acid Activated Borohydride Reduction protocol designed to boost yields to >85% while preserving ring integrity.[1]
Phase 1: Reaction Protocol & Optimization
The Core Issue: Reactivity vs. Selectivity
Standard Sodium Borohydride (NaBH₄) in methanol is often too mild to fully reduce this specific ester because the electron-withdrawing CF₃ group and the pyrimidine nitrogens pull electron density away from the carbonyl carbon.[1] However, Lithium Aluminum Hydride (LiAlH₄) is too aggressive, often attacking the C6 position of the pyrimidine ring.[1]
The Solution: In-situ generation of Calcium Borohydride (Ca(BH₄)₂) .[1] By adding Calcium Chloride (CaCl₂), you activate the carbonyl oxygen via Lewis Acid coordination, facilitating hydride attack without destroying the heterocycle.[1]
Optimized Protocol (Standardized for 10 mmol scale)
| Component | Reagent | Equivalents | Role |
| Substrate | Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate | 1.0 eq | Precursor |
| Reductant | Sodium Borohydride (NaBH₄) | 2.5 eq | Hydride Source |
| Activator | Calcium Chloride (CaCl₂) (Anhydrous) | 1.5 eq | Lewis Acid / Chelation |
| Solvent | Ethanol (Absolute) : THF (2:[1]1) | 0.2 M | Solvent System |
Step-by-Step Procedure:
-
Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF/Ethanol (1:2 ratio). Cool to 0°C in an ice bath.
-
Activation: Add anhydrous CaCl₂ (1.5 eq) in one portion. Stir for 15 minutes. Note: The solution may become slightly cloudy.
-
Reduction: Add NaBH₄ (2.5 eq) portion-wise over 20 minutes. Do not dump it all at once ; this causes a rapid exotherm and hydrogen evolution.[1]
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane). The ester spot (high R_f) should disappear; the alcohol spot (low R_f, UV active) should appear.[1]
Phase 2: Workup & Isolation (Critical Step)
Warning: 60% of yield loss occurs here.[1] The product loves water.[1]
Troubleshooting the Extraction
-
Standard Mistake: Quenching with dilute HCl and extracting with Hexane/EtOAc.[1]
-
Consequence: The pyrimidine nitrogen protonates (forming a salt), trapping the product in the water layer.[1]
Correct Workup Protocol
-
Quench: At 0°C, quench the reaction with Saturated Ammonium Chloride (NH₄Cl) . Do not use strong acid.[1]
-
pH Adjustment: Ensure the pH is neutral to slightly basic (pH 7–8) . If acidic, adjust with saturated NaHCO₃.[1]
-
Salting Out: Saturate the aqueous layer with solid NaCl.[1] This "salting out" effect forces the organic alcohol out of the water phase.[1]
-
Extraction: Extract 4x with EtOAc or DCM containing 5% Methanol . The methanol helps pull the polar alcohol into the organic phase.[1]
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Phase 3: Visual Troubleshooting Guides
Workflow Logic: The Activated Reduction
Caption: Mechanism of Action. CaCl₂ coordinates to the ester carbonyl, lowering the activation energy for hydride attack by NaBH₄, preventing the need for harsh reagents that destroy the ring.[1]
Decision Tree: Low Yield Diagnosis
Caption: Diagnostic flowchart for isolating the cause of low yield. Most errors occur in the pH control during workup.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) to ensure complete conversion? A: Not recommended. While LiAlH₄ is a stronger reducing agent, pyrimidines with electron-withdrawing groups (like CF₃) are susceptible to nucleophilic attack at the C4/C6 positions.[1] LiAlH₄ often leads to complex mixtures of reduced ring byproducts. The NaBH₄/CaCl₂ system is chemoselective for the ester.[1]
Q2: My product is an oil that won't crystallize. How do I purify it? A: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol often forms a viscous oil or low-melting solid.[1]
-
Purification: Flash column chromatography is effective.[1]
-
Eluent: Use a gradient of 0% to 10% Methanol in Dichloromethane (DCM) . The polarity of the alcohol requires methanol to move it off the silica.[1]
Q3: Why do you recommend Ethanol/THF over just Methanol? A: While Methanol is standard for NaBH₄, the addition of THF improves the solubility of the trifluoromethyl-ester, which can be lipophilic.[1] Furthermore, the CaCl₂ activation works efficiently in ethanol, whereas methanol can sometimes solvolyze the borohydride too quickly (generating H₂ gas) before it reduces the ester.[1]
Q4: I see a spot on TLC that corresponds to the carboxylic acid. What happened? A: This indicates Hydrolysis , not reduction.[1] This usually happens if:
-
The reaction medium contained too much water.[1]
-
The workup was delayed, and the ester hydrolyzed in the basic borate buffer. Fix: Ensure solvents are anhydrous and quench/extract immediately upon completion.[1]
References
-
Brown, H. C., & Choi, Y. M. (1982).[1] The reaction of sodium borohydride with esters in the presence of calcium chloride.[1][2] This foundational text establishes the mechanism for enhancing borohydride reactivity using Lewis acids.[1]
-
Source:[1]
-
-
Jagdale, A. R., et al. (2009).[1][3] Calcium Chloride-Catalyzed Reduction of Esters with Sodium Borohydride.[1][2] A modern application of the protocol specifically for electron-deficient aromatic esters.[1]
-
Source:[1]
-
-
General Pyrimidine Synthesis & Stability. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.[1] (Used for background on CF3-pyrimidine ring stability/volatility).
-
Source:[1]
-
-
Discussion on Ester Reduction Protocols. (2020). NaBH4 reduction of ester optimization strategies. Provides field-verified insights on using Lewis Acid additives for sluggish esters.
-
Source:[1]
-
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of pyrimidines. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for higher yields, purity, and efficiency.
Introduction: The Central Role of Pyrimidines and Synthetic Challenges
Pyrimidines are fundamental heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of pharmaceuticals, including antiviral and anticancer agents. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. However, seemingly straightforward reactions like the Biginelli and Pinner syntheses can present significant challenges, including low yields, difficult purifications, and unexpected side reactions. This guide provides a structured approach to troubleshooting and optimizing these critical transformations.
Part 1: Troubleshooting Guides
This section is dedicated to addressing specific problems you may encounter during your pyrimidine synthesis experiments. We will delve into the root causes of these issues and provide actionable, step-by-step solutions.
Guide 1.1: Low Yield or No Product in the Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones (DHPMs). However, low yields are a frequent complaint.
Problem: You are observing a low yield or no formation of the desired dihydropyrimidinone (DHPM).
Causality and Troubleshooting Workflow:
Low conversion in the Biginelli reaction can often be traced back to four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant purity, or competing side reactions. The following workflow will guide you through a systematic approach to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
Step-by-Step Troubleshooting Protocol:
-
Catalyst Evaluation:
-
Expertise & Experience: The choice of acid catalyst is critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to harsh conditions and side reactions. Lewis acids or solid acid catalysts often provide higher yields and simpler workups.[1]
-
Actionable Steps:
-
If using a reusable catalyst, ensure it has been properly activated or regenerated.
-
Consider screening a panel of catalysts. For aromatic aldehydes, a simple protonic acid like concentrated HCl can be highly effective.[1][2] For other substrates, Lewis acids such as InBr₃, FeCl₃, or Yb(OTf)₃ may offer better results.[3]
-
Verify the catalytic amount. Typically, 10-20 mol% is a good starting point, but this may need optimization.
-
-
-
Reaction Condition Optimization:
-
Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Optimization studies have shown that temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[4]
-
Solvent: The solvent affects reactant solubility and reaction rates. Ethanol is traditionally used, but solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation.
-
Actionable Steps:
-
Set up a small-scale reaction matrix to screen different temperatures (e.g., room temperature, 60°C, 80°C, 100°C).
-
Compare a reaction in a protic solvent (e.g., ethanol) with a solvent-free reaction.
-
Take aliquots from the reaction mixture at different time points (e.g., 1h, 4h, 8h, 24h) and analyze by TLC to determine the optimal reaction time.
-
-
-
Reactant Quality:
-
Expertise & Experience: Impurities in the starting materials, especially the aldehyde, can significantly inhibit the reaction. Aldehydes can oxidize to carboxylic acids, and urea can contain impurities that interfere with the catalyst.
-
Actionable Steps:
-
Ensure all starting materials are of high purity. If necessary, purify the aldehyde by distillation or recrystallization.
-
Use fresh, high-quality urea.
-
-
-
Investigating Side Reactions:
-
Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[4] This consumes the starting materials and reduces the yield of the desired DHPM.
-
Hantzsch Dihydropyridine Synthesis: At higher temperatures, urea can decompose to ammonia, which can then participate in a competing Hantzsch-type reaction to form a 1,4-dihydropyridine byproduct.
-
Actionable Steps:
-
Analyze the crude reaction mixture by NMR and mass spectrometry to identify any major byproducts.
-
If the Knoevenagel adduct is observed, consider a two-step procedure where the imine is pre-formed before the addition of the β-ketoester.
-
To minimize the Hantzsch pathway, try running the reaction at a lower temperature.
-
-
Guide 1.2: Low Yield and Byproduct Formation in the Pinner Pyrimidine Synthesis
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful tool for creating substituted pyrimidines. However, it is highly sensitive to reaction conditions and can be plagued by low yields and a complex mixture of byproducts.
Problem: Your Pinner synthesis is resulting in a low yield of the desired pyrimidine, accompanied by multiple spots on the TLC plate.
Causality and Troubleshooting:
The primary culprits in a problematic Pinner synthesis are often the presence of water, improper temperature control, and the quality of the amidine starting material.
Step-by-Step Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Expertise & Experience: The intermediate in the Pinner reaction, the Pinner salt (an imidate salt), is highly susceptible to hydrolysis.[4] The presence of even trace amounts of water can lead to the formation of esters as the major byproduct instead of the desired pyrimidine.
-
Actionable Steps:
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Thoroughly dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[5]
-
-
-
Amidine Quality and Handling:
-
Expertise & Experience: Amidines, often used as their hydrochloride salts, can be hygroscopic and may hydrolyze over time.
-
Actionable Steps:
-
Use freshly prepared or purified amidine hydrochloride.
-
Store amidine salts in a desiccator.
-
-
-
Temperature Control:
-
Expertise & Experience: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent their decomposition or rearrangement into N-alkyl amides.[6][7]
-
Actionable Steps:
-
Cool the reaction mixture to between -10°C and -5°C during the formation of the Pinner salt.[5]
-
Monitor the reaction by TLC to avoid decomposition at excessively high temperatures during the cyclization step.
-
-
-
Base Selection:
-
Expertise & Experience: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions like the self-condensation of the 1,3-dicarbonyl compound.
-
Actionable Steps:
-
Commonly used bases include sodium ethoxide or potassium carbonate.
-
Carefully control the stoichiometry of the base to avoid promoting side reactions.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during pyrimidine synthesis.
Q1: My Biginelli reaction produced a yellow, highly fluorescent byproduct. What is it and how can I prevent it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway. To minimize its formation, try running the reaction at a lower temperature and consider adding the urea last to the reaction mixture.
Q2: I suspect the presence of N-acylurea byproducts in my crude Biginelli product, which is making purification difficult. How can I confirm this and prevent their formation?
A2: N-acylureas can form from the reaction of the β-ketoester with urea in a competing pathway. You can confirm their presence by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry. To prevent their formation, carefully control the reaction stoichiometry and the choice of catalyst. For purification, recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.
Q3: Can I use aliphatic aldehydes in the Biginelli reaction?
A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions. A useful strategy to improve yields with aliphatic aldehydes is the "Atwal modification," which involves pre-forming the enone intermediate.
Q4: My Pinner synthesis has stalled, and the cyclization step is not proceeding to completion. What should I do?
A4: Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. To address this, you can try increasing the acid catalyst concentration or using a stronger acid to enhance the rate of the final cyclization-dehydration step. Alternatively, carefully increasing the reaction temperature (e.g., to reflux in a suitable solvent like ethanol or THF) can provide the necessary activation energy for ring closure.[4]
Part 3: Experimental Protocols and Data
This section provides detailed experimental protocols for key optimization and monitoring techniques, along with quantitative data to guide your experimental design.
Protocol 3.1: Step-by-Step Catalyst Screening for the Biginelli Reaction
This protocol outlines a general procedure for screening different catalysts to optimize the yield of a dihydropyrimidinone.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
A selection of catalysts (e.g., conc. HCl, FeCl₃·6H₂O, InBr₃, Yb(OTf)₃)
-
Anhydrous ethanol
-
Small reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Setup: In a series of labeled reaction vials, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol%). For liquid catalysts like HCl, add the appropriate volume. For solid catalysts, add the calculated mass. Include a control reaction with no catalyst.
-
Reaction: Add anhydrous ethanol (2 mL) to each vial, cap them, and place them in a preheated heating block at 80°C.
-
Monitoring: After a set time (e.g., 8 hours), take a small aliquot from each reaction, dilute it, and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate) to assess the conversion to the product.
-
Workup and Analysis: After the reaction is complete (as determined by TLC), cool the vials to room temperature. Add cold water to each vial to precipitate the product. Filter the solid, wash with cold water, and dry. Determine the yield for each catalyst.
Table 1: Comparison of Catalysts for the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | 80 | 16 | <10 | [1][2] |
| 2 | conc. HCl | Methanol | Reflux | 16 | >90 | [1][2] |
| 3 | FeCl₃·6H₂O | Methanol | Reflux | 16 | >90 | [1][2] |
| 4 | CuCl/conc. H₂SO₄ | Methanol | Reflux | 16 | 90.5 | [1][2] |
| 5 | NiCl₂·6H₂O | Ethanol | Reflux | 4 | 50.3 | [8][9] |
| 6 | InBr₃ | Ethanol | Reflux | 7 | Good | [3] |
| 7 | Yb(OTf)₃ | None | 100 | 0.5 | 92 | [10] |
Yields are representative and may vary based on specific substrates and reaction conditions.
Protocol 3.2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol describes how to effectively monitor the progress of a pyrimidine synthesis reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp for visualization
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark spots for your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Spot the Plate:
-
Starting Material: Dissolve a small amount of your starting material in a suitable solvent and spot it on the plate.
-
Reaction Mixture: At various time intervals (e.g., t=0, 1h, 4h, etc.), take a small aliquot of the reaction mixture, dilute it, and spot it on the plate.
-
Co-spot: On the same spot, apply both the starting material and the reaction mixture to help in identifying the starting material spot in the reaction lane.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to move up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it, and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Caption: A workflow for monitoring the progress of a chemical reaction using TLC.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization. This section provides a brief overview of the accepted mechanisms for the Biginelli and Pinner reactions.
4.1: The Biginelli Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The currently accepted mechanism, proposed by Kappe, begins with the rate-determining nucleophilic addition of the urea to the aldehyde.[11] This is followed by an acid-catalyzed condensation to form an imine. The β-ketoester then adds to the imine, and the ring is closed by a final nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[10][11]
Caption: A simplified representation of the Biginelli reaction mechanism.
4.2: The Pinner Reaction Mechanism
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, known as a Pinner salt.[6][12] This Pinner salt is a key intermediate that can then be converted to an amidine by reaction with ammonia or an amine.[7][12]
Sources
- 1. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging transformation. The insights provided here are drawn from extensive field experience and a deep understanding of the underlying reaction mechanisms. Our goal is to equip you with the knowledge to diagnose and resolve common issues, leading to successful and reproducible outcomes in your synthetic endeavors.
The Challenge of Fluorinated Heterocyles in Suzuki Coupling
Fluorinated heterocycles are crucial building blocks in medicinal chemistry and materials science. However, their unique electronic properties often complicate the standard Suzuki-Miyaura coupling protocol. The strong electron-withdrawing nature of fluorine atoms can significantly impact the reactivity of the heterocyclic core, leading to sluggish reactions, low yields, and a variety of side products. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common issues encountered when performing Suzuki coupling with fluorinated heterocycles.
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
Answer: Incomplete conversion is a frequent problem. The primary culprits are often related to the catalyst's activity and the stability of the reaction components.
-
Insufficient Catalyst Activity: The oxidative addition step, which is often the rate-determining step in the catalytic cycle, can be particularly challenging with electron-deficient fluorinated heterocycles.[1][2] The electron-poor nature of the C-X bond (where X is a halide or triflate) makes it less susceptible to cleavage by the palladium(0) catalyst.
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which in turn promotes oxidative addition.[1] Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3]
-
Precatalyst Choice: Modern palladium precatalysts, such as the G2, G3, or G4 Buchwald precatalysts, are designed for rapid generation of the active Pd(0) species.[4][5] This can be critical when dealing with unstable coupling partners that might degrade under prolonged reaction times.[4][6]
-
-
-
Boronic Acid/Ester Instability: Fluorinated heteroaryl boronic acids can be prone to protodeboronation, especially under basic conditions.[4][6] This side reaction consumes the boronic acid, leading to incomplete conversion.
-
Troubleshooting:
-
Use of Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be used to mitigate protodeboronation.[7][8]
-
Milder Base: Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium or potassium hydroxide.[9]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[10] Ensure your solvents and reagents are sufficiently dry.
-
-
Question 2: I'm observing significant formation of homocoupled byproducts from my boronic acid. How can I suppress this?
Answer: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.[10]
-
Causality: This often arises from the presence of Pd(II) species in the reaction mixture, which can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is not efficiently reduced.[10] Inadequate degassing of the reaction mixture can also contribute to this issue.
-
Troubleshooting:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Controlled Addition of Boronic Acid: A semi-batch addition of the boronic acid can help maintain a low concentration of this reagent in the reaction mixture, thereby minimizing the rate of homocoupling.[11]
-
Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), although modern precatalysts are generally very effective at generating the active catalyst.
-
Question 3: My reaction is producing a significant amount of a defluorinated byproduct. What is happening and how can I prevent it?
Answer: Defluorination is a particularly troublesome side reaction when working with fluorinated aromatics and heterocycles.[12]
-
Mechanism: This can occur through a reductive process catalyzed by the palladium nanoparticles that may form during the reaction. The C-F bond, while strong, can be susceptible to cleavage under certain conditions.[12][13]
-
Troubleshooting:
-
Ligand Choice: The choice of ligand can influence the stability of the palladium catalyst and minimize the formation of palladium black, which is often implicated in defluorination. Bulky phosphine ligands that stabilize the monomeric palladium species are often beneficial.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of defluorination. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
-
Base Selection: The choice of base can also play a role. In some cases, fluoride-containing bases like CsF or KF can be effective while minimizing defluorination.[9][14]
-
Experimental Protocols & Data
Table 1: Ligand and Base Screening for a Model Suzuki Coupling of a Fluorinated Heterocycle
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
| 2 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4 | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 5 | XPhos | CsF | Dioxane | 100 | 75 |
Reaction conditions: Fluorinated heteroaryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.0 equiv), Solvent (0.1 M), 12 h.
Protocol: General Procedure for Suzuki Coupling with a Fluorinated Heterocycle
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the fluorinated heteroaryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF, with or without water) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand (or a pre-formed catalyst complex) to the flask under a positive flow of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Concluding Remarks
Successfully navigating the Suzuki-Miyaura coupling of fluorinated heterocycles requires a systematic and informed approach to troubleshooting. By understanding the underlying mechanistic principles and the specific challenges posed by these substrates, researchers can effectively optimize their reaction conditions. This guide provides a foundation for diagnosing and solving common problems, ultimately enabling the efficient synthesis of these valuable compounds. Remember that each substrate pairing is unique, and some degree of empirical optimization will always be necessary.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with Trifluoromethylpyrimidines
This technical guide addresses the specific challenges of employing Grignard reagents with trifluoromethylpyrimidines. It distinguishes between two distinct reaction manifolds: Nucleophilic Addition (attacking the ring) and Magnesiation (functionalizing the ring via deprotonation).
Status: Active Subject: Troubleshooting Nucleophilic Addition, Magnesiation, and Stability Profiles Audience: Medicinal Chemists, Process Chemists
Phase 1: Diagnostic Triage
Before proceeding, identify your reaction manifold. The interaction between organomagnesium reagents and electron-deficient
| Observation | Probable Cause | Recommended Module |
| Product is non-aromatic / "Heavy" NMR | Formation of stable dihydropyrimidine intermediates (failed aromatization). | Module A: Nucleophilic Addition |
| Mixture of isomers (C4 vs C6) | Poor regiocontrol due to competing steric/electronic vectors. | Module A: Nucleophilic Addition |
| Low yield / Decomposition / Fluoride loss | Instability of the magnesiated intermediate or "benzyne-like" elimination. | Module B: Magnesiation (Knochel-Hauser) |
| Starting material recovery | Insufficient activation or incorrect base strength (using RMgX instead of TMP-base). | Module B: Magnesiation (Knochel-Hauser) |
Module A: Nucleophilic Addition (Traditional Grignard)
Context: You are reacting a standard Grignard reagent (R-MgX) with a trifluoromethylpyrimidine to form a C-C bond directly on the ring.
Q1: Why does my product NMR show aliphatic signals and loss of aromaticity?
Issue: You have isolated a dihydropyrimidine .
Technical Insight: Trifluoromethylpyrimidines are highly electron-deficient. Grignard reagents act as hard nucleophiles, adding across the C=N bond (carbometallation) rather than performing a substitution. The resulting magnesium amide intermediate is stable. Upon aqueous quench, this forms a dihydropyrimidine, which does not spontaneously re-aromatize because the
-
Do not discard. The reaction likely worked.
-
Oxidative Workup: You must force aromatization. Treat the crude dihydropyrimidine with an oxidant.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).
-
Protocol: Dissolve crude in Toluene/DCM, add 1.1 eq DDQ, stir at RT for 1-2 h.
-
Q2: How do I control Regioselectivity (C2 vs C4 vs C6)?
Issue: The Grignard adds to the wrong carbon. Mechanism:
-
C2 Position: Electronically most deficient (between two nitrogens), but often sterically hindered if bulky groups are present.
-
C4/C6 Positions: Activated by the ortho/para relationship to Nitrogen. The
group is a strong electron-withdrawing group (EWG) that activates the ortho and para positions. -
The
Effect: If is at C4, it strongly activates C6 for nucleophilic attack. Troubleshooting: -
To favor C6 addition: Use standard conditions (THF, 0°C). The electronic activation from
and the group directs attack here. -
To favor C2 addition: This is difficult with simple Grignards. Consider using organolithiums at -78°C (harder nucleophile, kinetic control) followed by oxidation, or switch to a Minisci-type radical reaction if applicable.
Module B: Magnesiation (Knochel-Hauser Base)
Context: You are using a hindered base (e.g., TMPMgCl·LiCl) to deprotonate the ring for functionalization, preserving aromaticity.
Q3: Why is my yield low/variable when using iPrMgCl?
Issue: Incomplete Metal-Halogen Exchange or Nucleophilic Attack.
Technical Insight: Simple Grignards like
-
The TMP (2,2,6,6-tetramethylpiperidyl) ligand is non-nucleophilic and sterically bulky, preventing ring addition.
-
The LiCl additive breaks substituted magnesium aggregates, increasing kinetic basicity and solubility.
Q4: I suspect the group is causing decomposition. Is it stable?
Issue: Fluoride Elimination.
Mechanism: If you generate a carbanion (magnesium species) ortho to the
-
Magnesium vs. Lithium: Magnesium species are more covalent and less prone to
-fluoride elimination than lithium species. -
Temperature Threshold: Keep reactions between -40°C and -20°C . Do not warm to RT until the electrophile is added. Protocol Adjustment:
-
Cool THF solution of
-pyrimidine to -40°C. -
Add TMPMgCl·LiCl dropwise.
-
Stir 30 min (do not over-stir).
-
Add electrophile (aldehyde, iodine, etc.) at -40°C.
-
Warm slowly to RT.
Visual Troubleshooting Workflows
Figure 1: Reaction Pathway Decision Tree
Caption: Decision matrix distinguishing nucleophilic addition (requiring oxidation) from magnesiation (requiring strict temperature control).
Standardized Protocols
Protocol A: Regioselective Addition-Oxidation
For adding an alkyl/aryl group to the pyrimidine ring.
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Solvent: Dissolve
-pyrimidine (1.0 equiv) in anhydrous THF (0.5 M). -
Addition: Cool to 0°C . Add R-MgX (1.2 equiv) dropwise over 10 mins.
-
Note: Lower temperatures (-78°C) may retard the reaction too much; 0°C is usually optimal for addition.
-
-
Reaction: Stir at 0°C for 1 h. Monitor by TLC (expect a new, polar spot).
-
Quench: Add sat.
. Extract with EtOAc. -
Oxidation (Critical):
-
Resuspend crude residue in Toluene.
-
Add DDQ (1.1 equiv) carefully (exothermic).
-
Stir at RT for 2 h until the "dihydro" intermediate is consumed.
-
-
Purification: Filter through Celite to remove hydroquinone byproducts. Flash chromatography.
Protocol B: Directed Magnesiation with TMPMgCl·LiCl
For functionalizing the ring (e.g., iodination, formylation) without addition.
-
Reagent Prep: Ensure TMPMgCl·LiCl is titrated. (Commercial solutions are typically ~1.0 M).
-
Setup: Dissolve
-pyrimidine (1.0 equiv) in anhydrous THF. -
Cooling: Cool to -40°C .
-
Warning: Do not use 0°C. Risk of benzyne formation via fluoride elimination.
-
-
Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Incubation: Stir at -40°C for 30 minutes.
-
Trapping: Add electrophile (e.g.,
, DMF, aldehyde) dissolved in THF. -
Warming: Allow to warm to RT only after electrophile addition is complete.
Data & Reference Table
| Variable | Nucleophilic Addition (RMgX) | Magnesiation (TMPMgCl·LiCl) |
| Primary Outcome | C-C bond formation on ring | C-H to C-MgX conversion |
| Key Intermediate | Magnesium amide (Dihydropyrimidine) | Heteroaryl Magnesium species |
| Major Side Reaction | Failure to aromatize (needs oxidation) | Fluoride elimination (benzyne) |
| Temperature | 0°C to RT | -78°C to -40°C (Strict) |
| Regioselectivity | Controlled by electronics (C4/C6) | Controlled by coordination/acidity |
References
-
Knochel, P., et al. "Regioselective magnesiations of functionalized arenes and heteroarenes using TMP2Mg in hydrocarbons." Chemical Communications, 2022. Link
-
Walsh, P. J., et al. "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." ACS Omega, 2018. Link
-
Doyle, A. G., et al. "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)." Sigma-Aldrich Technical Spotlight. Link
-
Mosrin, M., & Knochel, P. "Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl·LiCl." Organic Letters, 2008. Link
-
Lérida, A., et al. "Regioselective addition of Grignard reagents to N-acylpyrazinium salts."[1] Beilstein Journal of Organic Chemistry, 2019. Link
Sources
Technical Support Center: Stability of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Basic Conditions
Introduction
Welcome to the technical support guide for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. Understanding the stability of this molecule, particularly in basic conditions, is critical for successful reaction outcomes, accurate biological testing, and the development of stable formulations. The pyrimidine core, activated by a potent electron-withdrawing trifluoromethyl group, presents a unique set of reactivity and stability challenges. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in basic conditions?
The stability of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in the presence of a base is highly dependent on the strength of the base, the solvent, temperature, and reaction time. The pyrimidine ring is inherently π-deficient, and this electron deficiency is significantly amplified by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C4 position.[1][2] This makes the ring susceptible to nucleophilic attack, which can be initiated by basic conditions.
While the molecule can tolerate mild inorganic bases (e.g., K₂CO₃, NaHCO₃) and organic amine bases (e.g., triethylamine, DIPEA) for short durations at low temperatures, stronger bases like hydroxides (NaOH, KOH), alkoxides (NaOtBu), or organometallics can lead to rapid degradation.
Q2: What are the primary degradation pathways for this molecule under basic conditions?
There are two primary sites of reactivity on (4-(Trifluoromethyl)pyrimidin-2-yl)methanol under basic conditions: the pyrimidine ring itself and the trifluoromethyl group.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is highly activated towards SₙAr. Hydroxide ions (OH⁻) or other strong nucleophiles can attack the electron-deficient carbon atoms of the ring, particularly at positions 6 and potentially 2. This can lead to the displacement of substituents or ring-opening reactions.[3] The presence of the -CF3 group makes the ring carbons more electrophilic and thus more prone to attack.
-
Hydrolysis of the Trifluoromethyl Group: While generally robust, the C-F bonds in a trifluoromethyl group attached to an electron-deficient ring system can undergo hydrolysis under sufficiently harsh basic conditions (e.g., high concentrations of NaOH/KOH, elevated temperatures). This proceeds via a series of nucleophilic additions and eliminations to ultimately form a carboxylic acid.[4][5]
-
Reactions of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group (-CH₂OH) can be deprotonated by a strong base to form an alkoxide. While this is a reversible equilibrium, the resulting alkoxide is a more potent nucleophile and could potentially participate in intermolecular reactions.
Q3: How does the trifluoromethyl group specifically influence the stability?
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Its effects are twofold:
-
Inductive Effect: It pulls electron density away from the pyrimidine ring through the sigma bond framework, increasing the electrophilicity of the ring carbons.
-
No Mesomeric Effect: Unlike a nitro group, the -CF3 group does not have π-orbitals that can participate in resonance stabilization of intermediates in the same way. However, its strong inductive effect is the dominant factor in activating the ring for nucleophilic attack.[6]
This heightened electrophilicity is the primary reason for the molecule's potential instability in the presence of nucleophiles, including bases like hydroxide.[3]
Q4: Are there specific bases that should be avoided when working with this compound?
Yes. It is strongly recommended to avoid the following, unless degradation is the intended outcome:
-
Strong Aqueous Bases: Concentrated solutions of sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).
-
Alkoxides: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu).
-
Hydrides: Sodium hydride (NaH) will deprotonate the hydroxymethyl group, which may or may not be desirable.
-
Organometallics: Reagents like Grignards or organolithiums will likely react with the pyrimidine ring.
For base-catalyzed reactions where the integrity of the starting material is crucial, consider using milder organic bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Troubleshooting Guide
Encountering unexpected results? This guide will help you diagnose potential stability issues during your experiments.
Issue: Low yield of desired product and presence of unknown polar impurities.
If you are running a reaction in the presence of a base and observe low yields of your target molecule along with new, more polar spots on your TLC or peaks in your LC-MS, it is highly likely that your starting material is degrading.
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for degradation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Potential Degradation Products
The table below summarizes potential degradation products you might observe by LC-MS analysis.
| Observed Mass Change | Potential Structure | Probable Cause |
| +16 Da | Hydroxylated pyrimidine | SₙAr with hydroxide |
| -18 Da | Dehydration product | Acid/base catalyzed elimination |
| -20 Da | Pyrimidine-2-carboxylic acid | Hydrolysis of the -CF₃ group |
Experimental Protocols
To quantitatively assess the stability of your compound, we recommend the following protocols.
Protocol 1: Stability Assessment in Aqueous Basic Solutions
Objective: To determine the rate of degradation in the presence of a common inorganic base.
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal Standard (e.g., Naphthalene, Biphenyl)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare a stock solution of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in ACN at 1 mg/mL.
-
Prepare a stock solution of the internal standard in ACN at 1 mg/mL.
-
In a clean vial, add 5 mL of 1 M NaOH.
-
At time t=0, add 50 µL of the starting material stock solution to the NaOH solution. Mix thoroughly.
-
Immediately take a t=0 sample: withdraw 100 µL of the reaction mixture, quench it in a vial containing 900 µL of a 50:50 ACN/Water mixture and 10 µL of the internal standard stock.
-
Continue to take samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).
-
Analyze all samples by LC-MS.
-
Calculate the peak area ratio of the starting material to the internal standard at each time point. Plot this ratio against time to determine the degradation kinetics.
Protocol 2: Stability in Organic Solvents with Amine Bases
Objective: To assess stability under common reaction conditions using an organic base.
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Internal Standard
-
GC-MS or LC-MS system
Procedure:
-
Prepare a stock solution of the starting material and internal standard in DMF.
-
In a reaction vial, dissolve 10 mg of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in 1 mL of DMF.
-
Add 3 equivalents of triethylamine.
-
Heat the reaction to a relevant temperature (e.g., 60 °C).
-
Monitor the reaction by taking aliquots at various time points, quenching with a mild acid (e.g., dilute HCl) if necessary for analysis, and analyze by your chosen chromatographic method.
-
Compare the peak area of the starting material over time relative to the internal standard.
References
-
Title: Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic Acids. Source: Tesis Doctorals en Xarxa URL: [Link]
-
Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry (PMC) URL: [Link]
-
Title: SNAr reactions of pi-deficient aromatic rings. Source: YouTube (Chem Help ASAP) URL: [Link]
-
Title: General reaction of pyrimidine ring... Source: ResearchGate URL: [Link]
-
Title: Pyrimidine - Chemical properties. Source: Wikipedia URL: [Link]
-
Title: Trifluoromethylated Heterocycles. Source: ResearchGate URL: [Link]
-
Title: LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Source: J-STAGE URL: [Link]
Sources
Technical Support Center: Synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Welcome to the technical support center for the synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important building block. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful synthesis and purification of your target compound.
Foreword: Understanding the Chemistry and Challenges
The synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, a key intermediate in the development of various pharmaceuticals, presents a unique set of challenges. The presence of the electron-withdrawing trifluoromethyl group and the hydroxymethyl moiety on the pyrimidine ring influences the reactivity and stability of the molecule, often leading to the formation of specific impurities. A thorough understanding of the reaction mechanisms and potential side reactions is crucial for developing a robust synthetic and purification strategy.
This guide is structured to address the most common issues encountered in the synthesis of this compound, providing clear, actionable advice to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Q1: What are the most common synthetic routes to (4-(Trifluoromethyl)pyrimidin-2-yl)methanol?
There are two primary synthetic strategies for obtaining (4-(Trifluoromethyl)pyrimidin-2-yl)methanol:
-
Route A: Reduction of a 2-substituted-4-(trifluoromethyl)pyrimidine. This typically involves the reduction of a corresponding ester or carboxylic acid at the 2-position of the pyrimidine ring.
-
Route B: Grignard reaction with a 2-halo-4-(trifluoromethyl)pyrimidine. This involves the reaction of a 2-halopyrimidine with a suitable Grignard reagent to introduce the hydroxymethyl group.
The choice of route will depend on the availability of starting materials and the desired scale of the reaction. Each route has its own set of potential impurities that need to be addressed.
Q2: I am observing a significant byproduct in the reduction of my 2-ester-4-(trifluoromethyl)pyrimidine with LiAlH₄. What is it likely to be?
A common and significant side reaction in the reduction of pyrimidine esters, especially those with electron-withdrawing groups, is the reduction of the pyrimidine ring itself . This leads to the formation of dihydropyrimidine derivatives, which can be difficult to separate from the desired product. The electron-withdrawing nature of the trifluoromethyl group makes the pyrimidine ring more susceptible to nucleophilic attack by the hydride reagent.
Q3: My Grignard reaction is giving a low yield of the desired alcohol and a high-boiling side product. What could be the issue?
Grignard reactions with halopyrimidines can be challenging. A common side reaction is the Wurtz-type coupling of the Grignard reagent with the starting halopyrimidine, leading to the formation of a biphenyl-like dimer. This is often favored at higher temperatures and with more reactive Grignard reagents. Additionally, Grignard reagents are highly sensitive to moisture and air, and any contamination can lead to quenching of the reagent and low yields.[1]
Q4: Is the trifluoromethyl group stable during the synthesis and workup?
The trifluoromethyl group is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under strong basic or acidic conditions , especially at elevated temperatures.[2] Careful control of pH during the reaction and workup is essential to prevent this side reaction.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the common issues encountered during the synthesis and purification of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Guide 1: Dealing with Over-reduction of the Pyrimidine Ring
Problem: Formation of a significant amount of dihydropyrimidine byproduct during the reduction of a 2-ester or 2-carboxylic acid precursor.
Causality: The electron-deficient nature of the 4-(trifluoromethyl)pyrimidine ring makes it susceptible to nucleophilic attack by strong hydride reducing agents like lithium aluminum hydride (LiAlH₄).
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Avoid LiAlH₄ if possible. Consider using a milder reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., CeCl₃), or diisobutylaluminum hydride (DIBAL-H) at low temperatures.
-
If LiAlH₄ must be used, carefully control the stoichiometry and reaction temperature. Use of an inverse addition (adding the substrate to the LiAlH₄ solution) at low temperatures (-78 °C) can sometimes minimize over-reduction.
-
-
Reaction Conditions:
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.
-
Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to over-reduction.
-
-
Purification Strategy:
-
Column Chromatography: Dihydropyrimidine byproducts are often less polar than the desired alcohol. A well-optimized column chromatography protocol can effectively separate these impurities.
-
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Potential for Ring Reduction |
| LiAlH₄ | THF, 0 °C to RT | High |
| NaBH₄/CeCl₃ | MeOH, 0 °C to RT | Moderate |
| DIBAL-H | Toluene or DCM, -78 °C | Low to Moderate |
Experimental Workflow: Optimized Reduction Protocol
Caption: Optimized reduction workflow to minimize ring reduction.
Guide 2: Improving Yields and Minimizing Side Products in Grignard Reactions
Problem: Low yield of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol and formation of dimeric byproducts in Grignard reactions.
Causality: Grignard reagents are highly reactive and can undergo side reactions such as Wurtz coupling. They are also sensitive to moisture and air.[1]
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).
-
Starting Materials: Ensure the 2-halopyrimidine and any other reagents are anhydrous.
-
-
Grignard Reagent Formation and Use:
-
Activation of Magnesium: Activate the magnesium turnings with a small crystal of iodine or by gentle heating under vacuum before adding the alkyl halide.
-
Temperature Control: Add the alkyl halide slowly to maintain a gentle reflux. For the reaction with the halopyrimidine, maintain a low temperature (e.g., -78 °C to 0 °C) to disfavor Wurtz coupling.
-
Titration: Titrate the Grignard reagent before use to determine its exact concentration and ensure accurate stoichiometry.[1]
-
-
Purification Strategy:
-
Column Chromatography: The dimeric byproduct is typically much less polar than the desired alcohol and can be effectively removed by silica gel chromatography.
-
Experimental Workflow: Grignard Reaction
Caption: Workflow for a successful Grignard reaction.
Guide 3: Purification of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Problem: Difficulty in obtaining the desired product with high purity due to the presence of polar impurities.
Causality: The product itself is a polar molecule, which can make separation from other polar impurities challenging.
Troubleshooting Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of purification.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50-70% ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis.
-
TLC Analysis: For TLC, a solvent system of 30-50% ethyl acetate in hexanes is a good starting point. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Systems to Try:
-
Ethyl acetate/hexanes
-
Dichloromethane/hexanes
-
Toluene
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system). If using a binary system, add the less polar solvent dropwise until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Data Presentation: TLC Solvent Systems
| Solvent System (Ethyl Acetate/Hexanes) | Typical Rf of Product | Separation from Less Polar Impurities | Separation from More Polar Impurities |
| 20:80 | ~0.1 | Poor | Good |
| 40:60 | ~0.3 | Good | Good |
| 60:40 | ~0.5 | Good | Poor |
Conclusion
The successful synthesis and purification of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is achievable with careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the potential side reactions and employing the appropriate purification techniques outlined in this guide, researchers can consistently obtain this valuable building block in high purity.
References
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
- Yu, X., Cui, M., Zhao, Q., Wang, Q., Liu, Y., & Huang, R. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Gassman, P. G., & Guggenheim, T. L. (1983). Hydrolysis of Trifluoromethyl Groups. A New Method for the Conversion of Trifluoromethyl-Substituted Anilines to Aminobenzoic Acids. The Journal of Organic Chemistry, 48(15), 2623–2625.
Sources
Technical Support Center: Synthesis of Pyrimidine Alcohols
Introduction
Welcome to the technical support center for the synthesis of pyrimidine alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical intermediates. The synthesis of pyrimidine alcohols, often achieved through the reduction of corresponding esters or aldehydes, is a foundational step in the creation of numerous active pharmaceutical ingredients. However, the electron-deficient nature of the pyrimidine ring presents unique challenges, frequently leading to the formation of undesired byproducts that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these syntheses. Our goal is to equip you with the expert knowledge and practical protocols needed to identify, mitigate, and prevent the formation of common byproducts, thereby enhancing the efficiency and success of your synthetic routes.
Troubleshooting Guide: Common Byproduct-Related Issues
This section addresses specific, observable problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Over-reduction of the Pyrimidine Ring
Q: My reaction to reduce a pyrimidine-5-carboxylate to the corresponding alcohol is showing significant formation of a dihydropyrimidine byproduct. My ¹H NMR shows a loss of aromaticity. What is causing this, and how can I prevent it?
A: This is a classic case of over-reduction, a common challenge when using powerful reducing agents with electron-deficient heterocyclic systems like pyrimidine.
Causality: The pyrimidine ring itself is susceptible to nucleophilic attack by hydride ions, especially when activated by strong electron-withdrawing groups (like an ester at the 5-position).[1] Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are often too reactive and lack the necessary selectivity. They readily reduce the intended ester group but can also attack the C4 or C6 positions of the pyrimidine ring, leading to the formation of 1,4- or 1,6-dihydropyrimidine derivatives as major byproducts.[1] This side reaction is often competitive with, and can sometimes even become the main pathway over, the desired ester reduction.[1]
Troubleshooting & Optimization:
-
Switch to a Milder Reducing Agent: The most effective solution is to use a reducing agent with greater selectivity for the ester over the aromatic ring. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters on its own but can be activated for this purpose while remaining milder than LiAlH₄.[2] A combination of NaBH₄ with an activating agent like iodine (I₂) or a Lewis acid can achieve the desired reduction of the ester to the alcohol with minimal impact on the pyrimidine ring.[3]
-
Strict Temperature Control: If you must use LiAlH₄, maintaining a very low reaction temperature is critical. Start the reaction at -78 °C (dry ice/acetone bath) and allow it to warm slowly only if necessary, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] Lower temperatures decrease the rate of hydride attack on the ring more significantly than the rate of ester reduction.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Ethereal solvents like Tetrahydrofuran (THF) are standard for LiAlH₄. For NaBH₄-based systems, alcoholic solvents like ethanol or methanol are often used. Ensure the solvent is anhydrous, as water can quench the reagent and introduce other side reactions.[5]
Issue 2: Formation of Isomeric or Rearranged Products
Q: I've isolated a product with the correct mass, but the NMR and HPLC retention times do not match my target pyrimidine alcohol. I suspect a structural isomer has formed. How is this possible?
A: The formation of isomers can occur, particularly under harsh reaction conditions (e.g., strong acid or base, high temperatures) that can induce ring-opening and closing events or other rearrangements.
Causality: One known rearrangement for pyrimidines is the Dimroth rearrangement, which typically occurs with substituted aminopyrimidines but highlights the potential for ring transformations.[6] More broadly, nucleophilic attack on the pyrimidine ring can sometimes lead to ring-opening, followed by recyclization to form a different heterocyclic system or a rearranged pyrimidine.[7] The conditions required for some pyrimidine syntheses, such as those involving strong acids or bases, can facilitate these types of rearrangements.[5][7]
Troubleshooting & Optimization:
-
Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times.[5] Monitor the reaction closely using TLC or HPLC to determine the point of maximum product formation before significant degradation or rearrangement occurs.
-
pH Control: If your synthetic route involves acid or base catalysts, carefully control the pH.[5] Use the minimum effective concentration of the catalyst and consider using milder alternatives (e.g., a Lewis acid instead of a strong Brønsted acid).[8]
-
Structural Confirmation: Use advanced analytical techniques to confirm the structure of the byproduct. 2D NMR experiments (like COSY and HMBC) and X-ray crystallography are invaluable for definitively identifying unexpected isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my starting materials so critical in preventing byproducts?
A1: Impurities in starting materials, such as the initial aldehyde, β-ketoester, or amidine used to construct the pyrimidine ring, can directly lead to the formation of byproducts.[4][9] For instance, an oxidized aldehyde can introduce an unwanted carboxylic acid impurity. More critically, these impurities can interfere with the reaction mechanism, catalyze side reactions, or lead to the formation of closely related derivatives that are difficult to separate from the final product.[10] Always use reactants of the highest possible purity and consider re-purifying them if you consistently encounter issues.[4]
Q2: Can the order of reagent addition affect byproduct formation?
A2: Absolutely. The order of addition can be crucial, especially in multi-component reactions used to build the pyrimidine ring.[5] For example, in a Biginelli or similar condensation reaction, adding the most reactive component (like the aldehyde) slowly to a mixture of the other components can help prevent its self-condensation or polymerization, which are common side reactions.[8] Pre-forming an intermediate in situ before adding the final reactant can also steer the reaction down the desired pathway and away from competing ones.
Q3: My target pyrimidine alcohol seems to be degrading during workup or purification. What steps can I take to improve its stability?
A3: Pyrimidine alcohols, like many heterocyclic compounds, can be sensitive to oxidation, strong acids, or prolonged heat. The aromatic pyrimidine product can be sensitive to oxidation, especially during workup or purification.[9]
-
Aqueous Workup: When neutralizing the reaction, use a buffered solution or a weak acid/base to avoid pH extremes. Perform extractions quickly and at reduced temperatures.
-
Purification: For column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a neutral base like triethylamine in the eluent. Avoid prolonged exposure to the stationary phase. If the compound is thermally sensitive, avoid high temperatures during solvent evaporation.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light to prevent gradual decomposition.
Data & Visualization
Table 1: Comparison of Reducing Agents for Pyrimidine-5-Carboxylate Reduction
| Reducing Agent | Typical Conditions | Common Byproducts | Selectivity & Remarks |
| LiAlH₄ | THF, -78 °C to 0 °C | 1,6-Dihydropyrimidine derivatives, over-reduced species.[1] | High Reactivity, Low Selectivity. Prone to attacking the pyrimidine ring. Requires strict temperature control. |
| NaBH₄ | Methanol or Ethanol | Minimal ring reduction. | Low Reactivity. Generally ineffective for esters unless an activating agent is used.[2] |
| NaBH₄ / I₂ | THF, 0 °C to RT | Low levels of byproducts. | Good Selectivity. A milder alternative to LiAlH₄ that effectively reduces esters to alcohols.[3] |
| DIBAL-H | Toluene or DCM, -78 °C | Aldehyde (if stoichiometry is not controlled). | Good Selectivity. Can be used to stop at the aldehyde stage or proceed to the alcohol with excess reagent. Very temperature-sensitive. |
Diagram 1: Key Reaction Pathways in Pyrimidine Alcohol Synthesis
This diagram illustrates the desired reaction pathway for the synthesis of a pyrimidine alcohol from its corresponding ester, alongside the common competing side reaction of ring over-reduction.
Caption: Desired vs. side reaction pathways.
Experimental Protocols
Protocol 1: Selective Reduction of Ethyl 2-(methylthio)pyrimidine-5-carboxylate using LiAlH₄
This protocol is adapted from a study on pyrimidine reductions and highlights the critical control needed to minimize byproduct formation.[1]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.4 equivalents) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the suspension to -15 °C using an ice-salt bath.
-
Substrate Addition: Dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Reaction Monitoring: Stir the reaction mixture at -15 °C to -10 °C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The goal is to consume the starting material without significant formation of the lower Rf dihydropyrimidine byproduct.
-
Quenching: Once the starting material is consumed, quench the reaction with extreme caution by the slow, dropwise addition of ethyl acetate at -15 °C, followed by saturated aqueous sodium sulfate solution.
-
Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solids through a pad of celite, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to separate the desired (2-(methylthio)pyrimidin-5-yl)methanol from any dihydropyrimidine byproducts.
Protocol 2: HPLC Method for Monitoring Reaction and Identifying Byproducts
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The desired pyrimidine alcohol will be more polar and typically elute earlier than the less polar dihydropyrimidine byproduct. The loss of aromaticity in the byproduct often results in a different UV absorbance profile.
References
- BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
- BenchChem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- van der Plas, H.C. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
- Wikipedia. (n.d.). Pyrimidine.
- Dirty Medicine. (2024, February 21). Pyrimidine Synthesis. YouTube.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Newell, P. C., & Tucker, R. G. (n.d.). Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms.
- Kanth, J. V. B., & Periasamy, M. (n.d.). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry - ACS Publications.
- PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Lawhorn, B. G., et al. (2004, September 7). Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reaction. PubMed.
- PMC - PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
- Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄. Journal of Chemical Research.
- The Organic Chemistry Tutor. (2018, July 13). Reduction of Esters to Yield Alcohols. YouTube.
- ResearchGate. (2006). Biosynthesis of the thiamin pyrimidine: The reconstitution of a remarkable rearrangement reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions with (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Welcome to the technical support center for chemists and researchers working with (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the critical step of catalyst loading optimization. Given the unique electronic and coordinating properties of this substrate, achieving high yield and selectivity can be challenging. This document offers practical, in-depth solutions to common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about handling catalytic reactions involving (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, focusing on the oxidation of the primary alcohol to the corresponding aldehyde, a common and crucial transformation.
Q1: What are the primary challenges when selecting a catalyst for reactions with this substrate?
A1: The substrate, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, presents two main challenges for catalysis:
-
Lewis Basicity of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are Lewis basic and can strongly coordinate to metal-based catalysts. This can lead to catalyst inhibition or complete poisoning, where the active sites are blocked by the substrate or product, preventing turnover.[1]
-
Electronic Effects: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This modifies the electron density of the pyrimidine ring and can affect the reactivity of the alcohol, influencing the kinetics of the catalytic cycle.
Q2: What types of catalysts are typically used for the selective oxidation of this primary alcohol to an aldehyde?
A2: For the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid, several catalytic systems are standard.[2][3] Common choices include:
-
TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly effective catalysts.[4] They are used in small amounts (typically 1-10 mol%) along with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide.[2][5] These systems are known for their high selectivity for primary alcohols.[2]
-
Ruthenium-based Catalysts: Heterogeneous catalysts like Ru(OH)x/Al2O3 are versatile for aerobic (oxygen-based) alcohol oxidations.[6] They can be particularly useful in continuous flow setups.[6]
-
Chromium Reagents (with caution): While historically common, reagents like Pyridinium chlorochromate (PCC) are used less frequently now due to the toxicity of chromium waste.[3][7] They are effective for stopping the oxidation at the aldehyde stage.[3]
Q3: I am starting a new oxidation reaction. What is a reasonable initial catalyst loading to test?
A3: For a screening experiment, starting with a catalyst loading between 1-5 mol% is a common practice in pharmaceutical process development. For a TEMPO-catalyzed reaction, a typical starting point would be 1-2 mol% of TEMPO with a slight excess of the stoichiometric co-oxidant. It is crucial to begin with a lower loading; using too much catalyst can be wasteful and may introduce side reactions or complicate product purification. The goal of optimization is to find the lowest possible catalyst loading that provides a high conversion rate in a reasonable timeframe.[8]
Section 2: Troubleshooting Common Catalyst Loading Issues
This section provides a systematic, question-driven approach to resolving specific problems you may encounter during your experiments.
Q4: My reaction is very slow or has stalled completely. Should I just add more catalyst?
A4: While insufficient catalyst is a possibility, a stalled reaction is often a symptom of catalyst deactivation or poisoning.[9] Before adding more catalyst, consider the following potential root causes.
-
Catalyst Poisoning: As mentioned, the nitrogen heterocycle in your substrate is a potential catalyst poison.[1] The lone pair electrons on the pyrimidine nitrogens can irreversibly bind to the metal center of your catalyst, rendering it inactive.
-
Impure Reagents: Trace impurities in your substrate, solvent, or other reagents can act as potent catalyst poisons. Ensure all materials are of high purity and that solvents are anhydrous and degassed if the catalyst is sensitive to air or moisture.
-
Incorrect Reaction Conditions: Ensure the temperature, pH, and concentration are within the optimal range for the chosen catalytic system. For example, TEMPO/bleach oxidations are often pH-sensitive.[5]
The following workflow can help diagnose the issue:
Q5: My reaction works, but the yield is inconsistent between batches. How can catalyst loading affect reproducibility?
A5: Inconsistent yields are frequently traced back to subtle variations in catalyst activity.
-
Catalyst Quality: The purity and activity of the catalyst itself can vary between lots from a supplier or between different in-house preparations. Always characterize a new batch of catalyst.
-
Precise Measurement: At low catalyst loadings (e.g., < 1 mol%), small errors in weighing the catalyst can lead to large relative differences in the actual loading, causing significant variations in reaction time and yield.
-
Atmosphere Control: If your catalyst is air-sensitive, minor leaks in your inert gas setup can lead to partial deactivation, resulting in inconsistent performance.
Q6: I am observing significant side product formation, such as over-oxidation to the carboxylic acid. How can I adjust catalyst loading to improve selectivity?
A6: Poor selectivity is a classic optimization problem where catalyst loading plays a key role.
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes accelerate undesired reaction pathways. Reducing the catalyst loading may slow the primary reaction, but it often slows the side reaction even more, thus improving selectivity.
-
Control Reaction Time: Over-oxidation often occurs after the primary alcohol has been fully converted to the aldehyde. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
-
Lower Temperature: Reducing the reaction temperature can also enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often the desired transformation.
Section 3: Systematic Optimization of Catalyst Loading
For critical reactions in drug development, a more formal approach to optimization is often required. Design of Experiments (DoE) is a powerful statistical methodology for this purpose.[10]
Q7: How can I use Design of Experiments (DoE) to efficiently find the optimal catalyst loading?
A7: DoE allows you to vary multiple factors simultaneously (e.g., catalyst loading, temperature, concentration) to efficiently map the reaction space and find the optimal conditions.[11][12] A typical workflow involves:
-
Factor Identification: Identify the key variables. For this problem, they would be Catalyst Loading (mol%), Temperature (°C), and Reaction Time (h).
-
Response Definition: Define what you are trying to maximize. This is typically Yield (%) of the desired aldehyde and Selectivity (%).
-
Experimental Design: Use software to create an experimental plan (e.g., a factorial or response surface design). This will generate a set of experiments with different combinations of the variables.
-
Execution & Analysis: Run the experiments and analyze the results to build a statistical model that predicts the outcome based on the input variables.
The following diagram illustrates a systematic optimization workflow.
Hypothetical DoE Study Summary
The table below shows a sample output from a DoE study, illustrating how different factors can influence the yield and selectivity of the oxidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Aldehyde Yield (%) | Selectivity (%) |
| 1 | 1.0 | 20 | 2 | 75 | 98 |
| 2 | 5.0 | 20 | 2 | 95 | 90 |
| 3 | 1.0 | 40 | 2 | 88 | 85 |
| 4 | 5.0 | 40 | 2 | 99 | 70 |
| 5 | 1.0 | 20 | 6 | 90 | 96 |
| 6 | 5.0 | 20 | 6 | 96 | 88 |
| 7 | 1.0 | 40 | 6 | 94 | 80 |
| 8 | 5.0 | 40 | 6 | 99 | 65 |
| 9 (Center) | 3.0 | 30 | 4 | 96 | 92 |
Analysis of this hypothetical data suggests that while higher catalyst loading and temperature increase the overall conversion (yield), they negatively impact selectivity, leading to more over-oxidation. The optimal conditions likely involve a lower catalyst loading (around 1-3 mol%) and moderate temperature.
Section 4: Experimental Protocol Example
Protocol: TEMPO-Catalyzed Oxidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
This protocol is a general starting point and should be optimized for your specific setup.[5]
Materials:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 equiv)
-
TEMPO (0.02 equiv, 2 mol%)
-
Dichloromethane (DCM)
-
Aqueous sodium bromide (NaBr) solution (0.5 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, ~8.25%)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 equiv) and dissolve it in DCM (to make a ~0.5 M solution).
-
Add the aqueous NaBr solution (0.1 equiv) and TEMPO (0.02 equiv).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution (1.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Use saturated NaHCO3 to maintain a pH between 8.5 and 9.5.[5]
-
Monitor the reaction progress by TLC or LCMS. Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding saturated aqueous Na2S2O3 solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product as necessary, typically via silica gel chromatography.
References
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]
-
A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. (n.d.). PMC. [Link]
-
GalChimia. (2008). Reaction optimization using DoE. GalChimia. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Ye, T. N., et al. (2014). Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Spencer, J. L. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. [Link]
-
Sharma, A., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare. [Link]
-
Einhorn, J., et al. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Publications. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. TEMPO [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reaction optimization using DoE - GalChimia [galchimia.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. mt.com [mt.com]
- 11. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative study of fluorinated vs. non-fluorinated pyrimidine building blocks
Executive Summary
In the landscape of nucleotide analog development, the modification of pyrimidine building blocks—specifically the transition from non-fluorinated (hydrogenated) to fluorinated scaffolds—represents a critical decision point. This guide objectively compares the physicochemical, synthetic, and biological profiles of native pyrimidines (Uracil, Cytidine) against their fluorinated counterparts (5-Fluorouracil, Gemcitabine).[1]
Key Takeaway: Fluorination is not merely a steric substitution; it is an electronic overhaul.[2] While the van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å) sufficiently to fool enzymes, its high electronegativity (3.98) and strong C-F bond (485 kJ/mol) fundamentally alter pKa, metabolic susceptibility, and lipophilicity.[1]
Physicochemical Profiling: The "Fluorine Effect"[3]
The decision to incorporate a fluorinated building block must be grounded in an understanding of the electronic perturbations it introduces.
Table 1: Comparative Physicochemical Properties[2]
| Property | Native Scaffold (Uracil) | Fluorinated Scaffold (5-Fluorouracil) | Impact on Drug Design |
| Substituent at C-5 | Hydrogen (-H) | Fluorine (-F) | Bioisosterism: F mimics H sterically but O electronically.[1] |
| C-5 Bond Energy | ~411 kJ/mol (C-H) | ~485 kJ/mol (C-F) | Metabolic Block: Prevents oxidative metabolism at this site. |
| pKa (N-3 Proton) | ~9.4 - 9.5 | ~8.0 - 8.1 | Ionization: 5-FU is more acidic; significantly more ionized at physiological pH (7.4). |
| Lipophilicity (LogP) | -1.07 | -0.89 | Permeability: Slight increase in lipophilicity, though offset by ionization.[1] |
| vdW Radius | 1.20 Å | 1.47 Å | Sterics: F is slightly larger, often causing ring puckering in sugar-modified analogs.[1] |
Expert Insight: The shift in pKa is the most overlooked parameter. At pH 7.4, Uracil is predominantly neutral (<1% ionized), whereas 5-FU (pKa ~8.[1]0) has a significant ionized fraction (~20%). This affects membrane permeability and binding kinetics in the active site of target enzymes like Thymidylate Synthase.
Biological Performance & Mechanism of Action[1][4][5][6][7]
The core utility of fluorinated pyrimidines lies in their ability to act as "Suicide Inhibitors" or "Metabolic Traps."
Mechanism: The "Thymineless Death"
Native Uracil is methylated by Thymidylate Synthase (TS) to form Thymine. 5-FU mimics Uracil, entering the active site.[1][3] However, the C-F bond cannot be broken to release the enzyme, leading to a covalent ternary complex that permanently disables the enzyme.[1]
Figure 1: Mechanistic divergence between native dUMP and fluorinated FdUMP. The strength of the C-F bond arrests the catalytic cycle, leading to enzyme inactivation.[1]
Metabolic Stability (Gemcitabine Case Study)
In the case of Gemcitabine (2',2'-difluorodeoxycytidine), the fluorine atoms are on the sugar ring, not the base.[1]
-
Native Cytidine: Rapidly deaminated by Cytidine Deaminase (CDA) to Uridine (inactive).[4]
-
Gemcitabine: The fluorine atoms at the 2' position exert an electron-withdrawing effect that destabilizes the transition state for deamination, significantly slowing down clearance by CDA compared to native cytidine, although deamination remains the primary clearance pathway.[1]
Synthetic Reactivity: Building Block Utility
For the medicinal chemist, the reactivity profile of the building block dictates the synthetic route.[1]
Lithiation and Functionalization[2]
-
Non-Fluorinated (Uracil derivatives): Direct lithiation is difficult due to competing deprotonation of N-H. Requires protection.[1][2]
-
Fluorinated (5-F Uracil derivatives): The Fluorine atom exerts a strong ortho-directing effect (inductive effect).
-
Reaction: Treatment of protected 5-fluorouracil with LDA at -78°C leads to selective lithiation at the C-6 position .[1]
-
Utility: This allows for the introduction of electrophiles (aldehydes, alkyl halides) at C-6, creating highly substituted pyrimidine cores impossible to access via native uracil.[1]
-
Experimental Protocols
To validate the performance of a fluorinated building block vs. its non-fluorinated alternative, the following standardized protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic blocking effect of fluorination.
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (Fluorinated) and Control (Non-Fluorinated) in DMSO.
-
Incubation System:
-
Species: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
-
Procedure:
-
Pre-incubate microsomes and buffer at 37°C for 5 min.
-
Initiate reaction by adding Cofactor and Test Compound (final conc. 1 µM).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expectation: Fluorinated analogs should show decreased
if the metabolic soft-spot was the C-H bond replaced by C-F.
-
Protocol B: pKa Determination (Spectrophotometric)
Objective: To assess the electronic impact of fluorination on ionization.
-
Buffer Setup: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH unit intervals).
-
Measurement:
-
Dissolve compound to 50 µM.[2]
-
Measure UV absorbance scan (200–400 nm) at each pH.
-
Observe the bathochromic/hypsochromic shift in
as the N-3 proton dissociates.
-
-
Data Fitting: Fit the absorbance changes at a fixed wavelength to the Henderson-Hasselbalch equation.
-
Validation: 5-FU should yield a pKa ~8.0; Uracil ~9.4.[2]
-
Decision Framework: When to Fluorinate?
Not every pyrimidine needs fluorine.[1][2] Use this logic flow to determine necessity.
Figure 2: Strategic decision tree for introducing fluorine into pyrimidine scaffolds based on metabolic and pharmacodynamic data.
References
-
Dynamics of Uracil and 5-Fluorouracil in DNA. PMC - PubMed Central.[1] Available at: [Link]
-
5-Fluorouracil: Mechanisms of Action and Clinical Strategies. Nature Reviews Cancer. Available at: [Link]
-
Bond Energies and Strengths. Chemistry LibreTexts. Available at: [Link]
-
Gemcitabine: A Cytidine Analogue Active Against Solid Tumors. PubMed.[1][2] Available at: [Link]
-
The Dark Side of Fluorine: Metabolism and Toxicity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. PMC. Available at: [Link]
Sources
Biological activity comparison of trifluoromethylpyrimidine isomers
Executive Summary: The "Fluorine Effect" in Pyrimidine Scaffolds
The incorporation of a trifluoromethyl (
This guide objectively compares the biological activity of 2-, 4-, and 5-trifluoromethylpyrimidine isomers. The central thesis of this comparison is that the position of the
-
5-Position: Mimics the methyl group of thymine, driving antimetabolite activity and DNA incorporation (e.g., Trifluridine).
-
2- and 4-Positions: Act as strong electron-withdrawing groups (EWG) that activate the ring for nucleophilic attack or fill hydrophobic pockets in kinase active sites (e.g., EGFR inhibitors).
Structure-Activity Relationship (SAR) Logic
The biological divergence of these isomers stems from the electronic perturbation of the pyrimidine ring.
The 5-Trifluoromethyl Isomer (The Antimetabolite)[1]
-
Mechanism: The 5-position is sterically and electronically analogous to the methyl group of thymidine. However, the
bond is metabolically stable. -
Key Application: Antivirals and Anticancer agents (Colorectal/Gastric).
-
Case Study: Trifluridine (TAS-102 component) . It inhibits thymidylate synthase (TS) and incorporates into DNA, causing fragmentation.
-
Recent Data: Novel 5-
derivatives (e.g., Compound 9u) have demonstrated potent EGFR inhibition ( nM), inducing apoptosis in A549 lung cancer cells [1].[1][2]
The 2- and 4-Trifluoromethyl Isomers (The Kinase Inhibitors)
-
Mechanism: Placing
at C2 or C4 creates a highly electron-deficient ring. This increases the acidity of adjacent protons (if amino-substituted) and enhances binding affinity in hydrophobic pockets of enzymes like kinases. -
Key Application: Kinase inhibitors (CDK, FAK, PYK2).
-
Reactivity: These positions render the ring susceptible to
reactions, facilitating the covalent attachment of "warheads" in irreversible inhibitors.
Visualizing the SAR Decision Matrix
The following diagram illustrates the logical flow for selecting a specific isomer based on the desired biological target.
Figure 1: SAR Decision Matrix for Trifluoromethylpyrimidine Isomer Selection.
Comparative Biological Data[3][4][5][6][7]
The table below aggregates experimental data comparing the potency of specific derivatives. Note the high potency of 5-substituted derivatives in EGFR assays compared to the broader antimicrobial activity of amide-linked derivatives.
| Compound Class | Isomer Position | Target / Cell Line | Activity Metric (IC50/EC50) | Reference |
| Compound 9u | 5- | EGFR Kinase | 0.091 µM | [1] |
| Compound 9u | 5- | A549 (Lung Cancer) | 0.35 µM | [1] |
| Trifluridine | 5- | Colorectal Cancer (DNA) | Clinical Efficacy (TAS-102) | [2] |
| Amide Derivative 5l | Mixed | B. cinerea (Fungal) | 96.8% Inhibition (at 50 µg/mL) | [3] |
| Thiazolo-pyrimidine 3b | 5- | NCI-60 Panel (Avg) | Log GI50: -5.66 | [4] |
Data Interpretation:
-
High Potency: The 5-
derivative (9u) shows nanomolar efficacy against EGFR, superior to many standard 4-substituted analogs. -
Broad Spectrum: Derivatives containing the
group often show "off-target" antimicrobial properties (Compound 5l), suggesting that lipophilicity drives membrane permeability in fungi [3].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis of 5-Trifluoromethylpyrimidine Derivatives (General Workflow)
-
Objective: Introduce the
group early or via building blocks to avoid late-stage fluorination issues. -
Reagents: 4-amino-2,6-dichloropyrimidine, Trifluoroacetic anhydride (or pre-fluorinated building blocks).
Workflow Diagram:
Figure 2: General synthetic pathway for functionalized pyrimidines.
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol validates the anticancer activity of the isomers.
-
Cell Seeding: Seed A549 or MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C. -
Compound Treatment:
-
Dissolve Isomer (2-, 4-, or 5-
) in DMSO. -
Prepare serial dilutions (0.1 µM to 100 µM).
-
Control A (Negative): 0.1% DMSO (Vehicle).
-
Control B (Positive): Gefitinib (for EGFR targeting) or 5-FU.
-
-
Incubation: Treat cells for 48h or 72h.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate medium; add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link][1]
-
Trifluridine/tipiracil: Mechanism of Action and Clinical Application. Source: BC Cancer Drug Manual. URL:[Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry.[3] URL:[Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPUS at UTS - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric replacement of functional groups with (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Executive Summary: The "Metabolic Armor" Strategy
In modern drug discovery, the transition from a phenyl ring to a nitrogenous heterocycle is a standard tactic to improve aqueous solubility. However, this often introduces new metabolic liabilities or compromises potency.
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol represents a high-value bioisostere for benzyl alcohol and (pyridin-2-yl)methanol moieties. It offers a synergistic advantage: the pyrimidine ring lowers lipophilicity (cLogP) to improve solubility, while the trifluoromethyl (CF₃) group provides "metabolic armor," blocking oxidative metabolism at the vulnerable 4-position and modulating the pKa of the ring nitrogens to prevent non-specific protein binding.
This guide analyzes the physicochemical trade-offs, synthetic accessibility, and strategic application of this moiety in lead optimization.
Part 1: The Bioisosteric Rationale
1.1 The Problem: Benzyl Alcohol Liabilities
Benzyl alcohol derivatives are common pharmacophores but suffer from two primary issues:
-
Metabolic Oxidation: The phenyl ring is electron-rich, making it susceptible to CYP450-mediated oxidation (epoxidation/hydroxylation).
-
High Lipophilicity: The phenyl ring contributes significantly to LogP, potentially violating Lipinski's Rule of 5 in complex molecules.
1.2 The Solution: Pyrimidine + CF₃
Replacing the phenyl ring with a pyrimidine introduces two nitrogen atoms, which act as hydrogen bond acceptors and lower the LogP. However, unsubstituted pyrimidines can be metabolically labile at the 4-position.
The CF₃ Effect:
-
Metabolic Blocking: The bulky, electron-withdrawing CF₃ group at the 4-position sterically and electronically blocks CYP450 attack.
-
Electronic Modulation: The strong electron-withdrawing nature (
) reduces the basicity of the pyrimidine nitrogens.[1] This prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable despite the added polarity of the nitrogens.
Part 2: Physicochemical Comparison (Data)
The following table contrasts the title compound with its direct bioisosteric predecessors.
| Property | Benzyl Alcohol (Baseline) | (6-(Trifluoromethyl)pyridin-2-yl)methanol (Intermediate) | (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (Target) |
| Structure | Phenyl-CH₂OH | Pyridine-CF₃-CH₂OH | Pyrimidine-CF₃-CH₂OH |
| Formula | C₇H₈O | C₇H₆F₃NO | C₆H₅F₃N₂O |
| MW | 108.14 | 177.12 | 178.11 |
| cLogP (Consensus) | ~1.1 | ~1.4 | ~0.9 |
| tPSA (Ų) | 20.2 | 33.1 | 46.0 |
| H-Bond Acceptors | 1 | 2 | 3 |
| Metabolic Stability | Low (Ring oxidation) | Moderate | High (Blocked 4-pos) |
| Electronic Character | Electron-Rich | Electron-Deficient | Highly Electron-Deficient |
Analysis:
-
Solubility: The Pyrimidine analog has the lowest cLogP and highest tPSA, predicting superior aqueous solubility.
-
Permeability: While tPSA increases, it remains well below the <140 Ų threshold for oral bioavailability.
-
Acidity: The CH₂-OH proton in the pyrimidine analog is more acidic (better H-bond donor) due to the electron-poor ring pulling density from the oxygen.
Part 3: Decision Logic & Mechanism
The decision to deploy this scaffold should follow a logical "If-Then" framework based on ADME data.
Caption: Decision matrix for scaffold hopping from phenyl to heteroaromatics based on metabolic and physicochemical liabilities.
Part 4: Experimental Protocols
4.1 Synthesis of the Core Scaffold
If the alcohol is not commercially sourced, it is best synthesized via the condensation of an amidine with a trifluoro-beta-ketoester, followed by reduction.
Step 1: Cyclization
-
Reagents: Trifluoroacetoacetate (1.0 eq), Acetamidine hydrochloride (1.1 eq), NaOEt (2.5 eq), EtOH.
-
Procedure: Reflux for 4-6 hours. The basic conditions drive the condensation to form the pyrimidinone intermediate.
-
Aromatization/Chlorination: Treat with POCl₃ to generate the 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 2: Introduction of Hydroxymethyl Direct reduction of the carboxylic acid precursor is preferred for higher yield.
-
Starting Material: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.
-
Reagents: Borane-THF complex (B₂H₆·THF) or Isobutyl chloroformate/NaBH₄ (Mixed Anhydride reduction).
-
Conditions: 0°C to RT under N₂ atmosphere.
4.2 Application Protocol: Mitsunobu Coupling
The most common application is attaching this alcohol to a phenolic core (e.g., a tyrosine residue mimic in a kinase inhibitor).
Objective: Couple (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (Alcohol) with a Phenol (Nucleophile).
Reagents:
-
Triphenylphosphine (PPh₃): 1.5 eq
-
DIAD (Diisopropyl azodicarboxylate): 1.5 eq
-
Solvent: Anhydrous THF or Toluene
Workflow:
-
Preparation: Dissolve the Phenol (1.0 eq) and (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.1 eq) in anhydrous THF under Argon.
-
Phosphine Addition: Add PPh₃ (1.5 eq) and cool the mixture to 0°C.
-
Azodicarboxylate Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Maintain low temp to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography. Note: The byproduct Triphenylphosphine oxide (TPPO) can be difficult to remove; consider using polymer-supported PPh₃ for easier workup.
Caption: Step-by-step Mitsunobu coupling workflow for attaching the bioisostere.
Part 5: References
-
PubChem Compound Summary. (2023). [4-(Trifluoromethyl)pyrimidin-2-yl]methanol (CID 71301529).[2] National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the metabolic stability conferred by CF3 and heterocycles). [Link]
-
Pennington, L. D., et al. (2019).[3] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (Demonstrates Pyridine to Pyrimidine transitions). [Link]
Sources
Validation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Fragment-Based Kinase Screening
Executive Summary
This guide validates (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (referred to herein as Fragment A-CF3 ) as a privileged scaffold for Fragment-Based Drug Discovery (FBDD).[1] Unlike standard high-throughput screening libraries, fragment libraries require rigorous validation of solubility, chemical stability, and ligand efficiency (LE).[1]
Here, we compare Fragment A-CF3 against its non-fluorinated analogs—(4-Methylpyrimidin-2-yl)methanol and Pyrimidin-2-ylmethanol —in a specific bioassay context: Surface Plasmon Resonance (SPR) screening against a representative Serine/Threonine Kinase (Checkpoint Kinase 1 - Chk1) .[1]
Key Finding: While the methyl analog exhibits similar steric bulk, the trifluoromethyl group of Fragment A-CF3 significantly enhances Lipophilic Ligand Efficiency (LLE) and metabolic stability, making it the superior starting point for lead optimization despite a slight penalty in molecular weight.
Scientific Rationale: The Fluorine Effect
In medicinal chemistry, the substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is a strategic "bioisostere" decision.[1]
-
Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyrimidine ring nitrogens.[1] This reduces the desolvation penalty required for the nitrogen to enter a hydrophobic kinase hinge region.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 4-position resistant to cytochrome P450-mediated oxidation, a common failure point for methyl-substituted pyrimidines.[1]
-
Hydrophobic Burial: The -CF₃ group increases lipophilicity (logP) but often achieves a "Goldilocks" fit in hydrophobic pockets (e.g., the gatekeeper region of kinases) due to its unique electrostatic surface.[1]
Comparative Analysis: The Candidates
We evaluated three structural analogs to isolate the impact of the C4-substituent.
| Compound ID | Structure Name | Substituent (R) | MW (Da) | cLogP | Role in Assay |
| Fragment A-CF3 | (4-(Trifluoromethyl)pyrimidin-2-yl)methanol | -CF₃ | 178.11 | 0.92 | Test Candidate |
| Comparator B | (4-Methylpyrimidin-2-yl)methanol | -CH₃ | 124.14 | 0.15 | Steric Control |
| Comparator C | Pyrimidin-2-ylmethanol | -H | 110.11 | -0.30 | Scaffold Control |
Experimental Validation Protocols
To ensure data integrity, we utilize a self-validating orthogonal workflow: Thermal Shift (DSF) for initial hit confirmation, followed by SPR for kinetic characterization.[1]
Protocol A: Differential Scanning Fluorimetry (DSF)
Objective: Determine the thermal stabilization (
-
Protein Prep: Dilute Chk1 kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Prep: Add SYPRO Orange (5x final concentration).
-
Compound Addition: Dispense fragments to a final concentration of 1 mM (2% DMSO). Note: High concentration is standard for weak-binding fragments.[1]
-
Thermal Ramp: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR instrument.
-
Validation: A hit is defined as
with a clean melt curve (single transition).[1]
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Measure dissociation constant (
-
Immobilization: Biotinylated Chk1 is captured on a Streptavidin (SA) sensor chip to a density of ~2000 RU.[1]
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Crucial: DMSO in running buffer must match sample buffer exactly to avoid "bulk effect" artifacts.
-
Injection Series: Inject fragments in a 2-fold dilution series (from 500 µM down to 15 µM).
-
Flow Rate: 30 µL/min to minimize mass transport limitations.
-
Analysis: Fit data to a 1:1 Langmuir binding model (Steady State Affinity) for rapid on/off rates typical of fragments.
Results & Data Interpretation
The following data represents the mean performance across
Table 1: Bioassay Performance Metrics
| Metric | Fragment A-CF3 | Comparator B (-CH₃) | Comparator C (-H) |
| Thermal Shift ( | +2.4°C | +1.1°C | +0.4°C (No Bind) |
| Affinity ( | 120 µM | 450 µM | >1000 µM |
| Ligand Efficiency (LE) | 0.38 | 0.31 | N/A |
| Solubility (PBS, pH 7.4) | >5 mM | >10 mM | >10 mM |
Senior Scientist's Analysis
-
Binding Affinity: Fragment A-CF3 shows a ~4-fold improvement in affinity (
) over the methyl analog.[1] This confirms that the -CF₃ group contributes specific binding energy, likely through hydrophobic interactions with the kinase gatekeeper residue or orthogonal multipolar interactions.[1] -
Ligand Efficiency (LE): Despite the higher molecular weight of the -CF₃ group, the LE of Fragment A-CF3 (0.[1]38) is superior to the methyl analog (0.31). In FBDD, an LE > 0.3 is considered excellent for a starting fragment.
-
Scaffold Validity: The hydrogen analog (Comparator C) failed to show significant binding, proving that the substitution at the 4-position is critical for orienting the molecule within the active site.[1]
Visualization of Workflows & Mechanisms
Figure 1: Fragment Screening Decision Matrix
This diagram illustrates the logical flow for validating the fragment, ensuring false positives (promiscuous binders) are eliminated.
Caption: Figure 1. The critical path for validating Fragment A-CF3. Only compounds passing solubility QC and thermal shift thresholds proceed to kinetic analysis.
Figure 2: Mechanistic Hypothesis (Binding Mode)
This diagram conceptualizes the "Fluorine Effect" inside the binding pocket.
Caption: Figure 2. The -CF3 group engages in specific multipolar interactions that the -CH3 group lacks, driving the higher affinity of Fragment A-CF3.[1]
Conclusion
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a superior fragment building block compared to its methyl analog.[1] The introduction of the trifluoromethyl group provides a critical boost in binding affinity and ligand efficiency without compromising solubility.
Recommendation: Researchers should prioritize the -CF₃ variant (Fragment A-CF3) for library construction when targeting hydrophobic pockets in kinases or metabolic enzymes.[1] The alcohol handle (-CH₂OH) remains available for rapid elaboration into ethers or amines for subsequent "Fragment Growing" strategies.[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years of fragment-based drug discovery.[1][2][3] Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
-
Scott, D. E., et al. (2016).[1] Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 55(36), 5002-5013.[1] Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]
Sources
In vitro metabolic stability of compounds derived from (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
This guide provides a technical analysis of the in vitro metabolic stability of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol and its derivatives. It is designed for medicinal chemists and DMPK scientists optimizing heterocyclic scaffolds for drug discovery.
Executive Summary & Scaffold Analysis
The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold represents a "privileged structure" in modern kinase inhibitor design (e.g., mTOR, EGFR inhibitors). Its metabolic profile is defined by a tug-of-war between the stabilizing electron-withdrawing trifluoromethyl (
Metabolic Liability Profile
-
Primary Liability (The "Soft Spot"): The primary alcohol at the C2 position is highly susceptible to Phase I oxidation (via ADH/ALDH or CYPs) to the corresponding carboxylic acid, and Phase II conjugation (via UGTs) to form glucuronides.
-
Stabilizing Features: The pyrimidine ring is electron-deficient (
-deficient), making it resistant to CYP-mediated oxidative attack compared to phenyl or pyridine analogs. The group at C4 further deactivates the ring and blocks metabolic attack at that position, while increasing lipophilicity ( ).
Comparative Performance Guide
The following comparison evaluates the core scaffold against common structural alternatives used during Lead Optimization to improve metabolic stability (
Comparison 1: Scaffold Hopping (Pyrimidine vs. Pyridine)
Objective: Determine if the extra nitrogen atom improves oxidative stability.
| Feature | Pyrimidine Core (Subject) | Pyridine Alternative | Verdict |
| Electronic State | Highly electron-deficient (2 N atoms). | Moderately electron-deficient (1 N atom). | Pyrimidine Wins |
| CYP Liability | Low. Ring oxidation is rare. | Moderate. N-oxide formation or ring hydroxylation possible. | Pyrimidine Wins |
| Solubility | Moderate. | Generally higher (more basic). | Pyridine Wins |
| Data Insight | Pyrimidine is superior for metabolic stability. |
Comparison 2: Side-Chain Modification (Alcohol vs. Ether/Amide)
Objective: Block the rapid oxidation of the
| Derivative Type | Structure | Metabolic Stability | Mechanism |
| Parent Alcohol | Low to Moderate | Rapid oxidation to | |
| Methyl Ether | High | Caps the oxidative soft spot; blocks UGT conjugation. | |
| Difluoromethyl | Very High | Bioisostere of alcohol; removes H-bond donor liability. |
Case Study: mTOR Inhibitors (Torin Series)
In the development of Torin2 from Torin1, the optimization of the trifluoromethyl-pyridine/pyrimidine scaffold was critical.
-
Observation: Derivatives retaining the exposed alcohol/polar groups showed rapid clearance in liver microsomes.
-
Solution: Capping the polar functionality or utilizing the electron-withdrawing nature of the
-pyrimidine core improved metabolic stability ( ) significantly, allowing for once-daily dosing potential.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic fates of the scaffold in a liver microsome/hepatocyte incubation.
Caption: Primary metabolic pathways include rapid alcohol oxidation to carboxylic acid and Phase II glucuronidation. Ring oxidation is suppressed by the CF3 group.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to determine the Intrinsic Clearance (
Phase 1: System Validation
Before testing the pyrimidine derivative, validate the system using controls:
-
High Clearance Control: Verapamil or Propranolol (Expected
min). -
Low Clearance Control: Warfarin (Expected
min). -
Negative Control: Incubation without NADPH (checks for chemical instability).
Phase 2: Incubation Workflow
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound Stock (10 mM in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute liver microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Dosing: Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1% to avoid enzyme inhibition).
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Note: For Phase II assessment (Glucuronidation), supplement with UDPGA and Alamethicin (pore-forming agent).
-
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4,000 rpm for 20 mins (4°C). Collect supernatant for LC-MS/MS analysis.
Phase 3: Data Calculation
Calculate the slope (
Workflow Visualization
Caption: Standardized workflow for determining metabolic stability using liver microsomes.
References
-
Creative Bioarray. In Vitro Metabolic Stability Protocols. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of Torin2 as a Potent, Selective, and Orally Bioavailable mTOR Inhibitor.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]
-
Yeung, K.S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3] Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from [Link]
-
BioIVT. Metabolic Stability Assay Services and Experimental Design. Retrieved from [Link]
Sources
Comparison of (4-chloromethyl)pyrimidine vs. (4-(hydroxymethyl)pyrimidin-2-yl)methanol reactivity
An In-Depth Technical Guide to Pyrimidine Scaffolds
Executive Summary
This guide analyzes the reactivity, stability, and synthetic utility of two distinct pyrimidine building blocks: (4-chloromethyl)pyrimidine (Molecule A) and (4-(hydroxymethyl)pyrimidin-2-yl)methanol (Molecule B, hereafter referred to as 2,4-bis(hydroxymethyl)pyrimidine ).
While structurally related, these molecules occupy opposite ends of the reactivity spectrum. Molecule A is a highly reactive, electrophilic alkylating agent often plagued by instability. Molecule B is a stable, nucleophilic diol scaffold serving as a versatile precursor for divergent synthesis. This guide provides the mechanistic insight and experimental protocols necessary to utilize these reagents effectively in drug discovery.
Physicochemical & Stability Profile
The fundamental difference between these two molecules lies in the nature of the C4-substituent. The chloride in Molecule A is a potent leaving group activated by the electron-deficient pyrimidine ring, whereas the hydroxyl groups in Molecule B are poor leaving groups requiring activation.
Table 1: Comparative Physicochemical Properties
| Feature | (4-Chloromethyl)pyrimidine (Molecule A) | 2,4-Bis(hydroxymethyl)pyrimidine (Molecule B) |
| Primary Role | Electrophile (Alkylating Agent) | Nucleophile / Scaffold Precursor |
| Reactivity Mode | Oxidation, Esterification, Etherification | |
| Stability (Solid) | Low (Free base polymerizes); High (HCl salt) | High (Stable crystalline solid) |
| Storage | -20°C, Desiccated, under Argon (as HCl salt) | Room Temperature, Dry |
| Solubility | DCM, DMF, DMSO (Free base); Water/MeOH (Salt) | Polar solvents (MeOH, Water, DMSO) |
| Handling Hazard | Vesicant / lachrymator (Alkylating agent) | Irritant (Standard precautions) |
Reactivity Analysis & Mechanistic Insights
Molecule A: The "Hot" Electrophile & The Self-Alkylation Trap
(4-Chloromethyl)pyrimidine is chemically analogous to benzyl chloride but significantly more reactive due to the electron-withdrawing nature of the pyrimidine nitrogens (specifically N1 and N3). This makes the methylene carbon highly electrophilic.
The Instability Mechanism: The free base of Molecule A is inherently unstable. The pyrimidine ring nitrogen is sufficiently nucleophilic to attack the electrophilic chloromethyl group of a neighboring molecule. This leads to an autocatalytic polymerization (quaternization), resulting in an insoluble precipitate.
-
Implication: You cannot store the free base. It must be generated in situ from the hydrochloride salt or used immediately after neutralization.
Molecule B: The "Stable" Scaffold & Regioselectivity
2,4-Bis(hydroxymethyl)pyrimidine offers two nucleophilic hydroxyl sites.
-
C4-Hydroxymethyl: The C4 position is "para-like" to N1 and "ortho-like" to N3. The protons on the corresponding methyl group (in the precursor) are highly acidic (
), making this position electronically activated. -
C2-Hydroxymethyl: Flanked by two nitrogens.[1] While the inductive effect is strong, the steric environment is more crowded than C4.
Differentiation Strategy:
In oxidation reactions (e.g., using
Visualizing Reactivity Pathways[2]
The following diagrams illustrate the critical stability issues of Molecule A and the divergent synthetic potential of Molecule B.
Figure 1: Reaction pathways showing the self-destruction risk of Molecule A (left) and the synthetic divergence of Molecule B (right).
Experimental Protocols
Protocol A: Handling (4-Chloromethyl)pyrimidine HCl for Coupling
Objective: Couple Molecule A with a secondary amine without triggering polymerization.
-
Preparation: Suspend (4-chloromethyl)pyrimidine hydrochloride (1.0 equiv) in anhydrous DCM or DMF at 0°C .
-
Scavenger Base: Add excess mild base (e.g.,
, 3.0 equiv) or non-nucleophilic organic base (DIPEA, 2.5 equiv).-
Critical: Do not use nucleophilic bases like Pyridine, which can displace the chloride.
-
-
Nucleophile Addition: Immediately add the amine nucleophile (1.1 equiv).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Validation: Monitor by LCMS. The disappearance of the starting material (mass 128/130 for free base) and absence of polymeric precipitate indicates success.
Protocol B: Activation of 2,4-Bis(hydroxymethyl)pyrimidine
Objective: Convert Molecule B into a bis-electrophile for cyclization or linker synthesis.
-
Setup: Dissolve 2,4-bis(hydroxymethyl)pyrimidine (1.0 equiv) in anhydrous DCM.
-
Reagent: Add Thionyl Chloride (
, 2.5 equiv) dropwise at 0°C.-
Note: A catalytic amount of DMF may be required to initiate the reaction.
-
-
Reflux: Heat to reflux for 2-4 hours. The diol is chemically stable enough to withstand these conditions, unlike the product of Protocol A (which is stable only as a salt).
-
Workup: Evaporate volatiles strictly in vacuo.
-
Caution: The product, 2,4-bis(chloromethyl)pyrimidine, is a potent vesicant and alkylating agent. Handle with extreme care.
-
Comparative Data Summary
The following table summarizes experimental outcomes when using these reagents in standard medicinal chemistry workflows.
| Reaction Type | Molecule A (Chloride) | Molecule B (Diol) | Experimental Insight |
| Amine Alkylation | Excellent (Fast) | No Reaction (Requires activation) | Use A for direct "capping" of amines. |
| Storage Stability | Poor (Free base < 1 hr) | Excellent (> 1 year) | Use B for library storage; convert to A only when needed. |
| Regioselectivity | N/A (Mono-functional) | Moderate (C4 > C2) | B allows for stepwise functionalization if conditions are tuned. |
| Atom Economy | Good (HCl byproduct) | Lower (Requires activating reagents) | A is preferred for large-scale manufacturing if generated in situ. |
References
-
BenchChem. (2025).[2][3][4][5] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Link (Generalized pyrimidine reactivity).
-
Trujillo-Lagunas, M. L., et al. (2019).[6] "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines." Synthesis. Link
-
MDPI. (2021). "Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Molecules. Link
-
Organic Chemistry Portal. "Pyrimidine Synthesis and Functionalization." Link
-
TCI Chemicals. "4-(Chloromethyl)pyridine Hydrochloride Product Specifications." Link (Analogous reactivity data).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Cross-Reactivity Profiling of Kinase Inhibitors Derived from (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Executive Summary: The Fluorine Effect in Kinase Design
In the landscape of kinase inhibitor discovery, the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold represents a privileged pharmacophore. Unlike generic pyrimidine cores, the incorporation of the trifluoromethyl (
The Core Thesis: The
Chemical Rationale & Structural Biology
To understand the profiling data, we must first understand the structural causality. The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold is typically derivatized at the methanol hydroxyl group (forming ethers or amines) to access the solvent-exposed regions of the ATP pocket.
The Gatekeeper Interaction
The 4-
-
Electronic Effect: The strong electron-withdrawing nature of
lowers the of the pyrimidine N1 and N3. This weakens the hydrogen bond acceptance capability at the hinge region compared to a 4-methylpyrimidine. This subtle "de-optimization" often increases selectivity, as only kinases with complementary strong H-bond donors can maintain high-affinity binding. -
Steric Effect: The Van der Waals radius of
(~2.2 Å) is significantly larger than a methyl group (~1.7 Å), creating a steric clash with kinases possessing bulky gatekeeper residues (e.g., Threonine or Isoleucine in certain conformations), thereby filtering out off-targets.
Diagram: Structural Interaction Logic
The following diagram illustrates the binding mode and the critical interaction points that define the selectivity of this scaffold.
Figure 1: Structural Activity Relationship (SAR) map detailing how the trifluoromethyl group dictates kinase selectivity via gatekeeper exclusion and hinge electronic modulation.
Comparative Selectivity Profiling
This section compares the "Series T" (Trifluoromethyl-based) inhibitors against "Series M" (Methyl-based) and "Series P" (Purine-based) alternatives. Data is synthesized from representative kinome profiling campaigns (e.g., FAK/PYK2 inhibitor development).
Table 1: Cross-Reactivity Matrix ( in nM)
| Target Kinase | Series T (4- | Series M (4- | Series P (Purine Scaffold) | Analysis |
| FAK (PTK2) | 2.5 | 8.0 | 15.0 | |
| PYK2 | 4.1 | 12.0 | 22.0 | High structural homology to FAK; difficult to separate. |
| ALK | 18.0 | 45.0 | 120.0 | Common off-target due to pocket similarity. |
| Insulin Receptor (INSR) | >10,000 | 540 | 1,200 | CRITICAL ADVANTAGE: |
| CDK2 | 850 | 35 | 12 | |
| Gini Coefficient | 0.65 (High Selectivity) | 0.42 (Moderate) | 0.35 (Promiscuous) | Series T offers superior kinome-wide selectivity. |
Key Insight: The most significant advantage of the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol derivatives is the reduced affinity for the Insulin Receptor (INSR) and CDK family . Generic pyrimidines (Series M) often potently inhibit CDKs due to the smaller methyl group fitting the CDK gatekeeper region, leading to unwanted cytotoxicity. The bulky
Experimental Workflow: Validating the Profile
To objectively profile these inhibitors, a "Self-Validating" workflow is required. Relying solely on enzymatic
The "Dual-Pass" Profiling Strategy
-
Pass 1 (Broad): Competition Binding Assay (e.g., KINOMEscan™) at 1 µM. This is ATP-independent and reveals thermodynamic binding potential.
-
Pass 2 (Deep): Activity Assays (e.g., Radiometric or FRET) at
. This measures functional inhibition.[1][2][3][4][5] -
Pass 3 (Cellular): NanoBRET™ Target Engagement. This validates if the selectivity holds in the crowded cellular environment.
Figure 2: The Dual-Pass Profiling Workflow ensuring rigorous validation from thermodynamic binding to cellular engagement.
Detailed Protocols
Protocol A: High-Throughput Radiometric Kinase Assay (HotSpot™ Equivalent)
Standard for determining functional potency (
Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM , 2 mM DTT. -
Substrate: Peptide substrate specific to target (e.g., Poly Glu:Tyr 4:1 for FAK).
-
Isotope: [
-33P]-ATP.
Procedure:
-
Compound Prep: Dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol derivative in 100% DMSO to 10 mM. Serial dilute 1:3 in DMSO to generate a 10-point curve.
-
Reaction Mix: In a 384-well plate, add 20 nL of compound.
-
Enzyme Addition: Add 10 µL of Enzyme/Substrate mix in Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme equilibration.
-
Initiation: Add 10 µL of ATP/[
-33P]-ATP mix. Critical: The final ATP concentration must equal the of the specific kinase to ensure competitive kinetics are comparable. -
Incubation: Incubate for 2 hours at RT.
-
Termination: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Detection: Read on a scintillation counter.
-
Analysis: Fit data to the Hill equation:
.
Protocol B: NanoBRET™ Target Engagement (Cellular Selectivity)
Standard for validating "Series T" permeability and intracellular residence.
Rationale: The lipophilic
Procedure:
-
Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors (e.g., NanoLuc-FAK).
-
Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (typically Staurosporine-based for broad coverage) at
concentration. -
Compound Treatment: Add the test inhibitor at varying concentrations.[1]
-
Equilibration: Incubate for 2 hours at 37°C / 5%
. -
Measurement: Add NanoBRET substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Calculation: Calculate the MilliBRET ratio (mBU). A decrease in BRET signal indicates displacement of the tracer by the test compound.
Signaling Pathway Context
Understanding where these inhibitors act is crucial for interpreting phenotypic data. The primary targets of this scaffold (FAK/PYK2) are integrin-signaling nodes.
Figure 3: Integrin-FAK signaling cascade showing the primary intervention point of the profiled inhibitors.
Conclusion
Inhibitors derived from (4-(Trifluoromethyl)pyrimidin-2-yl)methanol offer a distinct advantage over standard pyrimidine or purine scaffolds. The
For drug development professionals, this scaffold represents a "sweet spot" of lipophilicity and selectivity, provided that the C2-linker (derived from the methanol) is optimized to exploit solvent-front interactions specific to the target of interest.
References
-
Pfizer Inc. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.[2]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor.[2] Journal of Medicinal Chemistry.[2][5]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.
-
Reaction Biology. (2023). Kinase Selectivity Profiling Protocols and Panels.[6]
-
Promega Corporation. (2023). NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative Analysis of Pyrimidine-Based Fungicides: Spectrum, Efficacy, and Resistance Profiles
Executive Summary: The Anilinopyrimidine Paradox
In the landscape of modern fungicide development, pyrimidine-based compounds—specifically the Anilinopyrimidines (APs) —occupy a critical yet paradoxical niche. Comprising Cyprodinil , Pyrimethanil , and Mepanipyrim , this class (FRAC Code 9) remains indispensable for controlling Botrytis cinerea and Venturia inaequalis due to its unique lack of cross-resistance with strobilurins (QoIs) and carboxamides (SDHIs).
However, their utility is threatened by a "high-risk" resistance profile. This guide moves beyond basic efficacy data to analyze the intrinsic activity (
Mechanism of Action: The Methionine Blockade
Unlike single-site inhibitors that target respiration (e.g., Complex II or III), APs disrupt the biosynthesis of methionine and the secretion of hydrolytic enzymes. The consensus mechanism involves the inhibition of cystathionine
Pathway Visualization
The following diagram illustrates the methionine biosynthesis pathway and the putative blockage points induced by APs.
Fig 1. Dual-action mechanism of Anilinopyrimidines: Disruption of methionine biosynthesis enzymes (CGS/CBL) and inhibition of hydrolytic enzyme secretion.
Comparative Spectrum Analysis
The choice between Cyprodinil, Pyrimethanil, and Mepanipyrim is rarely about "efficacy" in a vacuum; it is about physical properties and spectrum breadth .
-
Cyprodinil: The most systemic and broad-spectrum. It is the preferred choice for cereal crops (eyespot) and broad-leaf vegetables.
-
Pyrimethanil: Distinguished by high vapor pressure. This "vapor phase" activity makes it superior for Botrytis control in dense canopies (e.g., strawberries, grapes) or closed environments (greenhouses).
-
Mepanipyrim: Structurally similar but often exhibits a narrower label registration, frequently used in viticulture.
Intrinsic Activity Matrix ( )
The table below synthesizes baseline sensitivity data (
| Target Pathogen | Cyprodinil | Pyrimethanil | Mepanipyrim | Notes |
| Botrytis cinerea | 0.01 – 0.33 | 0.20 – 0.60 | 0.25 – 0.50 | Cyprodinil shows higher intrinsic potency in vitro; Pyrimethanil relies on vapor action in vivo. |
| Venturia inaequalis | 0.05 – 0.50 | 0.10 – 0.80 | 0.10 – 0.60 | All three are highly effective preventatives for Apple Scab. |
| Sclerotinia sclerotiorum | 0.10 – 0.40 | 0.41 – 0.61 | N/A | Pyrimethanil effective but resistance carries fitness penalty. |
| Bipolaris maydis | 0.33 | 0.60 | N/A | Cyprodinil significantly more potent against this maize pathogen. |
Key Insight: While Cyprodinil often displays lower
Resistance Dynamics & Cross-Resistance
Resistance to APs is a "medium risk" according to FRAC, but in high-pressure crops (grapes, strawberries), it is a daily reality.
The Cross-Resistance Rule
There is complete cross-resistance between Cyprodinil, Pyrimethanil, and Mepanipyrim. If an isolate is resistant to one, it is resistant to all. However, there is no cross-resistance with:
-
Dicarboximides (Iprodione)
-
SDHIs (Boscalid, Fluopyram)
-
QoIs (Azoxystrobin)
-
Phenylpyrroles (Fludioxonil)
Resistance Mechanisms Workflow
Understanding how resistance emerges is vital for interpreting assay results.
Fig 2. Resistance pathways: Target site mutations (AniR1 phenotype) lead to high-level resistance, while MDR efflux pumps often result in lower-level "creeping" resistance.
Experimental Protocol: High-Throughput Microtiter Assay
To generate the data presented above, a standardized, self-validating protocol is required. Agar dilution methods are outdated for high-throughput screening. The following Microtiter Liquid Assay is the industry standard for determining
Pre-Requisites
-
Medium: Yeast Bacto Acetate (YBA) or Potato Dextrose Broth (PDB). Note: YBA is preferred for Botrytis to stimulate enzyme secretion, a target of APs.
-
Inoculum: Spore suspension adjusted to
conidia/mL. -
Solvent: DMSO (Final concentration < 1% to avoid solvent toxicity).
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve technical grade Cyprodinil/Pyrimethanil in DMSO to create a 10,000 mg/L stock.
-
Perform 1:10 serial dilutions to generate a 12-point dose-response curve (Range: 0.001 to 100 mg/L).
-
-
Plate Loading:
-
Use 96-well flat-bottom sterile plates.
-
Add 1
L of fungicide solution per well. -
Add 99
L of spore suspension (Final Vol: 100 L). -
Controls (Critical for Validity):
-
Negative Control:[2] Media + Inoculum + DMSO (No Fungicide).
-
Blank Control: Media only (No Inoculum).
-
Reference Strain: Include a known sensitive strain (e.g., B. cinerea B05.10) to validate the run.
-
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 22°C for 48–72 hours in the dark.
-
Crucial: Do not shake if assessing mycelial mat formation; shake (100 rpm) if measuring turbidity.
-
-
Data Acquisition:
-
Measure Optical Density (OD) at 600nm (
) using a microplate reader. -
Validation Check: The Z'-factor must be > 0.5. If the Negative Control OD is < 0.2, the assay is invalid (insufficient growth).
-
-
Analysis:
-
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic (Hill) equation to derive
.
-
References
-
FRAC Code List 2023. Fungal Control Agents Sorted by Cross Resistance Pattern and Mode of Action. Fungicide Resistance Action Committee.[3][4][Link]
-
Mosbach, A., et al. (2017). "Anilinopyrimidine Resistance in Botrytis cinerea is Linked to Mitochondrial Function." Frontiers in Microbiology. [Link]
-
Fan, F., et al. (2023). "Antifungal Activities of Anilinopyrimidine Fungicides Cyprodinil and Pyrimethanil against Bipolaris maydis."[5] Plant Disease / PubMed. [Link]
-
Mair, W., et al. (2016). "Fungicide resistance characterised across seven modes of action in Botrytis cinerea isolated from Australian vineyards." Pest Management Science. [Link]
-
Wang, Y., et al. (2021). "The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum." MDPI - Microorganisms. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 5. Antifungal Activities of Anilinopyrimidine Fungicides Cyprodinil and Pyrimethanil against Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) validation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol derivatives
Title: Comparative Guide: SAR Validation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol Derivatives in Drug Discovery
Part 1: Executive Technical Synthesis
The (4-(Trifluoromethyl)pyrimidin-2-yl)methanol scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for oncology (kinase inhibition) and immunology (TRP channel modulation). Its utility stems from a synergistic combination of three structural features:
-
The Pyrimidine Ring: A privileged heteroaromatic structure that mimics purine bases, facilitating ATP-competitive binding in kinases.
-
The 4-Trifluoromethyl (
) Group: A critical bioisostere that modulates pKa, enhances lipophilicity (LogP), and blocks metabolic oxidation at the 4-position, significantly improving half-life ( ). -
The Methanol Handle: A versatile vector for derivatization (ethers, esters, amines) to probe the "solvent-front" regions of binding pockets.
This guide provides a structured validation framework for derivatives of this scaffold, comparing them against standard bioisosteres and detailing the experimental protocols required to confirm their Structure-Activity Relationship (SAR).
Part 2: Comparative Performance Analysis
In SAR campaigns, this scaffold is rarely evaluated in isolation. It is typically benchmarked against its Pyridine bioisostere (to test nitrogen count necessity) and its Methyl analog (to test the fluorine effect).
Table 1: Physicochemical & Functional Comparison of Core Scaffolds
| Feature | 4-CF3-Pyrimidine (Target) | 4-CF3-Pyridine (Alternative A) | 4-Methyl-Pyrimidine (Alternative B) |
| Electronic Nature | Highly Electron Deficient ( | Moderately Electron Deficient | Electron Rich (relative to CF3) |
| H-Bond Acceptors | 2 (N1, N3) | 1 (N) | 2 (N1, N3) |
| Metabolic Stability | High (CF3 blocks oxidation; ring is deactivated) | Moderate (Pyridine N-oxide formation possible) | Low (Methyl group is a "soft spot" for CYP450 oxidation) |
| Lipophilicity ( | +0.8 to +1.2 (vs H) | +0.5 to +0.9 | +0.5 |
| pKa Influence | Lowers pKa of attached amines/alcohols (Acidity | Moderate effect | Increases pKa (Basicity |
| Primary Application | Kinase Inhibitors (EGFR, RAF), Antivirals | TRPV3 Antagonists, GPCR Ligands | General metabolic probes |
Expert Insight: Choose the 4-CF3-Pyrimidine scaffold when your target pocket contains a cysteine residue requiring a reversible covalent bond (the electron-deficient ring activates adjacent leaving groups) or when metabolic stability of the ring system is the primary failure mode of the lead series. The Pyridine alternative is superior if the second nitrogen in the pyrimidine ring causes repulsive steric clashes or unfavorable desolvation penalties within the binding pocket.
Part 3: SAR Validation Logic & Mechanism
To validate the activity of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol derivatives, one must systematically probe the Electronic and Steric contributions of the
Mechanism of Action: The Fluorine Effect
The
-
Impact: This makes the pyrimidine ring less basic and more susceptible to nucleophilic attack (if designing covalent inhibitors) or
- stacking interactions with electron-rich amino acids (e.g., Phenylalanine, Tryptophan) in the target protein.
Diagram 1: SAR Decision Tree & Logic Flow
Caption: Decision tree for deconvoluting the specific contribution of the trifluoromethyl group during lead optimization.
Part 4: Experimental Protocols
The following protocols are designed to synthesize ether derivatives of the scaffold and validate their biological activity, specifically targeting the Hedgehog (Hh) signaling pathway , a common target for pyrimidine derivatives (e.g., Vismodegib analogs).
Protocol A: Synthesis of Ether Derivatives (Nucleophilic Substitution)
Objective: Functionalize the methanol handle to probe the binding pocket.
-
Reagents:
-
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq)
-
Aryl/Alkyl Halide (R-X) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Anhydrous THF or DMF.
-
-
Procedure:
-
Activation: Dissolve the alcohol in anhydrous THF under
atmosphere at 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide. -
Coupling: Add the Aryl/Alkyl Halide dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation Check: Confirm structure via
-NMR (Look for disappearance of OH proton and shift of protons) and -NMR (Confirm integrity of group, typically to ppm).
Protocol B: In Vitro Potency Validation (Gli-Luciferase Reporter Assay)
Objective: Quantify the biological efficacy of the derivatives in inhibiting the Hedgehog pathway [1].
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (Gli-Luc).
-
Reagents:
-
Recombinant Sonic Hedgehog (Shh) protein (Pathway activator).
-
Positive Control: Vismodegib (Known Hh inhibitor).
-
Test Compounds (Dissolved in DMSO).[2]
-
-
Workflow:
-
Seeding: Plate cells (10,000/well) in 96-well plates. Incubate 24h.
-
Treatment: Starve cells in low-serum medium (0.5% FBS). Treat with Shh protein + Test Compounds (Serial dilution: 10
M to 1 nM). -
Incubation: Incubate for 24–48 hours.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
-
Data Analysis:
-
Normalize data to Shh-only control (100% activity) and DMSO-only control (0% activity).
-
Calculate
using non-linear regression (GraphPad Prism).
-
Diagram 2: Hedgehog Signaling Pathway & Inhibition Point
Caption: The test compounds act as antagonists of Smoothened (SMO), preventing GLI translocation and downstream gene expression.
Part 5: References
-
Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[3][4] Context: Establishes the 4-trifluoromethyl-pyrimidine scaffold as a potent pharmacophore for Hedgehog pathway inhibition. URL:[Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (2016).[3] Context: Provides comparative SAR data for the bioisosteric pyridine-methanol scaffold. URL:[Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Source: ACS Medicinal Chemistry Letters (2019). Context: Validates the metabolic stability and electronic properties of the CF3 group in heteroaromatic systems. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
For the diligent researcher navigating the complexities of drug discovery and development, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, a fluorinated pyrimidine derivative. By grounding our procedures in established safety principles and regulatory frameworks, we aim to empower laboratory professionals to manage this chemical waste with confidence and precision, ensuring the safety of both personnel and the environment.
Hazard Assessment and Characterization
Before any handling or disposal procedures commence, a thorough understanding of the potential hazards associated with (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazardous properties based on its structural motifs: the pyrimidine ring, the trifluoromethyl group, and the methanol group.
-
Pyrimidine Derivatives : These are heterocyclic aromatic compounds that are integral to various biological processes.[1][2][3][4] Many derivatives are pharmacologically active and can exhibit toxicological properties.
-
Organofluorine Compounds : The trifluoromethyl group is a common feature in many pharmaceuticals. Halogenated organic compounds, as a class, require careful handling and disposal, often being categorized as hazardous waste.[5][6]
-
Methanol Analogs : Methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the optic nerve.[7][8][9] It is also a flammable liquid and vapor.[8]
Based on these structural components, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol should be treated as a flammable, toxic, and potentially environmentally hazardous substance .
Table 1: Inferred Hazard Profile of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
| Hazard Classification | Anticipated Risks | Recommended Precautions |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. May cause irritation to skin, eyes, and respiratory tract.[8][10] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[9] |
| Flammability | Assumed to be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground containers during transfer.[9] |
| Chronic Toxicity | Potential for organ damage with repeated or prolonged exposure. | Minimize exposure through engineering controls and proper PPE. |
| Environmental Hazard | May be harmful to aquatic life. | Do not dispose of down the drain or in the general trash.[6] |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is non-negotiable. The following PPE and engineering controls are mandatory when handling and preparing (4-(Trifluoromethyl)pyrimidin-2-yl)methanol for disposal.
-
Engineering Controls : All handling of this compound, including transfer to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles are required.
-
Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile or neoprene).
-
Body Protection : A flame-resistant lab coat should be worn.
-
Respiratory Protection : If there is a risk of inhalation despite working in a fume hood, a respirator may be necessary.
-
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[5][6][11]
Step 1: Select the Appropriate Waste Container
-
Obtain a designated hazardous waste container that is compatible with halogenated organic solvents. This is typically a high-density polyethylene (HDPE) or glass container.
-
Ensure the container is clean, in good condition, and has a secure, tightly fitting lid.
Step 2: Label the Waste Container
-
Before adding any waste, affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-(Trifluoromethyl)pyrimidin-2-yl)methanol"
-
The specific hazards (e.g., "Toxic," "Flammable")
-
The date the first waste was added (accumulation start date)
-
Your name, laboratory, and contact information
-
Step 3: Waste Transfer
-
Working inside a chemical fume hood, carefully transfer the (4-(Trifluoromethyl)pyrimidin-2-yl)methanol waste into the labeled container.
-
If the compound is in a solution, the solvent must also be listed on the waste label with its approximate percentage.
-
Crucially, do not mix this waste with non-halogenated organic waste. [5][6] Keeping these waste streams separate is often more cost-effective for disposal and is a requirement in many jurisdictions.[6]
-
Do not mix with incompatible materials such as strong oxidizing agents.
Step 4: Container Management
-
Keep the waste container securely closed at all times, except when actively adding waste.[5][12]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to capture any potential leaks.[11]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood running.
-
Contain : Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Clean : Wearing appropriate PPE, carefully clean the spill area. The collected absorbent material is now also hazardous waste and must be disposed of in the same manner as the original compound.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Logistics
The final disposal of the accumulated waste must be handled by trained professionals in accordance with all local, state, and federal regulations.
-
Do not overfill the waste container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Once the container is ready for pickup, ensure the hazardous waste label is complete and accurate.
-
Contact your institution's EHS office to schedule a waste pickup.[13][14] They will transport the waste to a licensed hazardous waste disposal facility. Common disposal methods for this type of waste include incineration at high temperatures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. carlroth.com [carlroth.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. jove.com [jove.com]
- 12. mtu.edu [mtu.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
